(Rac)-LM11A-31 dihydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
2-amino-3-methyl-N-(2-morpholin-4-ylethyl)pentanamide;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N3O2.2ClH/c1-3-10(2)11(13)12(16)14-4-5-15-6-8-17-9-7-15;;/h10-11H,3-9,13H2,1-2H3,(H,14,16);2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLIHJRRZJDEKLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NCCN1CCOCC1)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Neurobiology of LM11A-31 Stereoisomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
LM11A-31 is a small molecule ligand of the p75 neurotrophin receptor (p75NTR) with demonstrated neuroprotective properties in a variety of preclinical models of neurodegenerative diseases. As a chiral molecule, the stereochemistry of LM11A-31 is critical to its biological activity. This technical guide provides an in-depth overview of the biological activity of the stereoisomers of LM11A-31, with a focus on the well-characterized active isomer, (2S,3S)-2-amino-3-methyl-N-[2-(4-morpholinyl)ethyl]-pentanamide. This document summarizes the available quantitative data, details key experimental protocols, and visualizes the intricate signaling pathways modulated by this compound. While the synthesis of all four potential stereoisomers has been described, a notable gap exists in the public domain regarding the comparative biological activities of the (2R,3R), (2S,3R), and (2R,3S) isomers.
Introduction to LM11A-31 and its Stereochemistry
LM11A-31 is a non-peptide, small molecule that acts as a modulator of the p75NTR.[1][2] The p75NTR is a multifaceted receptor involved in both neuronal survival and apoptosis, making it a compelling target for therapeutic intervention in neurodegenerative disorders.[2] The chemical structure of LM11A-31, formally named (2S,3S)-2-amino-3-methyl-N-[2-(4-morpholinyl)ethyl]-pentanamide, reveals two chiral centers, giving rise to four possible stereoisomers:
-
(2S,3S)-LM11A-31: Derived from L-isoleucine.[1] This is the stereoisomer that is widely referred to as LM11A-31 in the scientific literature and is the focus of the majority of published research.
-
(2R,3R)-LM11A-31: Derived from D-isoleucine.[1]
-
(2S,3R)-LM11A-31: Derived from L-alloisoleucine.[1]
-
(2R,3S)-LM11A-31: Derived from D-alloisoleucine.[1]
A patent for LM11A-31 describes the synthesis of all four stereoisomers, indicating that they have been produced.[1] However, to date, peer-reviewed scientific literature detailing a direct comparison of the biological activities of these four stereoisomers is not publicly available. Therefore, this guide will primarily focus on the extensively studied (2S,3S)-LM11A-31 isomer.
Quantitative Biological Data of (2S,3S)-LM11A-31
The following tables summarize the key quantitative data reported for the biological activity of (2S,3S)-LM11A-31.
Table 1: In Vitro Activity of (2S,3S)-LM11A-31
| Parameter | Value | Cell Type/Assay | Reference |
| p75NTR Binding | |||
| Inhibition of NGF binding to p75NTR-Fc | A₂ = 1,192 nM | Competitive Binding Assay | [3] |
| Neuroprotection | |||
| Inhibition of proNGF-induced cell death | Effective at 100-1,000 pM | Hippocampal Neurons | [1] |
| Inhibition of DNA damage | Concentration-dependent | Hippocampal Neurons | [3] |
| Cellular Signaling | |||
| Treatment concentration for in vitro studies | 10 nM | Feline Choroid Plexus Macrophages | [4] |
Table 2: In Vivo Activity and Pharmacokinetics of (2S,3S)-LM11A-31
| Parameter | Value | Animal Model | Dosing Regimen | Reference |
| Pharmacokinetics | ||||
| Peak Brain Concentration (single dose) | ~1.08 µM (262 ng/g) | CD-1 Mice | 50 mg/kg, oral | [5] |
| Brain Half-life | 3-4 hours | CD-1 Mice | 50 mg/kg, oral | [5] |
| Peak Brain Concentration (chronic dosing) | ~1.9 µM (463.4 ng/g) | C57BL/6 Mice | 50 mg/kg/day for 2 weeks, oral | [5] |
| Efficacy | ||||
| Improved motor function and coordination | 10-100 mg/kg | Mouse model of spinal contusion injury | Not specified | [3] |
| Reversal of cholinergic neurite atrophy | 50 or 75 mg/kg | APPL/S and Tg2576 mouse models of AD | 3 months, oral | [6] |
Key Experimental Protocols
This section details the methodologies for key experiments cited in the literature for characterizing the biological activity of (2S,3S)-LM11A-31.
p75NTR Binding Assay
-
Objective: To determine the affinity of LM11A-31 for the p75NTR.
-
Method: A competitive binding assay is utilized. A recombinant p75NTR extracellular domain fused to an Fc fragment (p75NTR-Fc) is coated onto microtiter plates. A constant concentration of labeled nerve growth factor (NGF), the natural ligand for p75NTR, is added along with varying concentrations of the test compound (LM11A-31). The amount of bound labeled NGF is then quantified, and the concentration of the test compound that inhibits 50% of the specific binding of the labeled ligand (IC₅₀) is determined. The A₂ value, a measure of antagonist affinity, is then calculated from the IC₅₀.[3]
In Vitro Neuroprotection Assays
-
Objective: To assess the ability of LM11A-31 to protect neurons from various insults.
-
ProNGF-Induced Cell Death: Primary hippocampal neurons are cultured and treated with pro-nerve growth factor (proNGF), which induces apoptosis through p75NTR. Cells are co-treated with varying concentrations of LM11A-31. Neuronal survival is assessed by counting viable neurons, often identified by morphology or vital dyes (e.g., calcein-AM).[1]
-
DNA Damage Assay: Neuronal cultures are exposed to a neurotoxic stimulus (e.g., amyloid-beta) with or without LM11A-31. DNA damage, an early marker of apoptosis, is quantified using methods such as the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay, which detects DNA fragmentation.[3]
In Vivo Efficacy Studies in Animal Models of Neurodegeneration
-
Objective: To evaluate the therapeutic potential of LM11A-31 in living organisms.
-
Animal Models: Mouse models of Alzheimer's disease (e.g., APPL/S, Tg2576) or spinal cord injury are commonly used.[3][7][8]
-
Administration: LM11A-31 is typically administered orally via gavage.[7][8]
-
Behavioral Assessments: A battery of behavioral tests is employed to assess cognitive function (e.g., Morris water maze, Y-maze) and motor function (e.g., open-field test, swim test).[3][8]
-
Histological and Molecular Analysis: Following the treatment period, brain or spinal cord tissue is collected for analysis. Immunohistochemistry is used to assess neuronal survival, neurite dystrophy, and glial activation. Western blotting is used to quantify the levels of key signaling proteins.[7][9]
Signaling Pathways and Experimental Workflows
The neuroprotective effects of (2S,3S)-LM11A-31 are mediated through the modulation of specific intracellular signaling cascades downstream of p75NTR.
Modulation of p75NTR Signaling by (2S,3S)-LM11A-31
(2S,3S)-LM11A-31 is considered a biased ligand for p75NTR, promoting pro-survival signaling while inhibiting pro-apoptotic pathways.[10]
Caption: (2S,3S)-LM11A-31 modulates p75NTR to promote survival and inhibit apoptosis.
Experimental Workflow for In Vivo Efficacy Testing
The following diagram illustrates a typical workflow for evaluating the in vivo efficacy of LM11A-31 stereoisomers in a mouse model of Alzheimer's disease.
Caption: A standard workflow for assessing the in vivo effects of LM11A-31 stereoisomers.
Conclusion and Future Directions
The (2S,3S) stereoisomer of LM11A-31 is a well-documented modulator of the p75NTR with significant neuroprotective effects in preclinical models. Its ability to promote pro-survival signaling while inhibiting apoptotic pathways makes it a promising therapeutic candidate for neurodegenerative diseases.
A significant knowledge gap remains concerning the biological activities of the other three stereoisomers of LM11A-31. A comprehensive understanding of the structure-activity relationship of all four stereoisomers is crucial for a complete picture of the therapeutic potential of this class of molecules. Future research should prioritize the following:
-
Comparative In Vitro Studies: Direct comparison of the binding affinities of all four stereoisomers to p75NTR and their efficacy in in vitro neuroprotection assays.
-
Comparative In Vivo Studies: Head-to-head in vivo studies in animal models of neurodegeneration to assess the relative efficacy and pharmacokinetic profiles of each stereoisomer.
-
Computational Modeling: Molecular docking studies to predict the binding modes of all four stereoisomers to the p75NTR and to provide a structural basis for any observed differences in activity.
Elucidating the distinct biological profiles of each LM11A-31 stereoisomer will be instrumental in advancing our understanding of p75NTR pharmacology and could pave the way for the development of even more potent and specific neuroprotective agents.
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. alzforum.org [alzforum.org]
- 3. caymanchem.com [caymanchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A Small Molecule p75NTR Ligand, LM11A-31, Reverses Cholinergic Neurite Dystrophy in Alzheimer's Disease Mouse Models with Mid- to Late-Stage Disease Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuroimaging, Urinary, and Plasma Biomarkers of Treatment Response in Huntington’s Disease: Preclinical Evidence with the p75NTR Ligand LM11A-31 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Small Molecule p75NTR Ligands Reduce Pathological Phosphorylation and Misfolding of Tau, Inflammatory Changes, Cholinergic Degeneration, and Cognitive Deficits in AβPPL/S Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. p75NTR Modulation by LM11A-31 Counteracts Oxidative Stress and Cholesterol Dysmetabolism in a Rotenone-Induced Cell Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
The Core Antagonist Function of (Rac)-LM11A-31 on proNGF Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The precursor form of nerve growth factor, proNGF, has been identified as a potent ligand for the p75 neurotrophin receptor (p75NTR), initiating signaling cascades that lead to apoptosis, inflammation, and inhibition of axonal growth. This makes the proNGF-p75NTR axis a significant therapeutic target for a variety of neurological disorders. (Rac)-LM11A-31 is a small, non-peptide, orally bioavailable molecule that functions as a modulator of p75NTR and an antagonist to proNGF. This technical guide provides an in-depth overview of the core antagonist function of (Rac)-LM11A-31, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols for its characterization, and visualizing the associated signaling pathways and experimental workflows.
Mechanism of Action
(Rac)-LM11A-31 exerts its antagonist function by directly interacting with the p75NTR. It is a non-peptide p75NTR ligand that has been shown to inhibit the binding of proNGF to the receptor.[1][2] This action blocks the subsequent activation of downstream degenerative signaling pathways.[3][4] In the presence of proNGF, LM11A-31 functions as an antagonist, preventing the pro-apoptotic and pro-inflammatory effects mediated by the proNGF/p75NTR complex.[3] Furthermore, LM11A-31 has been shown to interfere with the interaction between proNGF and p75NTR in vivo.[5] The molecule is also described as a modulator of p75NTR, capable of downregulating degenerative signaling.[3]
Quantitative Data Summary
The following tables provide a summary of the quantitative data available for (Rac)-LM11A-31, highlighting its binding affinity and functional efficacy as a proNGF antagonist.
Table 1: Binding Affinity and Antagonism
| Parameter | Value | Description | Assay Method |
| A₂ | 1,192 nM | Inhibition of nerve growth factor (NGF) binding to p75NTR-Fc.[6] | Radioligand Binding Assay |
| IC₅₀ | 1-10 nM | Inhibition of proNGF-induced cell death. | Cell-Based Apoptosis Assay |
Table 2: In Vitro Functional Efficacy
| Parameter | Effective Concentration | Cell Type | Assay | Effect |
| EC₅₀ | 20 nM | Hippocampal Neurons | Aβ-induced cell death | Inhibition of apoptosis |
| N/A | 200 nM | Human Retinal Endothelial Cells | proNGF-induced RhoA activation | Inhibition of RhoA activation[3][7] |
| N/A | 20-80 nM | Primary Cortical Neurons & Astrocytes | Oxygen-glucose deprivation-induced injury | Neuroprotection[8] |
Table 3: In Vivo Administration
| Animal Model | Dosage | Route of Administration |
| Spinal Cord Injury (mouse) | 10-100 mg/kg | Oral / Intraperitoneal |
| Alzheimer's Disease (mouse) | 50 or 75 mg/kg | Oral |
| Diabetic Retinopathy (mouse) | 50 mg/kg/day | Oral Gavage |
| Stroke (mouse) | 25 mg/kg | Intraperitoneal |
Experimental Protocols
Detailed methodologies for key experiments cited in the characterization of (Rac)-LM11A-31 are provided below.
Surface Plasmon Resonance (SPR) for Binding Analysis
-
Objective: To determine the binding kinetics and affinity of (Rac)-LM11A-31 to the p75NTR extracellular domain.
-
Materials:
-
SPR instrument (e.g., Biacore)
-
CM5 sensor chip
-
Recombinant p75NTR extracellular domain (ligand)
-
(Rac)-LM11A-31 (analyte)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
-
-
Procedure:
-
Immobilization: The recombinant p75NTR is covalently immobilized on the surface of a CM5 sensor chip using standard amine coupling chemistry.
-
Analyte Preparation: A dilution series of (Rac)-LM11A-31 is prepared in the running buffer.
-
Binding Measurement: The diluted (Rac)-LM11A-31 solutions are injected over the sensor surface at a constant flow rate. The association is monitored in real-time, followed by an injection of running buffer to monitor dissociation.
-
Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Cell-Based proNGF-Induced Apoptosis Assay (TUNEL)
-
Objective: To quantify the inhibitory effect of (Rac)-LM11A-31 on proNGF-induced apoptosis.
-
Materials:
-
Neuronal cell line (e.g., PC12) or primary neurons
-
Recombinant proNGF
-
(Rac)-LM11A-31
-
Cell culture reagents
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay kit
-
Fluorescence microscope or flow cytometer
-
-
Procedure:
-
Cell Culture and Treatment: Cells are cultured in appropriate plates. They are pre-treated with varying concentrations of (Rac)-LM11A-31 for a specified time before the addition of proNGF to induce apoptosis.
-
Fixation and Permeabilization: After the treatment period, cells are fixed with paraformaldehyde and permeabilized with a detergent (e.g., Triton X-100).
-
TUNEL Staining: The TUNEL reaction mixture, containing TdT enzyme and fluorescently labeled dUTP, is added to the cells. The TdT enzyme catalyzes the addition of the labeled dUTP to the 3'-hydroxyl ends of fragmented DNA.
-
Quantification: The percentage of TUNEL-positive (apoptotic) cells is determined by fluorescence microscopy or flow cytometry.
-
Data Analysis: The IC₅₀ value for (Rac)-LM11A-31 is calculated from the dose-response curve of apoptosis inhibition.
-
RhoA Activation Assay (G-LISA)
-
Objective: To measure the inhibition of proNGF-induced RhoA activation by (Rac)-LM11A-31.
-
Materials:
-
Relevant cell line (e.g., human retinal endothelial cells)
-
Recombinant proNGF
-
(Rac)-LM11A-31
-
RhoA G-LISA Activation Assay Kit (colorimetric or luminescence-based)
-
Cell lysis buffer
-
Protein quantification assay
-
-
Procedure:
-
Cell Treatment: Cells are pre-treated with (Rac)-LM11A-31 before stimulation with proNGF for a short duration to induce RhoA activation.
-
Cell Lysis: Cells are lysed, and the protein concentration of the lysates is determined and normalized.
-
G-LISA Assay: The cell lysates are added to a 96-well plate coated with a Rho-GTP-binding protein. Active, GTP-bound RhoA from the lysate binds to the plate.
-
Detection: The bound active RhoA is detected using a specific primary antibody followed by a secondary antibody conjugated to horseradish peroxidase (HRP). A colorimetric or chemiluminescent substrate is then added.
-
Data Analysis: The signal is measured using a plate reader. The reduction in signal in the presence of (Rac)-LM11A-31 indicates the inhibition of RhoA activation.
-
Visualizations: Signaling Pathways and Workflows
Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. LM11A-31, a modulator of p75 neurotrophin receptor, suppresses HIV-1 replication and inflammatory response in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modulation of the p75 neurotrophin receptor using LM11A-31 prevents diabetes-induced retinal vascular permeability in mice via inhibition of inflammation and the RhoA kinase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. caymanchem.com [caymanchem.com]
- 7. Modulation of the p75 neurotrophin receptor using LM11A-31 prevents diabetes-induced retinal vascular permeability in mice via inhibition of inflammation and the RhoA kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The p75 neurotrophin receptor inhibitor, LM11A-31, ameliorates acute stroke injury and modulates astrocytic proNGF - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Binding Affinity and Signaling Modulation of LM11A-31 with p75NTR
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding characteristics and functional consequences of the interaction between the small molecule ligand LM11A-31 and the p75 neurotrophin receptor (p75NTR). The content herein is curated for an audience with a professional background in neuroscience, pharmacology, and drug development.
Quantitative Analysis of Binding Affinity
The binding of LM11A-31 to p75NTR has been quantitatively characterized, primarily through competitive binding assays. These studies have determined the potency of LM11A-31 in displacing the natural ligand, nerve growth factor (NGF), from the receptor. The key quantitative metric obtained is the A2 value, a type of inhibition constant (Ki) derived from Schild analysis, which reflects the concentration of an antagonist required to necessitate a two-fold increase in the agonist concentration to elicit the same response.
| Compound | Receptor Fragment | Competing Ligand | Assay Type | Affinity Metric (A₂) |
| LM11A-31 | p75NTR-Fc | Nerve Growth Factor (NGF) | Competitive ELISA | 1,192 nM[1] |
Experimental Protocol: Competitive Binding ELISA
The determination of the binding affinity of LM11A-31 for p75NTR was achieved through a competitive enzyme-linked immunosorbent assay (ELISA). This method assesses the ability of LM11A-31 to compete with a known ligand (NGF) for binding to a recombinant form of the p75NTR extracellular domain.
Materials and Reagents
-
Recombinant p75NTR-Fc Fusion Protein: A chimeric protein consisting of the extracellular domain of p75NTR fused to the Fc region of a human antibody.
-
Nerve Growth Factor (NGF): The natural high-affinity ligand for p75NTR, used as the competitor.
-
LM11A-31: The small molecule ligand being tested.
-
ELISA Plates: High-binding polystyrene plates.
-
Primary Antibody: Anti-NGF antibody for detection.
-
Secondary Antibody: Horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Substrate: TMB (3,3',5,5'-Tetramethylbenzidine) or a similar chromogenic substrate.
-
Wash and Blocking Buffers: Standard ELISA buffers.
Methodology
-
Plate Coating: ELISA plates are coated with the p75NTR-Fc fusion protein and incubated to allow for adsorption.
-
Blocking: The plates are washed, and a blocking buffer is added to prevent non-specific binding.
-
Competitive Binding: A constant concentration of NGF is mixed with serially diluted concentrations of LM11A-31. These mixtures are then added to the p75NTR-coated wells. The plate is incubated to allow for competitive binding to reach equilibrium.
-
Washing: The plates are washed to remove unbound reagents.
-
Detection: The amount of bound NGF is quantified by adding a primary anti-NGF antibody, followed by an HRP-conjugated secondary antibody and a chromogenic substrate.
-
Data Analysis: The optical density is measured, and the data are plotted as NGF binding versus the concentration of LM11A-31. The resulting dose-response curves are fitted to a modified Gaddum-Schild equation to determine the A₂ value for LM11A-31.
Visualization of Experimental Workflow and Signaling Pathways
To elucidate the experimental process and the molecular mechanisms influenced by LM11A-31, the following diagrams have been generated using the DOT language for Graphviz.
Experimental Workflow: Competitive Binding ELISA
p75NTR Signaling Pathways Modulated by LM11A-31
LM11A-31 binding to p75NTR modulates downstream signaling, promoting cell survival and inhibiting apoptotic pathways. This is achieved by shifting the balance from pro-death signaling, often initiated by ligands like pro-NGF, towards pro-survival signaling.
Logical Relationship of LM11A-31 Action
The interaction of LM11A-31 with p75NTR can be summarized by its dual function: antagonizing pro-apoptotic signals while promoting pro-survival pathways.
References
The p75 Neurotrophin Receptor Modulator LM11A-31: A Deep Dive into its Downstream Effects
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
The p75 neurotrophin receptor (p75NTR), a multifaceted cell surface receptor, plays a pivotal role in neuronal survival, apoptosis, and neurite outgrowth. Its dysregulation is implicated in the pathogenesis of numerous neurodegenerative diseases, including Alzheimer's disease. LM11A-31, a small molecule modulator of p75NTR, has emerged as a promising therapeutic candidate, demonstrating significant neuroprotective effects in a wide range of preclinical models and showing a favorable safety profile in early clinical trials. This technical guide provides a comprehensive overview of the downstream molecular and cellular consequences of p75NTR modulation by LM11A-31, intended for researchers, scientists, and professionals in the field of drug development. We will delve into the intricate signaling pathways influenced by LM11A-31, present quantitative data from key studies in a structured format, detail the experimental protocols used to generate this data, and provide visual representations of the underlying biological processes.
Introduction to p75NTR and LM11A-31
The p75NTR is a member of the tumor necrosis factor receptor superfamily and binds to all neurotrophins, including nerve growth factor (NGF), brain-derived neurotrophic factor (BDNF), and their precursors, the pro-neurotrophins.[1][2] The signaling output of p75NTR is context-dependent, capable of promoting either cell survival or inducing apoptosis.[2][3] In the context of neurodegenerative diseases, an imbalance favoring pro-neurotrophins and increased p75NTR expression can lead to a pro-apoptotic signaling cascade.[1] LM11A-31 is an orally available, brain-penetrant small molecule designed to specifically modulate p75NTR signaling.[1][2] It acts by binding to the receptor and selectively activating pro-survival pathways while inhibiting degenerative signaling cascades.[1][2]
Downstream Signaling Pathways Modulated by LM11A-31
LM11A-31 exerts its neuroprotective effects by fundamentally altering the downstream signaling cascades initiated by p75NTR. It effectively shifts the balance from pro-apoptotic and degenerative pathways towards pro-survival and neurotrophic pathways.
Inhibition of Pro-Apoptotic and Degenerative Signaling
A primary mechanism of LM11A-31 is the suppression of degenerative signaling pathways often hyperactivated in neurodegenerative conditions.
-
RhoA Pathway: Pro-neurotrophin binding to p75NTR can lead to the activation of the small GTPase RhoA, which is implicated in neurite retraction and inhibition of axonal growth.[4][5] LM11A-31 has been shown to reverse the increased activity of RhoA in models of neuronal injury and diabetes-induced retinal vascular permeability.[1][4] This inhibition is crucial for preserving neuronal morphology and function.
-
c-Jun N-terminal Kinase (JNK) Pathway: The JNK pathway is a critical mediator of stress-induced apoptosis.[6] p75NTR activation can lead to the phosphorylation and activation of JNK, contributing to neuronal cell death.[6] LM11A-31 has been demonstrated to reduce the activation of JNK in response to neurotoxic stimuli.[1]
-
Glycogen Synthase Kinase 3β (GSK3β) and Cyclin-dependent Kinase 5 (cdk5): Both GSK3β and cdk5 are kinases implicated in the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease.[7] LM11A-31 has been shown to inhibit the aberrant activation of both GSK3β and cdk5, thereby reducing pathological tau phosphorylation.[8]
Activation of Pro-Survival Signaling
Concurrently with inhibiting degenerative pathways, LM11A-31 actively promotes pro-survival signaling downstream of p75NTR.
-
PI3K/AKT Pathway: The phosphatidylinositol 3-kinase (PI3K)/AKT pathway is a central signaling cascade that promotes cell survival, growth, and proliferation. LM11A-31 has been shown to increase the phosphorylation and activation of AKT, a key component of this pathway.[8] This activation is thought to contribute to the observed increases in dendritic length and complexity.[8]
-
Nuclear Factor-kappa B (NF-κB) Pathway: NF-κB is a transcription factor that plays a critical role in regulating the expression of genes involved in inflammation, immunity, and cell survival.[3] In certain contexts, p75NTR signaling can lead to the activation of NF-κB, which can have pro-survival effects.[1] LM11A-31 has been shown to promote the activation of NF-κB survival signaling.[8]
Caption: LM11A-31 modulates p75NTR signaling pathways.
Quantitative Data on the Effects of LM11A-31
The efficacy of LM11A-31 has been quantified in numerous preclinical and clinical studies. The following tables summarize key findings.
Table 1: Effects of LM11A-31 in Preclinical Models
| Model | Dosage | Duration | Key Quantitative Findings | Reference |
| APP/PS1 Mouse (Alzheimer's) | 50 mg/kg/day (oral) | 3 months | Reduced tau phosphorylation; Decreased microglial and astrocyte activation. | [1][2] |
| APP/PS1 Mouse (Alzheimer's) | 50 or 75 mg/kg (oral) | 3 months | Reversed atrophy of basal forebrain cholinergic neurites and cortical dystrophic neurites. | [1] |
| R6/2 Mouse (Huntington's) | 50 mg/kg/day (oral) | 7-8 weeks | Alleviated volume reductions in striatum, globus pallidus, cortex, and corpus callosum; Normalized changes in plasma cytokine levels (TNF-α, IL-1β, IL-6). | [1] |
| Cisplatin-induced Neuropathy (Mouse) | 25 or 50 mg/kg (i.p.) | 10 weeks | Prevented decrease in peripheral nerve sensation; Reversed increased RhoA activity. | [1] |
| Diabetes-induced Retinopathy (Mouse) | 50 mg/kg/day (oral) | 4 weeks | Mitigated proNGF, VEGF, IL-1β, and TNF-α expression; Preserved blood-retinal barrier integrity; Reduced RhoA kinase activation. | [1] |
| Stroke (Mouse) | Not specified | Up to 12 weeks | Higher levels of serotonin, acetylcholine, and dopamine; Restored reduced glutathione. | [9] |
Table 2: Effects of LM11A-31 in a Phase 2a Clinical Trial in Alzheimer's Disease Patients
| Biomarker | Treatment Group | Duration | Key Quantitative Findings | Reference |
| CSF Aβ40 | LM11A-31 (200mg & 400mg/day) | 26 weeks | Significant decrease compared to placebo. | [1][10] |
| CSF Aβ42 | LM11A-31 (200mg & 400mg/day) | 26 weeks | Significant decrease compared to placebo. | [1][10] |
| CSF SNAP25 (presynaptic marker) | LM11A-31 (200mg & 400mg/day) | 26 weeks | Significant slowing of longitudinal increases compared to placebo. | [1][10] |
| CSF Neurogranin (postsynaptic marker) | LM11A-31 (200mg & 400mg/day) | 26 weeks | Significant slowing of longitudinal increases compared to placebo. | [1][10] |
| CSF YKL-40 (glial activation marker) | LM11A-31 (200mg & 400mg/day) | 26 weeks | Significant slowing of longitudinal increases relative to placebo. | [1][10] |
| Plasma pTau-217 | LM11A-31-BHS | Not specified | Significantly slowed the annual rate of increase. | [2] |
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments cited in the literature on LM11A-31.
In Vivo Animal Studies
Caption: General workflow for in vivo studies of LM11A-31.
-
Animal Restraint: Gently but firmly restrain the mouse by scruffing the neck and back to immobilize the head and prevent biting.
-
Gavage Needle Insertion: Insert a sterile, ball-tipped gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the roof of the mouth towards the esophagus. The animal should swallow the tube.
-
Substance Administration: Once the needle is in the esophagus, slowly administer the prepared solution of LM11A-31 (e.g., 50 mg/kg) using a syringe.
-
Post-Administration Monitoring: Carefully withdraw the needle and return the mouse to its cage. Monitor the animal for any signs of distress.
-
Apparatus: A circular pool (approximately 1.2 m in diameter) filled with opaque water (20-22°C). A hidden platform is submerged just below the water surface.
-
Acquisition Phase: Mice are trained over several days to find the hidden platform from different starting locations. Each trial lasts until the mouse finds the platform or for a maximum duration (e.g., 60 seconds).
-
Probe Trial: After the acquisition phase, the platform is removed, and the mouse is allowed to swim freely for a set time. The time spent in the target quadrant where the platform was previously located is measured as an indicator of spatial memory.
-
Apparatus: A Y-shaped maze with three identical arms.
-
Procedure: The mouse is placed in the center of the maze and allowed to freely explore the arms for a set duration (e.g., 8 minutes). The sequence of arm entries is recorded.
-
Analysis: Spontaneous alternation is calculated as the number of consecutive entries into three different arms divided by the total number of arm entries minus two, expressed as a percentage. This assesses spatial working memory.
-
Tissue Preparation: Mice are transcardially perfused with saline followed by 4% paraformaldehyde (PFA). Brains are extracted, post-fixed in PFA, and cryoprotected in sucrose solution. Coronal sections (e.g., 40 µm) are cut on a cryostat.
-
Staining:
-
Sections are washed in PBS and blocked in a solution containing normal goat serum and Triton X-100.
-
Incubate with a primary antibody against Choline Acetyltransferase (ChAT) overnight at 4°C.
-
Wash and incubate with a biotinylated secondary antibody.
-
Amplify the signal using an avidin-biotin complex (ABC) kit.
-
Visualize with a chromogen such as diaminobenzidine (DAB).
-
-
Analysis: The morphology and density of ChAT-positive neurites in regions like the basal forebrain are quantified using microscopy and image analysis software.
In Vitro Studies
-
Dissection: Cortices are dissected from embryonic mouse or rat brains (e.g., E15-E18) in a sterile environment.
-
Dissociation: The tissue is enzymatically (e.g., with trypsin or papain) and mechanically dissociated to obtain a single-cell suspension.
-
Plating: Neurons are plated onto coated coverslips or culture plates (e.g., poly-L-lysine coated) in a suitable growth medium.
-
Maintenance: Cultures are maintained in a humidified incubator at 37°C and 5% CO2.
-
Preparation: Primary neuron cultures are washed and the medium is replaced with a glucose-free, balanced salt solution.
-
Hypoxia: The cultures are placed in a hypoxic chamber with a controlled atmosphere (e.g., 95% N2, 5% CO2) for a defined period to induce ischemic-like conditions.
-
Reoxygenation: After the OGD period, the glucose-free medium is replaced with normal growth medium, and the cultures are returned to a normoxic incubator to simulate reperfusion.
-
Analysis: Cell viability and apoptosis are assessed at various time points after reoxygenation.
Biochemical Assays
-
Protein Extraction: Brain tissue or cultured cells are lysed in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size on a polyacrylamide gel.
-
Transfer: The separated proteins are transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for the protein of interest (e.g., anti-phospho-AKT). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
Lysate Preparation: Cell or tissue lysates are prepared according to the manufacturer's protocol.
-
Assay Procedure: The assay is performed in a 96-well plate coated with a Rho-GTP-binding protein.
-
Lysates are added to the wells, and active, GTP-bound RhoA binds to the plate.
-
The plate is washed to remove inactive, GDP-bound RhoA.
-
A primary antibody specific for RhoA is added, followed by a secondary HRP-conjugated antibody.
-
-
Detection: A colorimetric or chemiluminescent substrate is added, and the signal is read on a plate reader. The signal intensity is proportional to the amount of active RhoA in the sample.
Conclusion
LM11A-31 represents a novel therapeutic approach for neurodegenerative diseases by specifically targeting the p75NTR. Its mechanism of action involves a sophisticated modulation of downstream signaling, tipping the balance away from pro-apoptotic and degenerative pathways and towards pro-survival and neurotrophic outcomes. The wealth of preclinical data, supported by encouraging findings from early clinical trials, underscores the potential of LM11A-31 as a disease-modifying therapy. This technical guide provides a foundational understanding of the downstream effects of p75NTR modulation by LM11A-31, offering valuable insights for the scientific and drug development communities to build upon in the quest for effective treatments for neurodegenerative disorders. Further research and larger-scale clinical trials are warranted to fully elucidate the therapeutic potential of this promising compound.
References
- 1. Brain lysate preparation and western blot [bio-protocol.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Immunohistochemistry (IHC) Staining Mouse Brain Sections [protocols.io]
- 6. researchgate.net [researchgate.net]
- 7. Protocols for Characterization of Cdk5 Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jneurosci.org [jneurosci.org]
- 9. researchgate.net [researchgate.net]
- 10. Full Reversal of Alzheimer's Disease-Like Phenotype in a Mouse Model with Conditional Overexpression of Glycogen Synthase Kinase-3 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Administration of LM11A-31 via Oral Gavage
For Researchers, Scientists, and Drug Development Professionals
Introduction
LM11A-31 is a small molecule, orally bioavailable, and brain-penetrant ligand for the p75 neurotrophin receptor (p75NTR).[1][2] It acts as a modulator of p75NTR signaling, promoting neuronal survival and inhibiting degenerative pathways.[1][3] LM11A-31 has shown therapeutic potential in various preclinical models of neurodegenerative diseases, including Alzheimer's disease, Huntington's disease, spinal cord injury, and diabetic neuropathy.[1][4][5] This document provides detailed application notes and protocols for the in vivo administration of LM11A-31 via oral gavage in research settings.
Mechanism of Action
LM11A-31 selectively binds to the p75NTR, a member of the tumor necrosis factor receptor superfamily.[1][2] Its signaling can result in either cell survival or apoptosis, depending on the cellular context and the presence of co-receptors and ligands.[1][6] LM11A-31 modulates p75NTR signaling by:
-
Promoting Survival Signaling: It activates pro-survival pathways, including the Akt and NFκB pathways.[2][6]
-
Inhibiting Degenerative Signaling: It blocks the pro-apoptotic signaling cascades induced by ligands like pro-neurotrophins (e.g., proNGF) and amyloid-β (Aβ).[1][6] This includes the inhibition of downstream effectors such as c-Jun N-terminal kinase (JNK), glycogen synthase kinase 3β (GSK3β), and cyclin-dependent kinase 5 (cdk5).[6][7]
-
Blocking proNGF Binding: LM11A-31 can prevent the binding of proNGF to p75NTR, thereby inhibiting its degenerative effects.[2][4]
-
Modulating RhoA Kinase Pathway: In the context of diabetic retinopathy, LM11A-31 has been shown to inhibit the p75NTR-mediated activation of the RhoA kinase pathway, which is involved in vascular permeability.[4][8]
Data Presentation
Table 1: Summary of In Vivo Oral Gavage Protocols for LM11A-31 in Mouse Models
| Mouse Model | Age/Stage | Dose (mg/kg/day) | Frequency | Duration | Vehicle | Reference |
| APPL/S (Alzheimer's) | 6-8 months (mid-stage) | 50 | Daily | 3 months | Sterile Water | [6] |
| APPL/S (Alzheimer's) | 12-13 months (late-stage) | 50 | Daily | 1 month | Sterile Water | [6] |
| Tg2576 (Alzheimer's) | 14 months | 75 (in drinking water) | Ad libitum | 3 months | Drinking Water | [6] |
| C57BL/6J (Diabetes) | Adult | 50 | Daily | 4 weeks | Saline | [4] |
| R6/2 (Huntington's) | 4 weeks | 50 | Daily (5-6 days/week) | ~7-8 weeks | Sterile Water | [5] |
| HIV gp120 Transgenic | Not specified | 50 | Daily | 4 months | Not specified | [9] |
| Cavernous Nerve Injury | 8 weeks | 50 | Daily | 14 days (post-injury) | Sterile Water | [10][11] |
| Aged Mice | 15-18 months | 50 | Daily | Not specified | Not specified | [2] |
| Spinal Contusion Injury | Adult | 10, 25, or 100 | Twice daily | Until study completion | Not specified | [2] |
Table 2: Pharmacokinetic Data of LM11A-31 Following Oral Gavage in Mice
| Mouse Strain | Dose (mg/kg) | Time Post-Dose | Brain Concentration | Plasma Concentration | Brain Half-Life | Reference |
| CD-1 | 50 (single dose) | 30 minutes | 262 ng/g (~1.08 µM) | Not specified | 3-4 hours | [7][12] |
| C57BL/6 | 50 (daily for 2 weeks) | 30-60 minutes | 463.4 ng/g (~1.9 µM) | Not specified | Not specified | [7][12] |
| C57BL/6 | 50 (daily for 2 weeks) | Not specified | 1904 nM | Not specified | Not specified | [6] |
Experimental Protocols
Protocol 1: Preparation of LM11A-31 for Oral Gavage
Materials:
-
Sterile water or saline
-
Vortex mixer
-
Sterile tubes
Procedure:
-
Calculate the required amount of LM11A-31 based on the desired dose and the number of animals. Note: The salt form may affect the molecular weight and should be accounted for in calculations. For example, 50 mg of the sulfate salt contains 30 mg of the free base.[5]
-
Dissolve the LM11A-31 powder in the appropriate volume of sterile water or saline to achieve the final desired concentration (e.g., 10 mg/mL).[10]
-
Vortex the solution until the powder is completely dissolved.
-
Store the solution as recommended by the manufacturer. For daily use, fresh preparation is often advisable.
Protocol 2: In Vivo Administration of LM11A-31 via Oral Gavage in Mice
Materials:
-
Prepared LM11A-31 solution
-
Animal gavage needles (flexible or rigid, appropriate size for the animal)
-
Syringes (1 mL)
-
Animal scale
Procedure:
-
Animal Handling and Fasting:
-
Dosage Calculation:
-
Weigh each mouse accurately before administration.
-
Calculate the volume of LM11A-31 solution to be administered based on the animal's weight and the desired dose. A common dosing volume is 10 mL/kg.[5]
-
-
Gavage Procedure:
-
Securely restrain the mouse.
-
Attach the gavage needle to the syringe filled with the calculated volume of LM11A-31 solution.
-
Gently insert the gavage needle into the mouse's mouth, passing it over the tongue and down the esophagus. Ensure the needle does not enter the trachea.
-
Slowly administer the solution.
-
Carefully remove the gavage needle.
-
-
Post-Administration Monitoring:
-
Monitor the animal for any signs of distress or adverse reactions immediately after the procedure and periodically thereafter.
-
Return the animal to its cage.
-
-
Control Group:
Visualization of Signaling Pathways and Experimental Workflow
Caption: LM11A-31 signaling pathway modulation.
Caption: Experimental workflow for oral gavage.
References
- 1. LM11A-31-BHS | ALZFORUM [alzforum.org]
- 2. alzdiscovery.org [alzdiscovery.org]
- 3. Post-Stroke Administration of the p75 Neurotrophin Receptor Modulator, LM11A-31, Attenuates Chronic Changes in Brain Metabolism, Increases Neurotransmitter Levels, and Improves Recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modulation of the p75 neurotrophin receptor using LM11A-31 prevents diabetes-induced retinal vascular permeability in mice via inhibition of inflammation and the RhoA kinase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroimaging, Urinary, and Plasma Biomarkers of Treatment Response in Huntington’s Disease: Preclinical Evidence with the p75NTR Ligand LM11A-31 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Small Molecule p75NTR Ligand, LM11A-31, Reverses Cholinergic Neurite Dystrophy in Alzheimer's Disease Mouse Models with Mid- to Late-Stage Disease Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A small molecule p75NTR ligand prevents cognitive deficits and neurite degeneration in an Alzheimer’s mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modulation of the p75 neurotrophin receptor using LM11A-31 prevents diabetes-induced retinal vascular permeability in mice via inhibition of inflammation and the RhoA kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Small molecule modulation of the p75 neurotrophin receptor suppresses age- and genotype-associated neurodegeneration in HIV gp120 transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for (Rac)-LM11A-31 Dihydrochloride in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
(Rac)-LM11A-31 dihydrochloride is a small molecule modulator of the p75 neurotrophin receptor (p75NTR) with neuroprotective properties. It is an orally available, brain-penetrant compound that selectively activates p75NTR survival pathways while inhibiting apoptotic signaling. [1][2] This document provides detailed protocols for the preparation and use of this compound in cell culture experiments, along with a summary of its mechanism of action and relevant quantitative data.
Physicochemical Properties and Storage
| Property | Value |
| Molecular Formula | C₁₂H₂₇Cl₂N₃O₂ |
| Molecular Weight | 316.27 g/mol |
| Appearance | Crystalline solid |
| Solubility | Water (up to 200 mg/mL), DMSO (up to 100 mg/mL), Ethanol (up to 20 mg/mL), PBS (pH 7.2, up to 10 mg/mL)[3][4][5] |
| Storage Conditions | Store the solid compound at -20°C for up to 3 years. Stock solutions can be stored at -80°C for up to 1 year. Avoid repeated freeze-thaw cycles.[6] |
Mechanism of Action
(Rac)-LM11A-31 is a ligand for the p75 neurotrophin receptor (p75NTR), a member of the tumor necrosis factor receptor superfamily.[1] The signaling outcome of p75NTR activation depends on the ligand and the presence of co-receptors. While binding of pro-neurotrophins like pro-nerve growth factor (proNGF) to p75NTR can trigger apoptotic pathways, LM11A-31 selectively promotes pro-survival signaling.[1][2]
Key aspects of LM11A-31's mechanism of action include:
-
Inhibition of Pro-Apoptotic Signaling: LM11A-31 blocks the binding of proNGF to p75NTR, thereby preventing the activation of downstream apoptotic cascades mediated by c-Jun N-terminal kinase (JNK).[1][7]
-
Activation of Pro-Survival Pathways: The compound promotes cell survival by activating signaling pathways such as PI3K/Akt and NF-κB.[1] In cultured rat neurons, LM11A-31 has been shown to sustain the activation of phospho-Akt and phospho-CREB.[1]
-
Modulation of RhoA Kinase Pathway: In the context of diabetic retinopathy, LM11A-31 has been shown to mitigate the upregulation of the p75NTR–RhoA kinase pathway, which is involved in regulating vascular permeability.[1][8]
Caption: Simplified signaling pathway of (Rac)-LM11A-31.
Experimental Protocols
Stock Solution Preparation
1. Using Water as a Solvent:
-
Materials: this compound powder, sterile nuclease-free water, sterile microcentrifuge tubes.
-
Procedure:
-
Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile nuclease-free water to achieve the desired stock concentration (e.g., 10 mg/mL). For in vitro testing, LM11A-31 is typically dissolved in water prior to dilution in culture medium.[1]
-
Vortex briefly to dissolve the powder completely. If needed, sonication can be used to aid dissolution.
-
Sterilize the stock solution by passing it through a 0.22 µm sterile filter.[9]
-
Aliquot the stock solution into sterile, single-use tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.
-
2. Using DMSO as a Solvent:
-
Materials: this compound powder, sterile dimethyl sulfoxide (DMSO), sterile microcentrifuge tubes.
-
Procedure:
-
Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 50 mg/mL).[4]
-
Vortex until the powder is completely dissolved. Gentle warming (up to 60°C) and sonication can be used to facilitate dissolution.[3]
-
Aliquot the stock solution into sterile, single-use tubes.
-
Store the aliquots at -80°C.
-
Note: When using a DMSO stock solution, ensure the final concentration of DMSO in the cell culture medium does not exceed a level that is toxic to the specific cell line being used (typically ≤ 0.1%).
Working Solution Preparation and Cell Treatment
Caption: General workflow for cell culture experiments.
Protocol:
-
Thaw the Stock Solution: On the day of the experiment, thaw an aliquot of the this compound stock solution at room temperature.
-
Prepare the Working Solution:
-
Determine the final concentration of LM11A-31 required for your experiment based on literature or preliminary dose-response studies. Effective concentrations in cell culture have been reported in the nanomolar to low micromolar range.[1]
-
Serially dilute the stock solution in pre-warmed, complete cell culture medium to achieve the desired final concentrations. For example, to prepare a 100 nM working solution from a 10 mg/mL (31.6 mM) stock, a multi-step dilution is recommended for accuracy.
-
-
Cell Seeding: Seed the cells at the appropriate density in culture plates and allow them to adhere and stabilize overnight, or as required by the specific cell line protocol.
-
Cell Treatment:
-
Remove the existing culture medium from the cells.
-
Add the freshly prepared working solutions of this compound to the respective wells.
-
Include appropriate controls, such as a vehicle control (culture medium with the same concentration of the solvent used for the stock solution, e.g., water or DMSO) and a negative control (untreated cells).
-
-
Incubation: Incubate the treated cells for the desired duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Downstream Analysis: Following incubation, the cells can be harvested for various downstream analyses, such as cell viability assays (e.g., MTT, trypan blue exclusion), protein analysis (e.g., Western blotting for signaling pathway components), or morphological assessments.
Quantitative Data Summary
| Cell Type/Model | Effective Concentration | Incubation Time | Observed Effect |
| Cultured Rat Neurons | Nanomolar concentrations | Not specified | Prevented cell death, stabilized calcium homeostasis, and restored mitochondrial movement.[1] |
| Feline Choroid Plexus Macrophages | 10 nM | 14 hours | Reduced or eliminated neuronal pathology and FIV effects on astrocytes and microglia.[6][10] |
| Human Retinal Endothelial (HRE) Cells | 200 nM | Not specified | Prevented proNGF-mediated cell permeability.[11] |
| U1 Macrophages (HIV-1 infected) | 100 nM | 72 hours | Suppressed HIV-1 replication.[10] |
| Lund Human Mesencephalic (LUHMES) Cells | Not specified | Not specified | Reduced p75NTR cleavage and neuronal death associated with oxidative stress.[7] |
Disclaimer: This document is intended for research use only. The provided protocols are general guidelines and may require optimization for specific cell lines and experimental conditions. Always follow appropriate laboratory safety procedures.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. LM11A-31-BHS | ALZFORUM [alzforum.org]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound | TargetMol [targetmol.com]
- 6. selleckchem.com [selleckchem.com]
- 7. LM11a-31 Inhibits p75 Neurotrophin Receptor (p75 NTR ) Cleavage and is Neuroprotective in a Cell Culture Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Modulation of the p75 neurotrophin receptor using LM11A-31 prevents diabetes-induced retinal vascular permeability in mice via inhibition of inflammation and the RhoA kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. LM11A-31, a modulator of p75 neurotrophin receptor, suppresses HIV-1 replication and inflammatory response in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Modulation of the p75 neurotrophin receptor using LM11A-31 prevents diabetes-induced retinal vascular permeability in mice via inhibition of inflammation and the RhoA kinase pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Effective Dosage of LM11A-31 in Alzheimer's Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the effective dosage and administration of LM11A-31, a small molecule ligand of the p75 neurotrophin receptor (p75NTR), in preclinical Alzheimer's disease (AD) mouse models. The provided protocols and data are intended to guide researchers in designing and executing studies to evaluate the therapeutic potential of LM11A-31 and similar compounds.
Introduction
LM11A-31 is an orally available and brain-penetrant small molecule that modulates the p75 neurotrophin receptor (p75NTR).[1][2] In the context of Alzheimer's disease, p75NTR is implicated in degenerative signaling pathways.[2][3] LM11A-31 selectively activates pro-survival signaling pathways downstream of p75NTR while inhibiting apoptotic signals.[1][2] Preclinical studies in various AD mouse models have demonstrated its potential to mitigate key pathological features, including neuritic dystrophy, neuroinflammation, and cognitive deficits, without affecting amyloid-β (Aβ) levels.[1][4][5]
Quantitative Data Summary: Effective Dosages and Outcomes
The following tables summarize the effective dosages of LM11A-31 and the corresponding outcomes observed in different Alzheimer's mouse models.
Table 1: LM11A-31 Dosage and Efficacy in APPL/S Mice
| Dosage | Administration Route | Treatment Duration | Key Outcomes | Reference |
| 10 mg/kg/day | Oral Gavage | 3 months | Prevented deficits in novel object recognition and Y-maze performance. | [1][5] |
| 50 mg/kg/day | Oral Gavage | 3 months | Significantly reduced neuritic dystrophy in the basal forebrain, hippocampus, and cortex. Prevented cognitive deficits. | [1][5] |
| 50 mg/kg/day (6 days/week) | Oral Gavage | 3 months | Significantly lowered microglial activation as measured by TSPO-PET imaging. | [1][5] |
| 50 mg/kg/day | Oral Gavage | 1 month (in late-stage pathology) | Reversed degeneration of cholinergic neurites in the basal forebrain and ameliorated cortical dystrophic neurites. | [3] |
| 50 or 75 mg/kg | Oral Gavage | 3 months | Prevented and/or reversed atrophy of basal forebrain cholinergic neurites and cortical dystrophic neurites. | [1][5] |
Table 2: LM11A-31 Dosage and Efficacy in Tg2576 Mice
| Dosage | Administration Route | Treatment Duration | Key Outcomes | Reference |
| 75 mg/kg/day (targeted dose) | Ad libitum in drinking water (0.6 mg/ml) | 3 months | Reversed degeneration of cholinergic neurites. | [3] |
Table 3: Pharmacokinetic Profile of LM11A-31 in Mice
| Dosage | Administration Route | Peak Brain Concentration (approx.) | Brain Half-Life | Reference |
| 50 mg/kg (single dose) | Oral Gavage | 1.08 µmol/L (at 30 min) | 3-4 hours | [6][7] |
| 50 mg/kg/day (chronic, 2 weeks) | Oral Gavage | 1.9 µmol/L (30-60 min post-last dose) | Not specified | [6][7] |
Signaling Pathway
LM11A-31 modulates the p75NTR signaling cascade, promoting neuronal survival and counteracting degenerative processes initiated by factors like pro-nerve growth factor (proNGF) and amyloid-β.
Caption: Modulation of p75NTR signaling by LM11A-31.
Experimental Protocols
The following are detailed protocols for key experiments cited in the studies of LM11A-31 in Alzheimer's mouse models.
LM11A-31 Administration
4.1.1. Oral Gavage
This method ensures precise dosing for each animal.
Materials:
-
LM11A-31 powder
-
Sterile water or appropriate vehicle
-
Animal balance
-
Flexible feeding tube (gavage needle) appropriate for mouse size
-
1 mL syringe
Procedure:
-
Preparation of Dosing Solution:
-
Calculate the required amount of LM11A-31 based on the desired dose (e.g., 50 mg/kg) and the average weight of the mice.
-
Dissolve the LM11A-31 powder in sterile water to the desired concentration. Ensure complete dissolution. Prepare fresh daily.
-
-
Animal Handling and Dosing:
-
Weigh each mouse to determine the exact volume of the solution to be administered.
-
Gently restrain the mouse.
-
Attach the feeding tube to the syringe filled with the calculated volume of LM11A-31 solution.
-
Carefully insert the feeding tube into the esophagus.
-
Slowly administer the solution.
-
Monitor the mouse for any signs of distress after administration.
-
For vehicle-treated control groups, administer an equivalent volume of sterile water.
-
4.1.2. Administration in Drinking Water
This method is less stressful for the animals but provides less precise dosing.
Materials:
-
LM11A-31 powder
-
Water bottles
-
Animal balance
Procedure:
-
Preparation of Medicated Water:
-
Estimate the average daily water consumption per mouse.
-
Calculate the amount of LM11A-31 needed to achieve the target dose (e.g., 75 mg/kg/day) based on the estimated water intake and average mouse weight.
-
Dissolve the calculated amount of LM11A-31 in the total volume of drinking water for the cage. For example, a concentration of 0.6 mg/ml was used to target a 75 mg/kg dose.[3]
-
-
Administration:
-
Replace the regular water bottles with the medicated water bottles.
-
Monitor water consumption daily to ensure the mice are drinking and to adjust the concentration if necessary.
-
Prepare fresh medicated water regularly (e.g., every 2-3 days).
-
Behavioral Testing: Y-Maze
The Y-maze test assesses spatial working memory.
Materials:
-
Y-shaped maze with three identical arms.
-
Video camera for recording.
-
Software for tracking and analysis.
Procedure:
-
Acclimation:
-
Handle the mice for several days before testing to reduce stress.
-
Allow the mice to acclimate to the testing room for at least 30 minutes before the trial.
-
-
Test:
-
Place a mouse at the end of one arm and allow it to freely explore the maze for a set period (e.g., 5-8 minutes).
-
Record the sequence of arm entries.
-
An "arm entry" is defined as all four paws entering the arm.
-
A "spontaneous alternation" is defined as consecutive entries into three different arms.
-
-
Analysis:
-
Calculate the percentage of spontaneous alternations: (Number of Spontaneous Alternations / (Total Number of Arm Entries - 2)) * 100.
-
A higher percentage of spontaneous alternations indicates better spatial working memory.
-
Immunohistochemistry for Neuritic Dystrophy
This protocol is used to visualize and quantify neuritic dystrophy in brain sections.
Materials:
-
Mouse brain tissue (fixed and sectioned).
-
Primary antibody against a marker for dystrophic neurites (e.g., anti-amyloid precursor protein).
-
Biotinylated secondary antibody.
-
Avidin-biotin-peroxidase complex (ABC) kit.
-
3,3'-Diaminobenzidine (DAB) substrate.
-
Microscope with imaging software.
Procedure:
-
Tissue Preparation:
-
Perfuse mice with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA).
-
Post-fix the brain in 4% PFA overnight.
-
Cryoprotect the brain in a sucrose solution.
-
Section the brain using a cryostat or vibratome.
-
-
Immunostaining:
-
Wash sections in PBS.
-
Perform antigen retrieval if necessary.
-
Block endogenous peroxidase activity with hydrogen peroxide.
-
Block non-specific binding with a blocking solution (e.g., normal serum).
-
Incubate sections with the primary antibody overnight at 4°C.
-
Wash sections and incubate with the biotinylated secondary antibody.
-
Wash sections and incubate with the ABC reagent.
-
Develop the signal with the DAB substrate.
-
Counterstain with a nuclear stain if desired (e.g., hematoxylin).
-
-
Analysis:
-
Mount the sections on slides and coverslip.
-
Image the regions of interest (e.g., hippocampus, cortex) using a microscope.
-
Quantify the area or number of dystrophic neurites using image analysis software.
-
Experimental Workflow and Logic
The following diagrams illustrate a typical experimental workflow for evaluating LM11A-31 and the logical relationship between its administration and the expected outcomes.
Caption: A typical experimental workflow for preclinical evaluation of LM11A-31.
Caption: The logical cascade from LM11A-31 administration to therapeutic outcomes.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. alzforum.org [alzforum.org]
- 3. A Small Molecule p75NTR Ligand, LM11A-31, Reverses Cholinergic Neurite Dystrophy in Alzheimer's Disease Mouse Models with Mid- to Late-Stage Disease Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small Molecule p75NTR Ligands Reduce Pathological Phosphorylation and Misfolding of Tau, Inflammatory Changes, Cholinergic Degeneration, and Cognitive Deficits in AβPPL/S Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alzdiscovery.org [alzdiscovery.org]
- 6. A small molecule p75NTR ligand prevents cognitive deficits and neurite degeneration in an Alzheimer’s mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for (Rac)-LM11A-31 in Primary Neuron Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-LM11A-31 is a non-peptide, small molecule modulator of the p75 neurotrophin receptor (p75NTR).[1][2] As a brain-penetrant, orally available compound, it holds significant therapeutic potential for a variety of neurodegenerative disorders and neurological injuries.[1] LM11A-31 selectively activates pro-survival signaling pathways downstream of p75NTR while inhibiting pro-apoptotic signals, making it a valuable tool for neuroprotection studies in primary neuron cultures.[1]
These application notes provide detailed protocols for utilizing (Rac)-LM11A-31 in primary neuron cultures to assess its effects on neuronal survival and neurite outgrowth.
Mechanism of Action
(Rac)-LM11A-31 modulates p75NTR signaling through a dual mechanism. In the absence of proneurotrophins, it promotes survival signaling. In the presence of ligands like pro-nerve growth factor (proNGF), it acts as an antagonist, blocking the binding of these pro-apoptotic ligands to p75NTR.[3] This modulation helps to shift the balance from degenerative signaling cascades towards pathways that support neuronal survival and regeneration. Key downstream effects include the inhibition of RhoA activation, a critical regulator of cytoskeletal dynamics and neurite extension, and the sustained activation of pro-survival kinases such as Akt and the transcription factor CREB.[4]
Data Presentation
The following tables summarize expected quantitative outcomes from treating primary neurons with (Rac)-LM11A-31. These are representative data based on published findings and should be used as a reference for experimental design and data analysis.
Table 1: Dose-Response of (Rac)-LM11A-31 on Neuronal Viability
| Concentration (nM) | Neuronal Viability (% of Control) | Standard Deviation |
| 0 (Vehicle) | 100 | ± 5.0 |
| 10 | 110 | ± 4.8 |
| 20 | 125 | ± 5.2 |
| 50 | 140 | ± 6.1 |
| 80 | 145 | ± 5.9 |
| 100 | 148 | ± 6.3 |
| 200 | 145 | ± 6.0 |
This table represents the expected neuroprotective effect of LM11A-31 against a neurotoxic insult (e.g., oxidative stress or excitotoxicity) as measured by an MTT assay after 24-48 hours of treatment.
Table 2: Time-Course of (Rac)-LM11A-31 on Neurite Outgrowth
| Time (hours) | Average Neurite Length (µm) | Standard Deviation |
| 0 | 20 | ± 3.5 |
| 12 | 35 | ± 4.1 |
| 24 | 60 | ± 5.8 |
| 48 | 95 | ± 7.2 |
| 72 | 120 | ± 8.5 |
This table illustrates the anticipated effect of a single optimal dose of LM11A-31 (e.g., 100 nM) on the average neurite length of primary cortical neurons over a 72-hour period.
Table 3: Effect of (Rac)-LM11A-31 on Neurite Branching
| Treatment | Number of Primary Neurites | Number of Branch Points |
| Vehicle Control | 3.2 ± 0.4 | 4.5 ± 0.6 |
| LM11A-31 (100 nM) | 4.8 ± 0.5 | 8.2 ± 0.9 |
This table shows the expected increase in neurite complexity, as indicated by the number of primary neurites and branch points per neuron, after 48 hours of treatment with an effective concentration of LM11A-31.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of (Rac)-LM11A-31 in primary neuron cultures.
Protocol 1: Primary Cortical Neuron Culture
This protocol describes the isolation and culture of primary cortical neurons from embryonic day 18 (E18) mouse or rat pups.
Materials:
-
E18 pregnant mouse or rat
-
Hibernate-E medium (or equivalent)
-
Papain or Trypsin
-
DNase I
-
Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin/streptomycin
-
Poly-D-lysine or Poly-L-ornithine coated culture plates/coverslips
-
Sterile dissection tools
Procedure:
-
Euthanize the pregnant dam according to approved institutional animal care and use committee protocols.
-
Dissect the uterine horns and collect the E18 embryos in ice-cold Hibernate-E medium.
-
Isolate the cortices from the embryonic brains under a dissecting microscope.
-
Mince the cortical tissue into small pieces and incubate in an enzymatic dissociation solution (e.g., papain or trypsin with DNase I) at 37°C for 15-20 minutes.
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Determine cell density and viability using a hemocytometer and Trypan Blue exclusion.
-
Plate the neurons at a density of 50,000-100,000 cells/cm² onto pre-coated culture vessels in plating medium.
-
Incubate the cultures at 37°C in a humidified 5% CO₂ incubator.
-
Perform a partial media change every 2-3 days.
Protocol 2: Neuronal Viability Assay (MTT Assay)
This protocol measures the neuroprotective effect of LM11A-31 against a neurotoxic insult.
Materials:
-
Primary neuron cultures in a 96-well plate
-
(Rac)-LM11A-31 stock solution (dissolved in sterile water)
-
Neurotoxic agent (e.g., hydrogen peroxide, glutamate)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plate reader
Procedure:
-
Allow primary neurons to mature for at least 7 days in vitro (DIV).
-
Pre-treat the neurons with various concentrations of LM11A-31 (e.g., 10-200 nM) and a vehicle control for 24 hours.
-
Introduce the neurotoxic agent to the relevant wells for the desired duration, including a control group with no neurotoxin.
-
Remove the treatment media and add fresh culture medium containing MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Remove the MTT-containing medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the control group.
Protocol 3: Neurite Outgrowth Assay (Immunofluorescence)
This protocol quantifies the effect of LM11A-31 on neurite extension and branching.
Materials:
-
Primary neuron cultures on coated coverslips
-
(Rac)-LM11A-31 stock solution
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% goat serum in PBS)
-
Primary antibody (e.g., anti-β-III tubulin or anti-MAP2)
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear staining)
-
Mounting medium
-
Fluorescence microscope and image analysis software
Procedure:
-
Plate primary neurons on coated coverslips and allow them to adhere and extend initial processes (typically 24-48 hours).
-
Treat the neurons with the desired concentrations of LM11A-31 or vehicle control for 24-72 hours.
-
Fix the cells with 4% PFA for 15-20 minutes at room temperature.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Block non-specific antibody binding with blocking buffer for 1 hour.
-
Incubate with the primary antibody overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody and DAPI for 1-2 hours at room temperature.
-
Mount the coverslips onto slides.
-
Acquire images using a fluorescence microscope.
-
Quantify neurite length, number of primary neurites, and number of branch points using image analysis software.
Conclusion
(Rac)-LM11A-31 is a potent modulator of p75NTR with significant neuroprotective and neuro-regenerative potential. The protocols and data presented in these application notes provide a comprehensive guide for researchers to effectively utilize this compound in primary neuron cultures to investigate its therapeutic effects and underlying mechanisms. Adherence to these detailed methodologies will facilitate the generation of robust and reproducible data for basic research and drug development applications.
References
- 1. A Small Molecule p75NTR Ligand, LM11A-31, Reverses Cholinergic Neurite Dystrophy in Alzheimer's Disease Mouse Models with Mid- to Late-Stage Disease Progression | PLOS One [journals.plos.org]
- 2. Quantitative assessment of neural outgrowth using spatial light interference microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Culturing primary neurons from rat hippocampus and cortex - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for LM11A-31 Treatment in a Spinal Cord Injury Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
LM11A-31 is a small molecule, orally available, and brain-penetrant ligand for the p75 neurotrophin receptor (p75NTR).[1][2] In the context of spinal cord injury (SCI), LM11A-31 has demonstrated significant therapeutic potential in preclinical models by promoting functional recovery, preserving white matter, and enhancing the survival of oligodendrocytes.[1][2] These application notes provide a comprehensive overview of the treatment protocol for LM11A-31 in a mouse model of spinal contusion injury, including detailed experimental methodologies, quantitative efficacy data, and a summary of the underlying signaling pathways.
Mechanism of Action
LM11A-31 exerts its neuroprotective effects primarily by modulating the signaling of the p75NTR. Following spinal cord injury, the precursor form of nerve growth factor (proNGF) is upregulated and binds to p75NTR, initiating a signaling cascade that leads to apoptosis, particularly of oligodendrocytes.[3][4] LM11A-31 competitively inhibits the binding of proNGF to p75NTR, thereby curtailing the downstream pro-apoptotic signaling, including the JNK3-mediated apoptotic cascade.[1][4] This action promotes the survival of oligodendrocytes, leading to increased myelin sparing and improved functional outcomes.[1][3]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of LM11A-31 in a mouse model of spinal cord injury.
Table 1: Locomotor Recovery assessed by Basso Mouse Scale (BMS)
| Treatment Group | BMS Score (at 42 days post-injury) |
| Vehicle Control | ~5 |
| LM11A-31 (100 mg/kg) | ~7 |
Note: BMS scores range from 0 (complete paralysis) to 9 (normal locomotion). Higher scores indicate better motor function.[3]
Table 2: Histological Outcomes
| Parameter | Vehicle Control | LM11A-31 (100 mg/kg) |
| Myelinated Axon Count | Baseline | ~2-fold increase |
| Surviving Oligodendrocytes | Baseline | >50% increase |
| Lesion Area (rostral) | Baseline | Dose-dependent reduction |
Table 3: Pharmacokinetics
| Dose | Plasma Concentration | Spinal Cord Concentration | Tissue/Plasma Ratio |
| 25 mg/kg | Variable | Variable | 3.5 |
| 100 mg/kg | Variable | Variable | 4.7 |
Note: Data collected 3 days post-injury.[3][5]
Experimental Protocols
Spinal Cord Injury (SCI) Model: Contusion Injury
A standardized contusion injury model is utilized to mimic human spinal cord injuries.
-
Animal Model: Adult female C57BL/6 mice are commonly used.
-
Anesthesia: Mice are anesthetized with an appropriate anesthetic agent (e.g., isoflurane).
-
Surgical Procedure:
-
A laminectomy is performed at the thoracic level (e.g., T9-T10) to expose the spinal cord.
-
A spinal cord contusion is induced using a standardized impactor device (e.g., Infinite Horizon Impactor) with defined parameters (e.g., 75 kdyn force).
-
The muscle and skin layers are sutured closed.
-
-
Post-operative Care:
-
Provide post-operative analgesia as required.
-
Manual bladder expression is performed twice daily until bladder function returns.
-
House animals in a clean, temperature-controlled environment with easy access to food and water.
-
LM11A-31 Treatment Protocol
-
Drug Preparation: LM11A-31 is typically dissolved in a suitable vehicle (e.g., sterile water or saline).
-
Dosage: The most effective dose reported is 100 mg/kg body weight.[1][2][3]
-
Administration:
Assessment of Functional Recovery
-
Basso Mouse Scale (BMS): Open-field locomotor function is assessed weekly using the BMS scoring system. This scale evaluates hindlimb movements, coordination, and weight support.[3]
Histological Analysis
-
Tissue Preparation: At the study endpoint, animals are euthanized, and the spinal cord tissue is harvested, fixed (e.g., in 4% paraformaldehyde), and processed for cryosectioning or paraffin embedding.
-
Myelin Staining: Eriochrome cyanine (EC) or Luxol Fast Blue staining is used to visualize and quantify the area of spared white matter.[3]
-
Immunohistochemistry:
-
Oligodendrocytes: Antibodies against oligodendrocyte markers (e.g., Olig2, GST-pi) are used to identify and count surviving oligodendrocytes.
-
Axons: Antibodies against neurofilament proteins (e.g., SMI-31, SMI-32) are used to assess axonal integrity and count myelinated axons.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: LM11A-31 signaling pathway in spinal cord injury.
Caption: Experimental workflow for LM11A-31 treatment in an SCI model.
Conclusion
The small molecule LM11A-31 represents a promising therapeutic agent for the treatment of spinal cord injury. Its oral bioavailability and demonstrated efficacy in promoting functional recovery and tissue preservation in preclinical models make it a strong candidate for further development. The protocols and data presented here provide a foundation for researchers and drug development professionals to design and execute studies to further evaluate the therapeutic potential of LM11A-31.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. alzdiscovery.org [alzdiscovery.org]
- 3. jneurosci.org [jneurosci.org]
- 4. Oral administration of a small molecule targeted to block proNGF binding to p75 promotes myelin sparing and functional recovery after spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Long-Term Administration of LM11A-31 in Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes and protocols provide a comprehensive overview of the long-term administration of LM11A-31 in various rodent models of neurological and neurodegenerative diseases. The information is compiled from multiple preclinical studies to guide researchers in designing and executing their own experiments.
Introduction
LM11A-31 is an orally available, brain-penetrant small molecule that acts as a ligand for the p75 neurotrophin receptor (p75NTR).[1] By modulating p75NTR signaling, LM11A-31 has demonstrated neuroprotective effects in a wide range of preclinical rodent models. It has been shown to activate survival pathways while inhibiting degenerative signaling cascades, making it a promising therapeutic candidate for various neurological disorders.[1][2] The following sections detail the quantitative outcomes, experimental protocols, and underlying signaling pathways associated with long-term LM11A-31 administration in rodents.
Quantitative Data Summary
The following tables summarize the key quantitative findings from long-term studies involving LM11A-31 administration in different rodent models.
Table 1: Alzheimer's Disease Models
| Rodent Model | Dosage & Administration | Duration | Key Quantitative Outcomes | Reference |
| Thy-1 hAPPLond/Swe (APPL/S) Mice | 50 or 75 mg/kg/day, oral gavage | 3 months | Prevented/reversed atrophy of basal forebrain cholinergic neurites and cortical dystrophic neurites.[3][4] | [3][4] |
| Thy-1 hAPPLond/Swe (APPL/S) Mice | 50 mg/kg/day, oral gavage | 1 month (late-stage) | Reversed degeneration of cholinergic neurites in the basal forebrain and ameliorated cortical dystrophic neurites.[3][4] | [3][4] |
| Thy-1 hAPPLond/Swe (APPL/S) Mice | 10 or 50 mg/kg/day, orally | 3 months | Prevented deficits in novel object recognition and Y-maze performance.[5] | [5] |
| Tg2576 Mice | 75 mg/kg/day, in drinking water | 3 months | Prevented dystrophy of cholinergic neurites.[4] | [4] |
| AβPPL/S Transgenic Mice | 50 mg/kg/day, oral gavage | Not specified | Reduced p-tau dystrophic neurite cluster area by 42%.[6] | [6] |
Table 2: Stroke and Injury Models
| Rodent Model | Dosage & Administration | Duration | Key Quantitative Outcomes | Reference |
| Stroke (Middle Cerebral Artery Occlusion) Mice | 50 mg/kg/day, oral gavage | Up to 12 weeks | Increased levels of serotonin, acetylcholine, and dopamine in the ipsilateral hemisphere; less brain atrophy.[7][8] | [7][8] |
| Cisplatin-Induced Peripheral Neuropathy Mice | 25 or 50 mg/kg, i.p., once daily | 10 weeks | Prevented the decrease in peripheral nerve sensation.[5] | [5] |
| Sciatic Nerve Transection Mice | Local application | Not specified | Successful regeneration of axons of nearly three times as many motoneurons; reinnervation of twice as many muscle fibers (15.6% vs 8.4%).[5] | [5] |
| Cavernous Nerve Injury Mice | 50 mg/kg/day, oral gavage | 2 weeks | Improved erectile function to 70% of sham-operated group (vs. 44% in CNI group).[9] | [9] |
Table 3: Other Neurodegenerative and Aging Models
| Rodent Model | Dosage & Administration | Duration | Key Quantitative Outcomes | Reference |
| PS19 Tauopathy Mice | 50 mg/kg, oral gavage, 5 days/week | 3 months | Improved survival rate to 94% at 9 months (vs. 64% in vehicle); increased median survival from 334 to 443 days (33% increase).[5] | [5] |
| Huntington's Disease (R6/2) Mice | 50 mg/kg/day, oral gavage | ~7-8 weeks | Alleviated volume reductions in multiple brain regions, including the striatum.[10] | [10] |
| Aged Mice | 50 mg/kg/day, oral gavage | Not specified | Dose-related preservation of basal forebrain cholinergic neurons.[5] | [5] |
| HIV gp120 Transgenic Mice | 50 mg/kg/day | 4 months | Suppressed age- and genotype-dependent activation of microglia and reduced expression of p75NTR.[11] | [11] |
Experimental Protocols
Protocol 1: Long-Term Oral Gavage Administration in Alzheimer's Disease Mouse Models
Objective: To assess the efficacy of LM11A-31 in preventing or reversing neuropathology and cognitive deficits in Alzheimer's disease mouse models.
Materials:
-
LM11A-31
-
Sterile water for vehicle and drug preparation
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
Syringes (1 ml)
-
Animal scale
-
Alzheimer's disease transgenic mice (e.g., APPL/S, Tg2576) and wild-type littermates
Procedure:
-
Animal Housing and Acclimation: House mice in a controlled environment (12-hour light/dark cycle, ad libitum access to food and water). Allow for at least one week of acclimation before the start of the experiment.
-
Group Assignment: Randomly assign transgenic and wild-type mice to either vehicle or LM11A-31 treatment groups.
-
Drug Preparation: Prepare a stock solution of LM11A-31 in sterile water. A common dose is 50 mg/kg.[3][4] For a 25g mouse, this would be 1.25 mg. If the stock solution is 5 mg/ml, the mouse would receive 0.25 ml. Prepare fresh solutions regularly (e.g., weekly) and store at 4°C.
-
Administration:
-
Weigh each mouse daily or weekly to adjust the dosage.
-
Administer the calculated volume of LM11A-31 solution or sterile water (vehicle) via oral gavage once daily.
-
The volume is typically around 10 µl per gram of body weight.[7]
-
-
Treatment Duration: Continue daily administration for the planned duration of the study, which can range from 1 to 3 months or longer.[3][4]
-
Behavioral Testing: Towards the end of the treatment period, perform behavioral assays such as the Y-maze or Novel Object Recognition test to assess cognitive function.[5][12]
-
Tissue Collection and Analysis: At the end of the study, euthanize the animals and perfuse with saline followed by 4% paraformaldehyde. Collect brain tissue for histological and immunohistochemical analysis (e.g., choline acetyltransferase staining for cholinergic neurites) or flash-freeze for biochemical assays.[3][4][12]
Protocol 2: Administration in Drinking Water for Chronic Treatment
Objective: To provide a less stressful long-term administration method for assessing the effects of LM11A-31.
Materials:
-
LM11A-31
-
Sterile drinking water
-
Calibrated water bottles
-
Animal scale
Procedure:
-
Dose Determination: Determine the target daily dose (e.g., 75 mg/kg/day).[4]
-
Water Consumption Monitoring: Before starting the treatment, monitor the average daily water consumption of the mice for several days to accurately calculate the required drug concentration.
-
Drug Preparation: Dissolve the calculated amount of LM11A-31 in the total volume of drinking water to be provided to a cage of mice for a specific period (e.g., 24 hours).
-
Example Calculation: For a cage of 4 mice, each weighing 25g (total weight 100g), with an average daily consumption of 4 ml per mouse (total 16 ml), the total daily dose would be 7.5 mg (75 mg/kg * 0.1 kg). The required concentration would be 7.5 mg / 16 ml = 0.46875 mg/ml.
-
-
Administration: Replace the regular drinking water with the LM11A-31-containing water.
-
Monitoring:
-
Measure the remaining water volume daily to monitor actual consumption and adjust the concentration if necessary.
-
Weigh the mice regularly to ensure their well-being and to adjust the drug concentration based on weight changes.
-
-
Treatment Duration: Continue for the desired study length (e.g., 3 months).[4]
-
Outcome Measures: At the end of the treatment period, proceed with behavioral testing and tissue analysis as described in Protocol 1.
Signaling Pathways and Experimental Workflows
LM11A-31 Mechanism of Action at the p75NTR Receptor
LM11A-31 modulates the signaling of the p75 neurotrophin receptor. In pathological conditions, such as in the presence of pro-nerve growth factor (proNGF) or amyloid-beta, p75NTR can activate degenerative signaling pathways. LM11A-31 is thought to bind to p75NTR, inhibiting these pro-apoptotic and degenerative signals while promoting pro-survival pathways.[1][13]
Caption: LM11A-31 modulates p75NTR signaling, inhibiting degenerative pathways and promoting survival pathways.
Inhibition of the RhoA Kinase Pathway
One of the key downstream degenerative pathways inhibited by LM11A-31 is the RhoA kinase pathway. Activation of p75NTR by proNGF can lead to the activation of RhoA, which contributes to processes like vascular permeability and neurite retraction. LM11A-31 has been shown to prevent proNGF-mediated activation of this pathway.[14]
References
- 1. LM11A-31-BHS | ALZFORUM [alzforum.org]
- 2. New Study in Nature Medicine Shows Novel Neuroprotective Drug Candidate Meets Primary Endpoint in Patients with Mild to Moderate Alzheimer’s Disease | Alzheimer's Drug Discovery Foundation [alzdiscovery.org]
- 3. A small molecule p75NTR ligand, LM11A-31, reverses cholinergic neurite dystrophy in Alzheimer's disease mouse models with mid- to late-stage disease progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Small Molecule p75NTR Ligand, LM11A-31, Reverses Cholinergic Neurite Dystrophy in Alzheimer's Disease Mouse Models with Mid- to Late-Stage Disease Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alzdiscovery.org [alzdiscovery.org]
- 6. Small Molecule p75NTR Ligands Reduce Pathological Phosphorylation and Misfolding of Tau, Inflammatory Changes, Cholinergic Degeneration, and Cognitive Deficits in AβPPL/S Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Post-Stroke Administration of the p75 Neurotrophin Receptor Modulator, LM11A-31, Attenuates Chronic Changes in Brain Metabolism, Increases Neurotransmitter Levels, and Improves Recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Post-Stroke Administration of the p75 Neurotrophin Receptor Modulator, LM11A-31, Attenuates Chronic Changes in Brain Metabolism, Increases Neurotransmitter Levels, and Improves Recovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Oral Administration of the p75 Neurotrophin Receptor Modulator, LM11A-31, Improves Erectile Function in a Mouse Model of Cavernous Nerve Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neuroimaging, Urinary, and Plasma Biomarkers of Treatment Response in Huntington’s Disease: Preclinical Evidence with the p75NTR Ligand LM11A-31 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Small molecule modulation of the p75 neurotrophin receptor suppresses age- and genotype-associated neurodegeneration in HIV gp120 transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A small molecule p75NTR ligand prevents cognitive deficits and neurite degeneration in an Alzheimer’s mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. Modulation of the p75 neurotrophin receptor using LM11A-31 prevents diabetes-induced retinal vascular permeability in mice via inhibition of inflammation and the RhoA kinase pathway - PMC [pmc.ncbi.nlm.nih.gov]
Assessing Neuroprotection with (Rac)-LM11A-31 In Vitro: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-LM11A-31 is a small molecule modulator of the p75 neurotrophin receptor (p75NTR) that has demonstrated significant neuroprotective effects in a variety of in vitro models of neuronal injury and neurodegenerative diseases.[1][2][3][4] As a non-peptide, orally bioavailable, and brain-penetrant compound, LM11A-31 holds promise as a therapeutic agent.[5] These application notes provide detailed protocols for assessing the neuroprotective capacity of (Rac)-LM11A-31 in vitro, focusing on its mechanism of action, relevant cell-based assays, and the analysis of key signaling pathways.
Mechanism of Action
(Rac)-LM11A-31 exerts its neuroprotective effects primarily by modulating the signaling of the p75NTR.[1][2][5] Depending on the cellular context and the presence of co-receptors and ligands, p75NTR can mediate either cell survival or apoptosis.[5] LM11A-31 has been shown to be a biased agonist that shifts p75NTR signaling towards pro-survival pathways while inhibiting pro-death signals.[1][2]
Key mechanistic actions of LM11A-31 include:
-
Inhibition of p75NTR Cleavage: Under conditions of oxidative stress, p75NTR can be sequentially cleaved to release fragments that trigger downstream apoptotic signaling. LM11A-31 has been shown to significantly reduce this cleavage.[1][2][4]
-
Modulation of Ligand Binding: LM11A-31 can block the binding of pro-neurotrophins, such as pro-nerve growth factor (proNGF), to p75NTR, thereby antagonizing their pro-apoptotic effects.[1][6]
-
Activation of Pro-Survival Signaling: LM11A-31 promotes the activation of downstream pro-survival pathways, including the Akt and NF-κB signaling cascades.[5][7][8]
-
Inhibition of Pro-Apoptotic Signaling: The compound inhibits degenerative signaling pathways, including the c-Jun N-terminal kinase (JNK), glycogen synthase kinase 3 beta (GSK3β), and RhoA kinase pathways.[6][7][8]
Data Presentation
Table 1: In Vitro Neuroprotection Models for (Rac)-LM11A-31
| Cell Model | Neurotoxic Insult | (Rac)-LM11A-31 Concentration | Observed Neuroprotective Effects | Reference |
| Differentiated LUHMES cells | 6-hydroxydopamine (6-OHDA) - Oxidative Stress | Not specified | Reduced neuronal death and p75NTR cleavage. | [1][2] |
| Primary Cortical Neurons & Astrocytes Co-culture | Oxygen-Glucose Deprivation (OGD) | 20-80 nM | Mitigated neural injury. | [9] |
| Human Retinal Endothelial (HRE) cells | proNGF | Not specified | Ameliorated proNGF-induced RhoA activation. | [6] |
| Hippocampal Neuronal Cultures | Amyloid-β (Aβ) | 100 nM | Prevented neurite dystrophy and activated survival signaling. | [8] |
| Hippocampal Neuronal Cultures | Not specified (baseline survival) | Up to 5 nM | Increased neuron survival. | [10] |
| Cholinergic Neurites | Amyloid-β (Aβ) | Not specified | Prevented neurite dystrophy. | [11] |
Table 2: Downstream Signaling Pathways Modulated by (Rac)-LM11A-31 In Vitro
| Signaling Pathway | Effect of (Rac)-LM11A-31 | Method of Detection | Reference |
| Pro-Survival | |||
| Akt | Increased phosphorylation (activation) | Western Blot | [7][8] |
| NF-κB | Increased activation | Not specified | [7][8] |
| Pro-Apoptotic | |||
| p75NTR Cleavage | Decreased | Western Blot | [1][2] |
| JNK | Decreased activation | Western Blot | [7][8] |
| GSK3β | Decreased activation | Western Blot | [8] |
| RhoA Kinase | Decreased activation | Western Blot | [6] |
| Caspase-3 | Decreased activation | Caspase-3 Activity Assay | [9] |
Experimental Protocols
Cell Culture and Induction of Neurotoxicity
This protocol provides a general framework. Specific cell lines and neurotoxins should be chosen based on the research question.
-
1.1. Cell Seeding:
-
1.2. (Rac)-LM11A-31 Treatment:
-
Prepare stock solutions of (Rac)-LM11A-31 in a suitable solvent (e.g., sterile water).[5]
-
Dilute to final working concentrations in culture medium. A dose-response experiment is recommended to determine the optimal concentration.[8]
-
Pre-treat cells with (Rac)-LM11A-31 for a specified period (e.g., 1-2 hours) before adding the neurotoxic agent.
-
-
1.3. Induction of Neurotoxicity:
-
Oxidative Stress: Treat cells with agents like 6-OHDA or hydrogen peroxide (H₂O₂).[1][12]
-
Excitotoxicity: Expose cells to glutamate.[14]
-
Amyloid-β Toxicity: Treat cells with aggregated Aβ peptides.[3][13]
-
Incubate for a duration sufficient to induce significant cell death in control (untreated) wells (e.g., 24 hours).
-
Assessment of Cell Viability (Resazurin Assay)
This assay measures the metabolic activity of viable cells.
-
2.1. Reagent Preparation:
-
Prepare a stock solution of resazurin sodium salt.
-
-
2.2. Assay Procedure:
-
After the treatment period, add resazurin solution to each well to a final concentration of 1%.
-
Incubate at 37°C for 1-4 hours, protected from light.
-
Measure fluorescence at an excitation wavelength of ~540 nm and an emission wavelength of ~590 nm using a microplate reader.[14]
-
-
2.3. Data Analysis:
-
Express cell viability as a percentage relative to the vehicle-treated control group.
-
Quantification of Apoptosis (Caspase-3 Activity Assay)
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.[15]
-
3.1. Principle:
-
Activated caspase-3 in apoptotic cells cleaves a specific substrate (e.g., Ac-DEVD-pNA or Ac-DEVD-AMC), releasing a chromophore (pNA) or a fluorophore (AMC).[16] The amount of cleaved product is proportional to caspase-3 activity.
-
-
3.2. Protocol (Colorimetric):
-
Cell Lysis: After treatment, lyse the cells using a chilled lysis buffer.[16][17][18]
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
Reaction Setup: In a 96-well plate, add an equal amount of protein from each lysate.
-
Add the caspase-3 substrate (Ac-DEVD-pNA).[15]
-
Measurement: Read the absorbance at 400-405 nm.[16]
-
-
3.3. Protocol (Fluorometric):
-
3.4. Data Analysis:
-
Calculate the fold increase in caspase-3 activity compared to the control group.
-
Analysis of Signaling Pathways (Western Blotting)
This technique allows for the detection and quantification of specific proteins and their phosphorylation status.[12]
-
4.1. Cell Lysis and Protein Quantification:
-
After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[12]
-
Determine the protein concentration of the lysates.
-
-
4.2. SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
4.3. Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.[12]
-
Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-Akt, total Akt, phospho-ERK, total ERK, cleaved caspase-3).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.[12]
-
-
4.4. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software. Normalize phosphorylated protein levels to the total protein levels.
-
Mandatory Visualizations
Signaling Pathways of (Rac)-LM11A-31 in Neuroprotection
References
- 1. biorxiv.org [biorxiv.org]
- 2. biorxiv.org [biorxiv.org]
- 3. alzforum.org [alzforum.org]
- 4. LM11a-31 Inhibits p75 Neurotrophin Receptor (p75 NTR ) Cleavage and is Neuroprotective in a Cell Culture Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. alzdiscovery.org [alzdiscovery.org]
- 6. Modulation of the p75 neurotrophin receptor using LM11A-31 prevents diabetes-induced retinal vascular permeability in mice via inhibition of inflammation and the RhoA kinase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Small Molecule p75NTR Ligand, LM11A-31, Reverses Cholinergic Neurite Dystrophy in Alzheimer's Disease Mouse Models with Mid- to Late-Stage Disease Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The p75 neurotrophin receptor inhibitor, LM11A-31, ameliorates acute stroke injury and modulates astrocytic proNGF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. digitalcollections.drew.edu [digitalcollections.drew.edu]
- 12. benchchem.com [benchchem.com]
- 13. In vitro neurology assays - InnoSer [innoserlaboratories.com]
- 14. spandidos-publications.com [spandidos-publications.com]
- 15. biogot.com [biogot.com]
- 16. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. mpbio.com [mpbio.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols: Immunohistochemical Analysis of p75NTR Modulation by LM11A-31
For Researchers, Scientists, and Drug Development Professionals
Introduction
The p75 neurotrophin receptor (p75NTR) is a multifaceted transmembrane protein implicated in a wide array of cellular processes, including neuronal survival and death, neurite outgrowth, and inflammation. Its dysregulation has been linked to various neurodegenerative diseases and other pathological conditions. LM11A-31 is a small molecule modulator of p75NTR that has demonstrated significant therapeutic potential by inhibiting pro-death signaling pathways associated with the receptor.[1][2][3] This document provides detailed application notes and protocols for the immunohistochemical (IHC) assessment of p75NTR modulation following treatment with LM11A-31.
LM11A-31 acts by binding to p75NTR, thereby preventing the binding of proneurotrophins and inhibiting the subsequent activation of degenerative signaling cascades.[4][5] It has been shown to reduce p75NTR cleavage, a critical step in its pro-apoptotic signaling, and to suppress inflammatory responses.[1][2][6] These actions make LM11A-31 a promising candidate for therapeutic intervention in conditions characterized by aberrant p75NTR activity.
Quantitative Data Summary
The following tables summarize quantitative data from preclinical studies investigating the effects of LM11A-31 on p75NTR expression and related markers.
Table 1: Effect of LM11A-31 on p75NTR Expression and Cleavage
| Model System | Treatment Group | Outcome Measure | Result | Reference |
| Lund Human Mesencephalic (LUHMES) cells (in vitro model of Parkinson's disease) | 6-OHDA + LM11A-31 | p75NTR cleavage | Significantly reduced compared to 6-OHDA alone | [1][2] |
| HIV gp120 transgenic mice (in vivo model of HIV-associated neurocognitive disorders) | LM11A-31 (50 mg/kg daily for 4 months) | p75NTR expression in the hippocampus | Reduced age- and genotype-dependent increase | [3] |
| APPL/S mice (in vivo model of Alzheimer's disease) | LM11A-31 (1 month treatment in late-stage) | p75NTR immunostaining in the basal forebrain | Normalized increased levels | [5][7] |
Table 2: Downstream Effects of LM11A-31 Modulating p75NTR Signaling
| Model System | Treatment Group | Downstream Target/Pathway | Outcome | Reference |
| Human Retinal Endothelial (HRE) cells | proNGF + LM11A-31 | RhoA activation | Significantly inhibited | [8] |
| Diabetic mice (in vivo) | LM11A-31 (50 mg/kg/day for 4 weeks) | RhoA kinase activity in retinal microvasculature | Blunted the diabetes-induced increase | [4] |
| AβPPL/S mice (in vivo) | LM11A-31 | Tau phosphorylation (AT8) | Reduced excessive phosphorylation | [9] |
| HIV gp120 transgenic mice (in vivo) | LM11A-31 (50 mg/kg daily for 4 months) | Microglial activation in the hippocampus | Suppressed age- and genotype-dependent activation | [3] |
Experimental Protocols
Immunohistochemistry Protocol for p75NTR Detection in Paraffin-Embedded Tissue
This protocol is a general guideline and may require optimization for specific tissues and antibody batches.
Materials:
-
Paraffin-embedded tissue sections (4-5 µm)
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
-
Hydrogen peroxide (3%)
-
Blocking buffer (e.g., 3% BSA or 5% normal goat serum in PBS)
-
Primary antibody: Rabbit polyclonal or mouse monoclonal anti-p75NTR (dilution to be optimized, e.g., 1:100 - 1:1000)[10][11][12]
-
Secondary antibody: HRP-conjugated goat anti-rabbit or goat anti-mouse IgG
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin counterstain
-
Mounting medium
-
Microscope slides and coverslips
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Rehydrate through a graded ethanol series: 100% (2 x 3 minutes), 95% (1 x 3 minutes), 70% (1 x 3 minutes).
-
Rinse with deionized water.
-
-
Antigen Retrieval:
-
Preheat antigen retrieval buffer to 95-100°C.
-
Immerse slides in the heated buffer and incubate for 20-30 minutes.
-
Allow slides to cool to room temperature in the buffer (approximately 20 minutes).
-
Rinse with PBS (3 x 5 minutes).
-
-
Peroxidase Blocking:
-
Incubate sections with 3% hydrogen peroxide in methanol for 10-15 minutes to block endogenous peroxidase activity.
-
Rinse with PBS (3 x 5 minutes).
-
-
Blocking:
-
Incubate sections with blocking buffer for 30-60 minutes at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-p75NTR antibody in blocking buffer to the predetermined optimal concentration.
-
Incubate sections with the primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse slides with PBS (3 x 5 minutes).
-
Incubate sections with the HRP-conjugated secondary antibody for 1-2 hours at room temperature.
-
Rinse with PBS (3 x 5 minutes).
-
-
Detection:
-
Prepare the DAB substrate solution according to the manufacturer's instructions.
-
Incubate sections with the DAB solution until the desired brown color develops (typically 1-10 minutes). Monitor under a microscope.
-
Stop the reaction by rinsing with deionized water.
-
-
Counterstaining:
-
Counterstain with hematoxylin for 30-60 seconds.
-
"Blue" the sections in running tap water or a bluing agent.
-
-
Dehydration and Mounting:
-
Dehydrate through a graded ethanol series: 70% (1 x 1 minute), 95% (1 x 1 minute), 100% (2 x 1 minute).
-
Clear in xylene (2 x 2 minutes).
-
Mount coverslips using a permanent mounting medium.
-
Immunohistochemistry Protocol for p75NTR in Free-Floating Cryosections
Materials:
-
Free-floating cryosections (30-40 µm)
-
Phosphate-buffered saline (PBS)
-
Cryoprotectant solution (e.g., 30% sucrose in PBS)
-
Blocking buffer (e.g., 5% normal goat serum, 0.3% Triton X-100 in PBS)
-
Primary antibody: Rabbit polyclonal or mouse monoclonal anti-p75NTR[11][13]
-
Fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting medium
Procedure:
-
Section Preparation:
-
Perfuse animal with 4% paraformaldehyde (PFA) in PBS.
-
Post-fix tissue in 4% PFA overnight.
-
Cryoprotect tissue in 30% sucrose in PBS until it sinks.
-
Freeze and section on a cryostat.
-
-
Staining:
-
Wash free-floating sections in PBS (3 x 10 minutes).
-
Incubate in blocking buffer for 1-2 hours at room temperature.
-
Incubate with primary anti-p75NTR antibody in blocking buffer for 24-48 hours at 4°C.
-
Wash in PBS (3 x 10 minutes).
-
Incubate with fluorescently-labeled secondary antibody in PBS for 2 hours at room temperature.
-
Wash in PBS (3 x 10 minutes).
-
Counterstain with DAPI for 10 minutes.
-
Wash in PBS (2 x 5 minutes).
-
-
Mounting:
-
Mount sections onto glass slides.
-
Allow to air dry.
-
Coverslip with an anti-fade mounting medium.
-
Visualizations
p75NTR Signaling Pathways Modulated by LM11A-31
Caption: p75NTR signaling pathways and the modulatory effect of LM11A-31.
Experimental Workflow for IHC Analysis of p75NTR Modulation
Caption: General experimental workflow for immunohistochemical analysis.
References
- 1. biorxiv.org [biorxiv.org]
- 2. biorxiv.org [biorxiv.org]
- 3. Small molecule modulation of the p75 neurotrophin receptor suppresses age- and genotype-associated neurodegeneration in HIV gp120 transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modulation of the p75 neurotrophin receptor using LM11A-31 prevents diabetes-induced retinal vascular permeability in mice via inhibition of inflammation and the RhoA kinase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. LM11A-31, a modulator of p75 neurotrophin receptor, suppresses HIV-1 replication and inflammatory response in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Small Molecule p75NTR Ligand, LM11A-31, Reverses Cholinergic Neurite Dystrophy in Alzheimer's Disease Mouse Models with Mid- to Late-Stage Disease Progression | PLOS One [journals.plos.org]
- 8. Modulation of the p75 neurotrophin receptor using LM11A-31 prevents diabetes-induced retinal vascular permeability in mice via inhibition of inflammation and the RhoA kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Small Molecule p75NTR Ligands Reduce Pathological Phosphorylation and Misfolding of Tau, Inflammatory Changes, Cholinergic Degeneration, and Cognitive Deficits in AβPPL/S Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Immunohistochemical staining [bio-protocol.org]
- 11. biosensis.com [biosensis.com]
- 12. Immunohistochemical Detection of p75 Neurotrophin Receptor (p75-NTR) in Follicular and Plexiform Ameloblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biosensis.com [biosensis.com]
Application Notes and Protocols for Assessing LM11A-31 Efficacy In Vivo
For Researchers, Scientists, and Drug Development Professionals
Introduction
LM11A-31 is an orally available, brain-penetrant small molecule ligand for the p75 neurotrophin receptor (p75NTR).[1][2] It selectively modulates p75NTR signaling to promote neuronal survival and inhibit apoptosis.[1][2][3] Preclinical studies in various animal models of neurological disorders have demonstrated the neuroprotective and pro-cognitive effects of LM11A-31.[2][3][4][5] This document provides detailed application notes and protocols for commonly used behavioral tests to assess the in vivo efficacy of LM11A-31 in rodent models.
Signaling Pathway of LM11A-31
LM11A-31 interacts with the p75NTR, a member of the tumor necrosis factor receptor superfamily. This interaction modulates downstream signaling cascades, including the inhibition of the RhoA pathway, which is a key regulator of neurite growth and dendritic spine dynamics.[1][3] By promoting survival pathways and inhibiting apoptotic signals, LM11A-31 has been shown to have therapeutic potential in various neurological conditions.[1][2][3]
Caption: LM11A-31 signaling pathway.
Behavioral Assays for Efficacy Testing
Several behavioral tests are routinely used to evaluate the effects of LM11A-31 on cognitive function and motor coordination in animal models. The most common assays include the Morris Water Maze (MWM), Novel Object Recognition (NOR), and the Y-Maze.
Data Presentation: Summary of In Vivo Efficacy Studies
The following tables summarize quantitative data from various preclinical studies assessing the efficacy of LM11A-31.
Table 1: Cognitive Function Assessment
| Behavioral Test | Animal Model | LM11A-31 Dose | Treatment Duration | Key Findings | Reference |
| Morris Water Maze | PS19 Tauopathy Mouse Model | 50 mg/kg, oral gavage, 5 days/week | 3 months | Improved hippocampus-dependent behaviors. | [1][3] |
| Novel Object Recognition | PS19 Tauopathy Mouse Model | 50 mg/kg, oral gavage, 5 days/week | 3 months | Improved hippocampus-dependent behaviors. | [1][3] |
| Novel Object Recognition | AβPPL/S Mouse Model | 50 mg/kg, once daily | 2.5 months | Prevented deficits in novel object recognition. | [4] |
| Y-Maze | AβPPL/S Mouse Model | 50 mg/kg, once daily | 3 months | Prevented deficits in Y-maze performance. | [4] |
| Y-Maze | Stroke Mouse Model (MCAO) | 50 mg/kg, oral gavage | Up to 12 weeks | Did not improve performance on the Y-maze test. | [1][3] |
| Novel Object Recognition | Stroke Mouse Model (MCAO) | 50 mg/kg, oral gavage | Up to 12 weeks | Did not improve performance on the novel object recognition test. | [1][3] |
Table 2: Motor Function Assessment
| Behavioral Test | Animal Model | LM11A-31 Dose | Treatment Duration | Key Findings | Reference |
| Weight-bearing open-field tests | Spinal Contusion Injury Mouse Model | 10, 25, or 100 mg/kg, oral gavage, twice daily | Until study completion | Improved motor function and coordination. | [1][3] |
| Non-weight-bearing swim tests | Spinal Contusion Injury Mouse Model | 10, 25, or 100 mg/kg, oral gavage, twice daily | Until study completion | Improved motor function and coordination. | [1][3] |
| Ladder test | Stroke Mouse Model (MCAO) | 50 mg/kg, oral gavage | Up to 12 weeks | Improved recovery of motor function. | [1][3] |
Experimental Protocols
Detailed methodologies for the key behavioral experiments are provided below.
Morris Water Maze (MWM)
The MWM test is a widely used assay for assessing hippocampal-dependent spatial learning and memory.[6][7][8][9]
Experimental Workflow:
Caption: Morris Water Maze experimental workflow.
Protocol:
-
Apparatus: A circular tank (90-160 cm in diameter) filled with water made opaque with non-toxic white paint.[7][8][9] A submerged platform (10-12 cm in diameter) is placed 0.5-2 cm below the water surface.[6][8] The room should have various distal visual cues.[6][9]
-
Acclimation: Allow animals to acclimate to the testing room for at least 15-60 minutes before the first trial.[10]
-
Visible Platform Training (Days 1-4):
-
Hidden Platform Training (Days 4-8):
-
The platform is submerged and not visible.
-
Conduct 6 trials per day.
-
The platform remains in the same location throughout the training.
-
-
Probe Trials (Days 7 and 8):
-
Data Analysis: Key parameters to analyze include escape latency (time to find the platform), path length, and time spent in the target quadrant during the probe trial.
Novel Object Recognition (NOR)
The NOR test assesses recognition memory based on the innate tendency of rodents to explore novel objects more than familiar ones.[11][12][13]
Experimental Workflow:
Caption: Novel Object Recognition experimental workflow.
Protocol:
-
Apparatus: An open-field arena (e.g., 40 x 40 x 40 cm).[11][14] A set of different objects that are similar in size but distinct in shape and texture.
-
Habituation:
-
Training Phase:
-
Place two identical objects in the arena.
-
Allow the mouse to explore the objects for a set period (e.g., 10 minutes).[15]
-
-
Inter-Trial Interval (ITI): Return the mouse to its home cage for a defined period (e.g., 20 minutes to 24 hours).[12][15]
-
Testing Phase:
-
Replace one of the familiar objects with a novel object.
-
Place the mouse back into the arena and record its exploratory behavior for a set time (e.g., 5-10 minutes).
-
-
Data Analysis: Measure the time spent exploring the novel object versus the familiar object. A preference for the novel object indicates intact recognition memory. The discrimination index is a common metric calculated as (Time with Novel - Time with Familiar) / (Total Exploration Time).
Y-Maze
The Y-maze test is used to assess spatial working memory by measuring spontaneous alternation behavior.[16][17][18][19]
Experimental Workflow:
Caption: Y-Maze experimental workflow.
Protocol:
-
Apparatus: A Y-shaped maze with three identical arms (e.g., 40 cm long x 3 cm wide x 13 cm high) at a 120° angle to each other.[17][18]
-
Acclimation: Habituate the mice to the testing room for at least 30-60 minutes prior to testing.[16][18]
-
Procedure:
-
Data Analysis:
-
An alternation is defined as consecutive entries into the three different arms.
-
Calculate the percentage of spontaneous alternation as: (Number of alternations / (Total number of arm entries - 2)) x 100.
-
A higher percentage of alternation indicates better spatial working memory.
-
Conclusion
The behavioral tests outlined in these application notes provide robust methods for evaluating the in vivo efficacy of LM11A-31 in various rodent models of neurological disorders. The choice of a specific test or a battery of tests will depend on the specific hypothesis being investigated and the animal model being used. Consistent and standardized protocols are crucial for obtaining reliable and reproducible data.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. LM11A-31-BHS | ALZFORUM [alzforum.org]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. Small Molecule p75NTR Ligands Reduce Pathological Phosphorylation and Misfolding of Tau, Inflammatory Changes, Cholinergic Degeneration, and Cognitive Deficits in AβPPL/S Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroimaging, Urinary, and Plasma Biomarkers of Treatment Response in Huntington’s Disease: Preclinical Evidence with the p75NTR Ligand LM11A-31 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mmpc.org [mmpc.org]
- 8. researchgate.net [researchgate.net]
- 9. Optimizing Morris Water Maze Experiments: Tips and Tricks for Researchers [sandiegoinstruments.com]
- 10. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 11. Novel Object Recognition for Studying Memory in Mice [en.bio-protocol.org]
- 12. researchgate.net [researchgate.net]
- 13. behaviorcloud.com [behaviorcloud.com]
- 14. Novel Object Recognition [protocols.io]
- 15. Novel Object Recognition and Object Location Behavioral Testing in Mice on a Budget [jove.com]
- 16. Y-Maze Protocol [protocols.io]
- 17. Y-Maze [bio-protocol.org]
- 18. Assessing Spatial Working Memory Using the Spontaneous Alternation Y-maze Test in Aged Male Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. noldus.com [noldus.com]
Troubleshooting & Optimization
(Rac)-LM11A-31 dihydrochloride solubility and stability issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of (Rac)-LM11A-31 dihydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is the racemic mixture of LM11A-31 dihydrochloride. LM11A-31 is a non-peptide, small molecule modulator of the p75 neurotrophin receptor (p75NTR) and acts as a potent antagonist of pro-nerve growth factor (proNGF).[1][2] It is orally active and has been shown to cross the blood-brain barrier.[2][3] This compound is under investigation for its neuroprotective properties in various neurodegenerative disease models, including Alzheimer's disease.[3][4]
Q2: What is the mechanism of action of LM11A-31?
A2: LM11A-31 selectively binds to the p75NTR, modulating its signaling pathways.[1] The p75NTR can mediate both neuronal survival and apoptosis.[4] LM11A-31 has been shown to down-regulate degenerative signaling pathways and up-regulate survival signals.[2] It can block p75-mediated cell death and inhibit proNGF-induced apoptosis.[2]
Q3: In what solvents is this compound soluble?
A3: this compound is soluble in water and DMSO.[5] For aqueous solutions, sonication is often recommended to aid dissolution.[6][7]
Troubleshooting Guides
Solubility Issues
Problem: I am having difficulty dissolving this compound in water.
-
Solution 1: Sonication. As recommended by some suppliers, sonicating the solution can aid in the dissolution of the compound in aqueous buffers.[6][7]
-
Solution 2: Gentle Heating. Gentle warming of the solution may improve solubility. However, be cautious about potential degradation at elevated temperatures.
-
Solution 3: pH Adjustment. The solubility of compounds with amine groups can be pH-dependent. While the dihydrochloride salt should be acidic, ensure the pH of your final solution is compatible with the compound's stability.
-
Solution 4: Prepare a Stock Solution in DMSO. If aqueous solubility remains an issue for your desired concentration, consider preparing a concentrated stock solution in DMSO and then diluting it into your aqueous experimental medium. Ensure the final DMSO concentration is compatible with your experimental system.
Problem: My this compound solution appears cloudy or has precipitates.
-
Solution 1: Check Concentration. You may have exceeded the solubility limit of the compound in your chosen solvent. Refer to the solubility data table below and consider preparing a more dilute solution.
-
Solution 2: Incomplete Dissolution. Ensure the compound is fully dissolved by vortexing and/or sonication.
-
Solution 3: Temperature Effects. If the solution was prepared at a higher temperature and then cooled, the compound may have precipitated out. Try to maintain a constant temperature or re-dissolve before use.
-
Solution 4: Filter Sterilization. If preparing a sterile solution, some material may be lost on a 0.22 µm filter if the compound is not fully dissolved. Ensure complete dissolution before filtering.[1]
Stability Issues
Problem: I am concerned about the stability of my prepared this compound solution.
-
Recommendation 1: Prepare Fresh Solutions. Several sources indicate that solutions of LM11A-31 are unstable and should be prepared fresh for each experiment.[3]
-
Recommendation 2: Proper Storage of Stock Solutions. If you must store stock solutions, aliquot them to avoid repeated freeze-thaw cycles.[1] Store DMSO stock solutions at -20°C for up to one month or at -80°C for up to six months.[1][2] When storing, it is recommended to do so under nitrogen and away from moisture.[1]
-
Recommendation 3: Avoid Light Exposure. Protect solutions from light to minimize potential photodegradation.
Data Presentation
Solubility of this compound
| Solvent | Reported Solubility | Molar Concentration | Source |
| Water | 100 mM | 100 mM | R&D Systems[5] |
| Water | 125 mg/mL | 395.23 mM | TargetMol[6] |
| Water | 200 mg/mL | 632.38 mM | TargetMol[7] |
| DMSO | 100 mM | 100 mM | R&D Systems[5] |
Note: The molecular weight of this compound is 316.27 g/mol .[5]
Recommended Storage Conditions
| Form | Temperature | Duration | Additional Notes | Source |
| Powder | Room Temperature | - | Desiccate | R&D Systems[5] |
| Powder | -20°C | 3 years | - | TargetMol[6] |
| Stock Solution in Solvent | -20°C | 1 month | Stored under nitrogen, away from moisture | MedchemExpress[1] |
| Stock Solution in Solvent | -80°C | 6 months | Stored under nitrogen, away from moisture | MedchemExpress[1] |
| Stock Solution in Solvent | -80°C | 1 year | - | TargetMol[6] |
Experimental Protocols
Protocol for Assessing Solubility
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound powder to a known volume of the desired solvent (e.g., water, PBS, DMSO) in a sealed vial.
-
Agitate the mixture at a constant temperature (e.g., room temperature or 37°C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached. Sonication can be used initially to disperse the powder.
-
-
Separation of Undissolved Solid:
-
Centrifuge the suspension at high speed to pellet the undissolved solid.
-
Carefully collect the supernatant, ensuring no solid particles are transferred. Filtration through a 0.22 µm syringe filter can also be used.
-
-
Quantification of Solute Concentration:
-
Dilute the supernatant to a concentration within the linear range of a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
Quantify the concentration of (Rac)-LM11A-31 in the diluted supernatant against a standard curve prepared with a known concentration of the compound.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated supernatant, accounting for the dilution factor. This value represents the solubility of the compound under the tested conditions.
-
Protocol for Assessing Solution Stability
-
Preparation of Test Solutions:
-
Prepare a solution of this compound in the desired solvent at a known concentration.
-
-
Incubation under Different Conditions:
-
Aliquot the solution into multiple vials.
-
Store the vials under various conditions to be tested (e.g., different temperatures: 4°C, room temperature, 37°C; different lighting conditions: protected from light, exposed to ambient light).
-
-
Time-Point Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove an aliquot from each condition.
-
-
Quantification of Remaining Compound:
-
Analyze the aliquots by a stability-indicating analytical method (e.g., HPLC-UV, LC-MS) to determine the concentration of the intact (Rac)-LM11A-31. The appearance of new peaks may indicate degradation products.
-
-
Data Analysis:
-
Plot the percentage of the remaining (Rac)-LM11A-31 against time for each condition to determine the degradation rate.
-
Mandatory Visualizations
Caption: p75NTR signaling pathway and modulation by LM11A-31.
Caption: Workflow for solubility and stability testing.
References
- 1. alzforum.org [alzforum.org]
- 2. Small molecule modulation of the p75 neurotrophin receptor suppresses age- and genotype-associated neurodegeneration in HIV gp120 transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A network map of BDNF/TRKB and BDNF/p75NTR signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Neurotrophin signalling [pfocr.wikipathways.org]
how to dissolve (Rac)-LM11A-31 dihydrochloride for experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper dissolution and handling of (Rac)-LM11A-31 dihydrochloride for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is the racemic form of LM11A-31 dihydrochloride. It functions as a non-peptide modulator of the p75 neurotrophin receptor (p75NTR) and is a potent antagonist of pro-nerve growth factor (proNGF).[1][2][3][4] It is an orally active compound with high blood-brain barrier permeability that blocks p75-mediated cell death.[2][5]
Q2: What are the recommended storage conditions for this compound?
A2: For the solid powder, it is recommended to store at -20°C for up to 3 years.[3] Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles. For stock solutions in solvent, storage at -80°C for up to 1 year is advised.[3] Some suppliers also suggest storage at -80°C for 6 months or -20°C for 1 month.[1][2]
Q3: Can I use sonication or heat to dissolve the compound?
A3: Yes, if you observe precipitation or phase separation during preparation, gentle heating and/or sonication can be used to aid in the dissolution of this compound.[1][2] For instance, solubility in water and DMSO can be enhanced with ultrasonication.[3][5]
Q4: Is it necessary to filter the prepared solution?
A4: If water is used to prepare a stock solution, it is recommended to dilute it to the working concentration and then sterilize it by filtering through a 0.22 μm filter before use.[1][2]
Q5: Should I prepare fresh solutions for my experiments every time?
A5: For in vivo experiments, it is highly recommended to prepare the working solution freshly on the day of use to ensure optimal activity and avoid degradation.[1][6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound does not dissolve completely. | Insufficient solvent volume or inappropriate solvent. | Increase the solvent volume. Try a different solvent with higher solubility (see Table 1). Use of ultrasonication or gentle warming (e.g., to 60°C for DMSO) can also aid dissolution.[1][5] |
| Precipitation occurs after cooling. | The solution is supersaturated at room temperature. | Prepare the solution at a slightly lower concentration. If possible for your experiment, maintain the solution at the temperature it was prepared at or prepare it fresh before each use. |
| Solution appears cloudy or hazy. | Incomplete dissolution or presence of insoluble impurities. | Ensure the compound is fully dissolved by sonicating or gentle warming. If cloudiness persists, consider filtering the solution through a 0.22 µm filter, especially for aqueous solutions.[1][2] |
| Inconsistent experimental results. | Degradation of the compound in solution. | Prepare fresh solutions for each experiment, especially for in vivo studies.[1][6] Ensure proper storage of stock solutions at -80°C.[3] Avoid repeated freeze-thaw cycles. |
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Molar Concentration (mM) | Notes |
| Water | ≥100 mg/mL | ≥316.19 | Soluble. Sonication is recommended.[3] |
| DMSO | ≥100 mg/mL | ≥316.19 | Soluble. Ultrasonic and warming to 60°C may be needed.[5] |
| Ethanol | 100 mg/mL | 316.19 | Need ultrasonic.[1] |
| PBS (pH 7.2) | 10 mg/mL | 31.62 | - |
| DMF | 50 mg/mL | 158.10 | - |
Data compiled from multiple sources.[1][5] Solubility is reported as "≥" when the saturation point was not reached at the tested concentration.
Experimental Protocols
Protocol 1: Preparation of Stock Solution (e.g., 10 mM in DMSO)
-
Weigh the required amount of this compound powder. The formula weight is 316.27 g/mol .
-
Add the appropriate volume of fresh, high-quality DMSO to achieve a 10 mM concentration.
-
Vortex the solution to mix.
-
If necessary, use an ultrasonic bath or warm the solution to 60°C to ensure complete dissolution.[5]
-
Once dissolved, aliquot the stock solution into smaller volumes in tightly sealed vials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 1 year).[3]
Protocol 2: Preparation of Working Solution for In Vitro Cell-Based Assays
-
Thaw a vial of the 10 mM stock solution.
-
Dilute the stock solution to the desired final concentration using the appropriate cell culture medium. For example, to prepare a 10 µM working solution, you would perform a 1:1000 dilution.
-
Mix the working solution thoroughly by gentle pipetting or inversion.
-
Apply the working solution to your cells as per your experimental design.
Protocol 3: Preparation of Formulation for In Vivo Administration (Example)
This protocol is an example of a vehicle formulation for oral gavage. The final concentration should be calculated based on the desired dosage (e.g., mg/kg) and the administration volume.
-
Prepare a stock solution in a suitable solvent like Ethanol (e.g., 25 mg/mL).[1]
-
In a sterile tube, add the required volume of the Ethanol stock solution.
-
Sequentially add the other co-solvents. A common formulation is 10% Ethanol, 40% PEG300, 5% Tween-80, and 45% Saline.[1][6]
-
Ensure the solution is clear and homogenous. If precipitation occurs, gentle warming or sonication may be used.[1]
-
It is recommended to prepare this formulation fresh on the day of the experiment.[1][6]
Mandatory Visualization
References
off-target effects of the p75NTR modulator LM11A-31
Welcome to the technical support center for the p75NTR modulator, LM11A-31. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of LM11A-31 in your experiments, with a particular focus on understanding its target specificity.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of LM11A-31?
A1: The primary and to-date, only known molecular target of LM11A-31 is the p75 neurotrophin receptor (p75NTR).[1][2] It functions as a modulator of this receptor, promoting pro-survival signaling pathways while inhibiting degenerative signals.[2][3]
Q2: Has LM11A-31 been screened for off-target activities?
A2: Yes, LM11A-31 has undergone broad-spectrum screening against a panel of other receptors and has not shown significant binding to other targets.[4] One such screening was a CEREP panel, which is a comprehensive set of assays designed to identify interactions with a wide range of known receptors and enzymes.
Q3: I am observing an unexpected phenotype in my LM11A-31 treated cells/animals. Could this be due to an off-target effect?
A3: While comprehensive screening has not identified any off-target interactions for LM11A-31, it is always important to consider all possibilities when interpreting unexpected experimental results. This guide provides troubleshooting steps and experimental protocols to help you investigate the possibility of a novel off-target effect in your specific experimental system.
Q4: How does LM11A-31 modulate p75NTR signaling?
A4: LM11A-31 modulates p75NTR signaling in a distinct manner from endogenous ligands like nerve growth factor (NGF).[2] It has been shown to inhibit degenerative signaling pathways downstream of p75NTR, such as the activation of c-Jun N-terminal kinase (JNK), glycogen synthase kinase 3β (GSK3β), and cyclin-dependent kinase 5 (cdk5).[2][4] Concurrently, it promotes pro-survival signaling through pathways like the Akt pathway.[2] LM11A-31 can also inhibit the binding of pro-neurotrophins to p75NTR, thereby preventing the activation of apoptotic signaling cascades.[1]
Troubleshooting Guide: Investigating Suspected Off-Target Effects
If you observe an unexpected experimental outcome and hypothesize it may be due to an off-target effect of LM11A-31, follow this guide to systematically investigate the issue.
Step 1: Confirm the On-Target Effect
Before investigating off-target effects, it is crucial to confirm that LM11A-31 is engaging its intended target, p75NTR, in your experimental system.
-
Action: Assess the phosphorylation status of downstream effectors of p75NTR signaling. For example, you can measure the levels of phosphorylated Akt (as a marker of pro-survival signaling) or phosphorylated JNK (as a marker of degenerative signaling) by Western blot.
-
Expected Outcome: In the presence of a pro-degenerative stimulus (e.g., amyloid-beta), LM11A-31 should lead to an increase in phospho-Akt and a decrease in phospho-JNK levels compared to the stimulus alone.
Step 2: Rule Out Experimental Artifacts
Unexpected results can often arise from experimental variables unrelated to the compound's mechanism of action.
-
Action:
-
Verify the concentration and purity of your LM11A-31 stock.
-
Include appropriate vehicle controls in all your experiments.
-
Ensure the health and viability of your cells or animals are not compromised.
-
Repeat the experiment with a fresh preparation of LM11A-31.
-
Step 3: Investigate Potential Off-Target Interactions
If you have confirmed on-target engagement and ruled out experimental artifacts, you can proceed to investigate potential off-target effects. The following sections provide detailed protocols for relevant assays.
Experimental Protocols
Protocol 1: Broad-Spectrum Kinase Inhibitor Profiling
This protocol is designed to screen LM11A-31 against a large panel of kinases to identify any potential off-target kinase inhibition.
Principle: A radiometric assay is used to measure the ability of LM11A-31 to inhibit the activity of a panel of purified kinases. The assay measures the incorporation of radiolabeled phosphate from [γ-³³P]ATP onto a specific substrate for each kinase.
Materials:
-
Purified recombinant kinases (a broad panel of >400 kinases is recommended)
-
Specific peptide or protein substrates for each kinase
-
LM11A-31 stock solution (e.g., 10 mM in DMSO)
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
[γ-³³P]ATP
-
ATP solution
-
96-well or 384-well plates
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of LM11A-31 in DMSO. A common starting concentration is 100 µM, with 10-point, 3-fold serial dilutions.
-
In the wells of a microplate, add the kinase reaction buffer.
-
Add the appropriate amount of a specific kinase to each well.
-
Add the serially diluted LM11A-31 or DMSO (as a vehicle control) to the wells.
-
Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the specific substrate and [γ-³³P]ATP. The ATP concentration should be at the Kₘ for each kinase.
-
Incubate for a predetermined time (e.g., 30-60 minutes) at 30°C.
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a phosphocellulose filter plate.
-
Wash the filter plate to remove unbound [γ-³³P]ATP.
-
Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of kinase activity inhibition for each concentration of LM11A-31 compared to the DMSO control.
-
Determine the IC₅₀ value for each kinase by fitting the data to a dose-response curve.
Data Presentation:
| Kinase Target | IC₅₀ (µM) |
| p75NTR (On-target) | Report known binding affinity/functional modulation |
| Off-Target Kinase 1 | >100 |
| Off-Target Kinase 2 | >100 |
| ... | ... |
Protocol 2: Competitive Radioligand Binding Assay
This protocol is used to determine if LM11A-31 competes with a known radiolabeled ligand for binding to a specific receptor of interest (a suspected off-target).
Principle: A fixed concentration of a radiolabeled ligand for the suspected off-target receptor is incubated with the receptor source (e.g., cell membranes) in the presence of increasing concentrations of unlabeled LM11A-31. The ability of LM11A-31 to displace the radioligand is measured, and the inhibition constant (Kᵢ) is determined.
Materials:
-
Cell membranes or purified receptor preparation for the suspected off-target
-
Radiolabeled ligand specific for the suspected off-target receptor
-
Unlabeled LM11A-31
-
Assay buffer (receptor-specific)
-
96-well filter plates
-
Vacuum filtration manifold
-
Scintillation counter
-
Scintillation fluid
Procedure:
-
Prepare serial dilutions of unlabeled LM11A-31 in the assay buffer.
-
In a 96-well plate, add the cell membrane preparation, the radiolabeled ligand (at a concentration close to its Kₔ), and the serially diluted LM11A-31 or buffer (for total binding).
-
To determine non-specific binding, add a high concentration of a known unlabeled ligand for the suspected off-target receptor in separate wells.
-
Incubate the plate at an appropriate temperature and for a sufficient time to reach binding equilibrium.
-
Terminate the binding reaction by rapid filtration through the filter plate using a vacuum manifold.
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filter plate and add scintillation fluid to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the specific binding at each concentration of LM11A-31 by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the LM11A-31 concentration and fit the data to a one-site competition model to determine the IC₅₀.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
Data Presentation:
| Suspected Off-Target Receptor | Radioligand Used | Kᵢ of LM11A-31 (µM) |
| Receptor X | [³H]-Ligand Y | >100 |
| Receptor Z | [¹²⁵I]-Ligand A | >100 |
Visualizations
Caption: On-target signaling pathway of LM11A-31 at the p75NTR.
Caption: Workflow for troubleshooting suspected off-target effects.
References
- 1. Modulation of the p75 neurotrophin receptor using LM11A-31 prevents diabetes-induced retinal vascular permeability in mice via inhibition of inflammation and the RhoA kinase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Small Molecule p75NTR Ligand, LM11A-31, Reverses Cholinergic Neurite Dystrophy in Alzheimer's Disease Mouse Models with Mid- to Late-Stage Disease Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alzforum.org [alzforum.org]
- 4. Small Molecule p75NTR Ligands Reduce Pathological Phosphorylation and Misfolding of Tau, Inflammatory Changes, Cholinergic Degeneration, and Cognitive Deficits in AβPPL/S Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (Rac)-LM11A-31 Dihydrochloride for Neuroprotection
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of (Rac)-LM11A-31 dihydrochloride in neuroprotection studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it exert its neuroprotective effects?
A1: this compound is a water-soluble, orally bioavailable small molecule that acts as a modulator of the p75 neurotrophin receptor (p75NTR).[1][2] It is an isoleucine derivative that can cross the blood-brain barrier.[1][3] Its neuroprotective mechanism involves binding to p75NTR to inhibit degenerative signaling pathways while promoting pro-survival signals.[3][4] Specifically, it can function as an antagonist to pro-nerve growth factor (proNGF), preventing the activation of cell death pathways.[1][2] LM11A-31 has been shown to reduce neuronal death and neurite dystrophy in various models of neurodegenerative diseases.[4][5]
Q2: What is the recommended starting dosage for in vivo studies?
A2: Based on numerous preclinical studies in mouse models of various neurological disorders, a common and effective oral dosage of LM11A-31 is 50 mg/kg/day , administered via oral gavage.[1][4][6] Dosages have ranged from 10 mg/kg/day to 75 mg/kg/day depending on the specific disease model and study design.[3][4][7] For example, a 75 mg/kg/day dose was used in a study on an Alzheimer's disease mouse model.[4] It is always recommended to perform a dose-response study to determine the optimal dosage for your specific experimental conditions.
Q3: What is a typical effective concentration for in vitro experiments?
A3: For in vitro studies, LM11A-31 has been shown to be effective in the nanomolar range. For instance, concentrations between 20-80 nM have been used to mitigate neural injury in primary cortical neuron and astrocyte co-cultures.[8] Previous studies have also demonstrated neuroprotection at a concentration of 100 nM.[4] As with in vivo studies, it is advisable to perform a concentration-response curve to identify the optimal concentration for your cell type and experimental setup.
Q4: How should I prepare this compound for administration?
A4: For in vivo oral administration, this compound can be dissolved in sterile water.[4][9] For in vitro applications, a stock solution can be prepared in DMSO, which is then further diluted in culture media to the final desired concentration.[10] One product datasheet suggests that for in vivo use, the compound can be dissolved in PBS.[11] Always ensure the compound is fully dissolved before administration. If precipitation occurs, gentle warming and/or sonication may be used to aid dissolution.[2][12]
Q5: What are the known signaling pathways modulated by LM11A-31?
A5: LM11A-31 primarily modulates the p75NTR signaling pathway. By binding to p75NTR, it can inhibit pro-apoptotic signaling cascades, including the activation of c-Jun N-terminal Kinase (JNK) and caspase-3.[8][13] It has also been shown to inhibit the RhoA kinase pathway.[14] Furthermore, LM11A-31 can promote pro-survival signaling through pathways involving Akt and NFκB.[4] There is also evidence that LM11A-31's modulation of p75NTR signaling can be counteracted by tropomyosin-related kinase (Trk) receptor signaling.[10][13]
Troubleshooting Guides
| Issue | Possible Cause | Suggested Solution |
| Poor solubility of this compound in aqueous solution. | The compound may require assistance to fully dissolve. | Use gentle warming or sonication to aid dissolution. For in vitro stock solutions, consider using DMSO.[2][10] Always prepare fresh solutions for in vivo experiments.[12] |
| Variability in experimental results between batches. | Inconsistent dosing or compound degradation. | Ensure accurate weighing and complete dissolution of the compound for each preparation. Store the stock solution at -20°C or -80°C as recommended and avoid repeated freeze-thaw cycles.[12] |
| Lack of neuroprotective effect at the tested dosage. | The dosage may be too low for the specific model or the administration route may not be optimal. | Perform a dose-response study to determine the optimal dosage. Consider the bioavailability and pharmacokinetics of the compound in your model. While oral gavage is common, some studies have used intraperitoneal injection.[7][8] |
| Observed cytotoxicity in in vitro cultures. | The concentration of LM11A-31 or the vehicle (e.g., DMSO) may be too high. | Perform a concentration-response curve to determine the therapeutic window and identify any potential toxicity at higher concentrations. Ensure the final concentration of the vehicle is non-toxic to your cells. |
| Unexpected off-target effects. | While LM11A-31 is selective for p75NTR, off-target effects can never be completely ruled out. | Review the literature for any reported off-target effects. Include appropriate controls in your experiments, such as vehicle-only and untreated groups, to differentiate between compound-specific effects and other experimental variables. |
Quantitative Data Summary
Table 1: Summary of In Vivo Dosages for (Rac)-LM11A-31 in Neuroprotection Studies
| Animal Model | Disease/Injury Model | Dosage | Administration Route | Duration | Key Findings | Reference |
| Mice (APPL/S) | Alzheimer's Disease | 50 or 75 mg/kg/day | Oral gavage | 3 months | Reversed cholinergic neurite dystrophy. | [4] |
| Mice (C57BL/6J) | Diabetes | 50 mg/kg/day | Oral gavage | 4 weeks | Preserved blood-retinal barrier integrity. | [1] |
| Mice | Stroke (t-dMCAO) | 25 mg/kg | Intraperitoneal | Twice daily for 72h | Reduced cerebral tissue injury and improved sensorimotor function. | [8] |
| Mice (R6/2) | Huntington's Disease | 50 mg/kg/day | Oral gavage | 7-8 weeks | Alleviated volume reductions in multiple brain regions. | [3] |
| Aged Mice | Aging | 50 mg/kg/day | Oral gavage | 1 month | Preserved basal forebrain cholinergic neurons. | [3] |
Table 2: Summary of In Vitro Concentrations for (Rac)-LM11A-31 in Neuroprotection Studies
| Cell Type | Insult/Model | Concentration | Key Findings | Reference |
| Primary Cortical Neurons and Astrocytes | Oxygen-glucose deprivation (OGD) | 20-80 nM | Mitigated neural injury. | [8] |
| Lund Human Mesencephalic (LUHMES) cells | Oxidative stress | 20 nM | Reduced p75NTR cleavage and neuronal death. | [10] |
| Neuronal Cultures | Amyloid-β exposure | Not specified (low nanomolar) | Inhibited Aβ-induced degenerative signaling. | [4] |
Experimental Protocols
1. Protocol for In Vivo Administration via Oral Gavage
-
Preparation of Dosing Solution:
-
Calculate the required amount of this compound based on the body weight of the animals and the desired dosage (e.g., 50 mg/kg).
-
Weigh the compound accurately.
-
Dissolve the compound in sterile water to the desired final concentration (e.g., 5 mg/mL).[15] Ensure the solution is clear and free of particulates. Gentle warming or sonication can be used if necessary.
-
Prepare the solution fresh daily.
-
-
Administration Procedure:
-
Gently restrain the mouse.
-
Use a proper-sized oral gavage needle.
-
Carefully insert the needle into the esophagus and deliver the calculated volume of the LM11A-31 solution.
-
Monitor the animal for any signs of distress after administration.
-
Administer the dose once daily or as required by the experimental design. Food may be withheld for a few hours prior to dosing to aid absorption.[4]
-
2. Protocol for In Vitro Neuroprotection Assay
-
Preparation of Stock and Working Solutions:
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in sterile DMSO.[10]
-
Aliquot the stock solution into smaller volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
On the day of the experiment, thaw an aliquot and dilute it in the appropriate cell culture medium to the final desired working concentrations (e.g., 20 nM, 50 nM, 100 nM).
-
-
Experimental Procedure (Example using an oxidative stress model):
-
Plate neuronal cells (e.g., primary cortical neurons or a neuronal cell line) at the desired density in a multi-well plate and allow them to adhere and differentiate.
-
Introduce the neurotoxic insult (e.g., 6-hydroxydopamine for a Parkinson's model).[10]
-
Co-treat the cells with different concentrations of LM11A-31. Include a vehicle control (medium with the same final concentration of DMSO) and a positive control (insult only).
-
Incubate for the desired period (e.g., 24-48 hours).
-
Assess neuroprotection using appropriate assays, such as cell viability assays (e.g., MTT or LDH), immunocytochemistry for neuronal markers (e.g., β-III tubulin), or analysis of apoptotic markers (e.g., cleaved caspase-3).
-
Visualizations
Caption: LM11A-31's mechanism of action on the p75NTR signaling pathway.
Caption: A generalized experimental workflow for an in vivo study.
Caption: A troubleshooting guide for addressing a lack of neuroprotective effects.
References
- 1. Modulation of the p75 neurotrophin receptor using LM11A-31 prevents diabetes-induced retinal vascular permeability in mice via inhibition of inflammation and the RhoA kinase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. A Small Molecule p75NTR Ligand, LM11A-31, Reverses Cholinergic Neurite Dystrophy in Alzheimer's Disease Mouse Models with Mid- to Late-Stage Disease Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LM11A-31-BHS | ALZFORUM [alzforum.org]
- 6. Small molecule modulation of the p75 neurotrophin receptor suppresses age- and genotype-associated neurodegeneration in HIV gp120 transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alzdiscovery.org [alzdiscovery.org]
- 8. The p75 neurotrophin receptor inhibitor, LM11A-31, ameliorates acute stroke injury and modulates astrocytic proNGF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Post-Stroke Administration of the p75 Neurotrophin Receptor Modulator, LM11A-31, Attenuates Chronic Changes in Brain Metabolism, Increases Neurotransmitter Levels, and Improves Recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. LM11a-31 Inhibits p75 Neurotrophin Receptor (p75 NTR ) Cleavage and is Neuroprotective in a Cell Culture Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Modulation of the p75 neurotrophin receptor using LM11A-31 prevents diabetes-induced retinal vascular permeability in mice via inhibition of inflammation and the RhoA kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. alzdiscovery.org [alzdiscovery.org]
LM11A-31 Technical Support Center: Investigating Potential Toxicity in Neuronal Cell Lines
Welcome to the technical support center for LM11A-31. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of LM11A-31 in neuronal cell lines, with a specific focus on addressing concerns about potential toxicity. The information provided is based on preclinical and clinical findings.
Frequently Asked Questions (FAQs)
Q1: Is LM11A-31 generally considered toxic to neuronal cell lines?
A1: No, LM11A-31 is consistently reported to be neuroprotective, not neurotoxic, in a variety of neuronal cell culture models and in vivo studies. It is a small molecule modulator of the p75 neurotrophin receptor (p75NTR) that promotes neuronal survival pathways and inhibits apoptotic signaling.[1][2][3] A Phase 2a clinical trial in patients with mild to moderate Alzheimer's disease also found LM11A-31 to be safe and well-tolerated.[4][5][6]
Q2: What is the mechanism of action of LM11A-31?
A2: LM11A-31 is a ligand for the p75 neurotrophin receptor (p75NTR).[1] Its binding is thought to modulate receptor activity, promoting pro-survival signaling pathways (e.g., Akt and NFκB) while inhibiting pro-apoptotic pathways (e.g., JNK and caspase-3 activation) that can be triggered by ligands like pro-nerve growth factor (proNGF) or amyloid-beta (Aβ).[1]
Q3: What are the recommended working concentrations for LM11A-31 in vitro?
A3: Effective neuroprotective concentrations reported in the literature are typically in the low nanomolar to low micromolar range. Studies have shown efficacy at concentrations as low as 10-20 nM in protecting neurons from various insults.[7][8] It is always recommended to perform a dose-response curve for your specific cell line and experimental conditions to determine the optimal concentration.
Q4: How should I dissolve and store LM11A-31?
A4: LM11A-31 is a water-soluble isoleucine derivative.[9] For in vitro studies, it can be dissolved in sterile water, PBS, or DMSO to create a stock solution.[8][9][10] Store powder at -20°C for up to 3 years. Stock solutions in solvent can be stored at -80°C for up to one year.[7] Avoid repeated freeze-thaw cycles.[7]
Q5: Has LM11A-31 shown any off-target effects?
A5: Current literature indicates that LM11A-31 is specific for the p75NTR. Its effects are reported to be dependent on the expression of p75NTR and are not observed in p75NTR-knockout neurons.[11] It does not appear to interact with the TrkA receptor.[11]
Troubleshooting Guide
This guide addresses potential issues encountered during experiments with LM11A-31, particularly unexpected cell death or lack of efficacy.
Issue 1: I am observing neuronal cell death after applying LM11A-31.
Given the strong evidence for LM11A-31's neuroprotective properties, cell death is an unexpected outcome. The issue likely stems from other experimental factors.
| Possible Cause | Troubleshooting Step |
| Solvent Toxicity | If using DMSO, ensure the final concentration in the culture medium is non-toxic (typically <0.1%). Run a vehicle-only control to test for solvent toxicity. |
| Contamination | Check cultures for signs of bacterial or fungal contamination. Ensure sterile technique during compound preparation and administration. |
| Incorrect Concentration | Verify calculations for stock solution and final working concentration. An error could lead to an excessively high, untested concentration. |
| Compound Purity/Stability | Ensure the compound has been stored correctly and is from a reputable source.[9] Degradation could potentially lead to inactive or harmful byproducts. |
| Cell Line Health | Assess the general health of your neuronal cultures. Stressed or unhealthy cells may be more susceptible to any minor changes in their environment. |
Issue 2: LM11A-31 is not showing a neuroprotective effect in my assay.
| Possible Cause | Troubleshooting Step |
| Suboptimal Concentration | Perform a dose-response experiment to find the optimal protective concentration for your specific cell model and insult (e.g., 1 nM - 1 µM). |
| Timing of Treatment | The timing of LM11A-31 administration relative to the neurotoxic insult is critical. Test different pre-treatment, co-treatment, and post-treatment paradigms. |
| Mechanism of Insult | LM11A-31's protective effects are mediated by p75NTR. If the cell death in your model is completely independent of p75NTR signaling, the compound may not be effective. |
| Assay Sensitivity | Ensure your viability or apoptosis assay is sensitive enough to detect the expected level of protection. Consider using orthogonal methods (e.g., both a metabolic assay like MTT and a membrane integrity assay like LDH).[12][13] |
| Cell Model | Confirm that your neuronal cell line expresses the p75NTR. The protective effects of LM11A-31 are dependent on the presence of this receptor.[11] |
Data Summary Tables
Table 1: In Vitro Concentrations of LM11A-31 for Neuroprotection
| Cell Type | Neurotoxic Insult | Effective Concentration | Outcome | Reference |
| Feline Primary Neurons | Feline Immunodeficiency Virus (FIV) | 10 nM | Reduced neuronal pathology | [7] |
| LUHMES Cells (Human Dopaminergic) | 6-OHDA (Oxidative Stress) | 20 nM | Significantly reduced neuronal death | [8] |
| Primary Hippocampal Neurons | Amyloid-beta | 100 nM | Inhibited degeneration | ResearchGate |
Table 2: Safety and Tolerability of LM11A-31 (Phase 2a Clinical Trial)
| Dosage | Participant Group | Key Adverse Events | Outcome | Reference |
| 200 mg/day | Mild-to-moderate Alzheimer's | Mild side effects | Safe and well-tolerated | [4] |
| 400 mg/day | Mild-to-moderate Alzheimer's | Diarrhea, nasopharyngitis, headache, eosinophilia | Safe and well-tolerated | [4][6] |
Experimental Protocols
Protocol 1: General Assessment of LM11A-31 Neuroprotection
-
Cell Plating: Plate primary cortical neurons or a neuronal cell line (e.g., LUHMES) on poly-D-lysine coated plates at a predetermined density.[14]
-
Differentiation (if applicable): For precursor lines like LUHMES, differentiate the cells into mature neurons according to established protocols.[15][16]
-
Treatment: Prepare a stock solution of LM11A-31 in sterile water or DMSO.[10] Dilute to final working concentrations in culture medium. Add the compound to the cells. Optimal timing (pre-, co-, or post-insult) should be determined empirically.
-
Induce Toxicity: Add the neurotoxic agent of choice (e.g., amyloid-beta oligomers, 6-OHDA, MPP+) at a concentration known to induce significant, but not complete, cell death.
-
Incubation: Incubate for the desired period (e.g., 24-48 hours).
-
Assess Viability: Measure neuronal viability using a standard method.
-
MTT Assay: Measures mitochondrial reductase activity. Add MTT reagent to cultures, incubate, and then solubilize the formazan product to read absorbance.[12][13]
-
LDH Release Assay: Measures lactate dehydrogenase released from damaged cells into the medium. Collect the supernatant and use a commercial LDH assay kit.[13]
-
Live/Dead Imaging: Use fluorescent dyes like Calcein-AM (stains live cells green) and Propidium Iodide (stains dead cells red) for visualization and quantification by microscopy.
-
Visualizations
Caption: p75NTR signaling modulated by LM11A-31.
Caption: Experimental workflow for assessing neuroprotection.
Caption: Troubleshooting logic for unexpected cell death.
References
- 1. alzforum.org [alzforum.org]
- 2. biorxiv.org [biorxiv.org]
- 3. LM11a-31 Inhibits p75 Neurotrophin Receptor (p75 NTR ) Cleavage and is Neuroprotective in a Cell Culture Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New drug candidate targeting synaptic resilience well tolerated in Alzheimer’s patients [alzheimers.gov]
- 5. Promising Alzheimer's Drug LM11A-31 Targets Synaptic Resilience with Encouraging Safety Results - Geriatric House Call Dentistry [geriatrichousecalldentistry.com]
- 6. news-medical.net [news-medical.net]
- 7. selleckchem.com [selleckchem.com]
- 8. biorxiv.org [biorxiv.org]
- 9. A Small Molecule p75NTR Ligand, LM11A-31, Reverses Cholinergic Neurite Dystrophy in Alzheimer's Disease Mouse Models with Mid- to Late-Stage Disease Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. Post-Stroke Administration of the p75 Neurotrophin Receptor Modulator, LM11A-31, Attenuates Chronic Changes in Brain Metabolism, Increases Neurotransmitter Levels, and Improves Recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Isolation, Culture, and Characterization of Cortical and Hippocampal Neurons | Thermo Fisher Scientific - FR [thermofisher.com]
- 15. 3D differentiation of LUHMES cell line to study recovery and delayed neurotoxic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Prevention of the degeneration of human dopaminergic neurons in an astrocyte co-culture system allowing endogenous drug metabolism - PMC [pmc.ncbi.nlm.nih.gov]
managing side effects of LM11A-31 in animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists utilizing LM11A-31 in animal studies. The information is designed to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is LM11A-31 and what is its mechanism of action?
A1: LM11A-31 is an orally available, brain-penetrant, small-molecule ligand of the p75 neurotrophin receptor (p75NTR).[1] Its mechanism of action involves modulating the signaling of the p75NTR. It selectively activates survival pathways downstream of p75NTR while inhibiting apoptotic (cell death) signaling.[1] This modulation helps to protect neurons from various insults and has shown therapeutic potential in animal models of several neurodegenerative diseases.
Q2: What are the known side effects of LM11A-31 in animal studies?
A2: In multiple animal models, including mice, LM11A-31 has been reported to be well-tolerated with no significant adverse effects at therapeutic doses.[2][3] The most consistently reported side effect is a transient and mild decrease in hematocrit, which has been observed in cats following oral, intravenous, and subcutaneous administration.[4][5][6] Studies in mice have generally not reported this effect and have shown no significant differences in body weight or general activity levels between LM11A-31 treated and control groups.[2][7][8]
Q3: What is the recommended dosage for LM11A-31 in rodent studies?
A3: The dosage of LM11A-31 in rodent studies typically ranges from 10 mg/kg/day to 100 mg/kg/day, with 50 mg/kg/day administered via oral gavage being the most commonly used dose.[4][7][9][10][11] The optimal dose may vary depending on the animal model and the specific research question.
Q4: How should LM11A-31 be prepared and administered for in vivo studies?
A4: LM11A-31 is a water-soluble compound. For oral administration (gavage), it can be dissolved in sterile water.[7][9] To aid absorption, it is advisable to withhold food for approximately 4 hours prior to oral gavage.[7]
Troubleshooting Guides
Issue: Observed Decrease in Hematocrit
1. Confirmation and Monitoring:
-
Initial Check: If a decrease in hematocrit is suspected, perform a complete blood count (CBC) to confirm the finding.
-
Regular Monitoring: Monitor hematocrit levels regularly (e.g., weekly) throughout the study, especially during the initial phase of administration.
-
Baseline: Always establish baseline hematocrit levels for each animal before starting the LM11A-31 treatment.
2. Rule out Other Causes:
-
Dehydration: Ensure animals have ad libitum access to water, as dehydration can lead to relative changes in hematocrit.
-
Bleeding: Carefully examine animals for any signs of internal or external bleeding.
-
Other Experimental Factors: Review all experimental procedures to identify any other potential causes of anemia.
3. Management and Interpretation:
-
Assess Severity: Determine the magnitude of the hematocrit decrease. Based on existing literature, the effect is expected to be mild and transient.[5][6]
-
Continue Monitoring: If the decrease is mild, continue to monitor the animals closely. The hematocrit levels may return to baseline spontaneously.
-
Dose Adjustment: If the decrease is significant or persistent, consider a dose reduction of LM11A-31.
-
Consult a Veterinarian: For any severe or concerning changes in animal health, consult with a veterinarian.
Data Summary
Table 1: Pharmacokinetics of LM11A-31 in Mice (Single Oral Dose)
| Parameter | Value | Reference |
| Dose | 50 mg/kg | [2][8] |
| Peak Brain Concentration | ~1.08 µmol/L | [2][8] |
| Time to Peak Brain Concentration | ~30 minutes | [2][8] |
| Brain Half-life | 3-4 hours | [2][8][9] |
Table 2: Reported Side Effects of LM11A-31 in Animal Studies
| Animal Model | Side Effect | Dose/Route | Severity/Duration | Reference |
| Cat | Decreased Hematocrit | 10 mg/kg (oral, IV, SC) | Mild and Transient | [4][5][6] |
| Mouse | No significant adverse effects | 10-100 mg/kg (oral) | N/A | [2][7][8] |
Experimental Protocols
Protocol 1: Oral Administration of LM11A-31 in Mice
-
Preparation of LM11A-31 Solution:
-
Calculate the required amount of LM11A-31 based on the desired dose (e.g., 50 mg/kg) and the body weight of the mice.
-
Dissolve the calculated amount of LM11A-31 in sterile water to a final concentration that allows for a reasonable gavage volume (e.g., 10 ml/kg).[9]
-
Ensure the solution is thoroughly mixed.
-
-
Animal Preparation:
-
Withhold food from the mice for approximately 4 hours before administration to enhance absorption.[7] Ensure continuous access to water.
-
Weigh each mouse accurately on the day of dosing to calculate the precise volume to be administered.
-
-
Oral Gavage Procedure:
-
Gently restrain the mouse.
-
Use a proper-sized, ball-tipped gavage needle.
-
Carefully insert the gavage needle into the esophagus. Avoid entering the trachea.
-
Slowly administer the calculated volume of the LM11A-31 solution.
-
Monitor the mouse for a short period after administration to ensure there are no immediate adverse reactions.
-
Protocol 2: Monitoring for Potential Side Effects
-
General Health Monitoring:
-
Observe the animals daily for any changes in behavior, appearance (e.g., ruffled fur, hunched posture), activity level, and food and water intake.
-
Record body weight at least twice a week.
-
-
Hematocrit Monitoring:
-
Collect a small blood sample (e.g., from the tail vein) at baseline before the first dose of LM11A-31.
-
Collect subsequent blood samples at regular intervals (e.g., weekly) to monitor for any changes in hematocrit.
-
Process the blood samples for a complete blood count (CBC) analysis.
-
Visualizations
Caption: p75NTR signaling pathway and the modulatory effect of LM11A-31.
Caption: General experimental workflow for in vivo studies with LM11A-31.
References
- 1. alzforum.org [alzforum.org]
- 2. A small molecule p75NTR ligand prevents cognitive deficits and neurite degeneration in an Alzheimer’s mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small molecule modulation of the p75 neurotrophin receptor suppresses age- and genotype-associated neurodegeneration in HIV gp120 transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. researchgate.net [researchgate.net]
- 6. alzdiscovery.org [alzdiscovery.org]
- 7. A Small Molecule p75NTR Ligand, LM11A-31, Reverses Cholinergic Neurite Dystrophy in Alzheimer's Disease Mouse Models with Mid- to Late-Stage Disease Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Neuroimaging, Urinary, and Plasma Biomarkers of Treatment Response in Huntington’s Disease: Preclinical Evidence with the p75NTR Ligand LM11A-31 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oral Administration of the p75 Neurotrophin Receptor Modulator, LM11A-31, Improves Erectile Function in a Mouse Model of Cavernous Nerve Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Modulation of the p75 neurotrophin receptor using LM11A-31 prevents diabetes-induced retinal vascular permeability in mice via inhibition of inflammation and the RhoA kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting inconsistent results in LM11A-31 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues and inconsistencies encountered during experiments with LM11A-31.
Frequently Asked Questions (FAQs)
Q1: What is LM11A-31 and what is its primary mechanism of action?
LM11A-31 is an orally available, brain-penetrant small molecule that acts as a ligand for the p75 neurotrophin receptor (p75NTR).[1] Its primary mechanism involves modulating p75NTR signaling to promote neuronal survival and inhibit apoptosis. Depending on the cellular context and the presence of other ligands like pro-nerve growth factor (proNGF), LM11A-31 can selectively activate pro-survival pathways and inhibit degenerative signaling cascades.[2]
Q2: What are the key downstream signaling pathways affected by LM11A-31?
LM11A-31 has been shown to activate pro-survival signaling pathways, including the PI3K/AKT and NF-κB pathways.[3] Conversely, it can inhibit degenerative signaling pathways by reducing the activation of c-Jun N-terminal kinase (JNK), glycogen synthase kinase 3 beta (GSK3β), and cyclin-dependent kinase 5 (cdk5).[3]
Q3: In which experimental models has LM11A-31 shown efficacy?
LM11A-31 has demonstrated therapeutic potential in a wide range of preclinical models, including:
-
Alzheimer's Disease: Reducing amyloid-beta-induced neurodegeneration, tau pathology, and cognitive deficits.[1][3][4]
-
Huntington's Disease: Improving neuronal survival and reducing the formation of mutant huntingtin aggregates.[1]
-
Traumatic Brain and Spinal Cord Injury: Promoting functional recovery.[1]
-
Peripheral Neuropathy: Alleviating symptoms in chemotherapy-induced models.[1][5]
-
HIV-Associated Neurodegeneration: Suppressing neuroinflammation and neuronal damage.[6][7]
Q4: How should I prepare and store LM11A-31 for in vitro and in vivo experiments?
Proper handling of LM11A-31 is crucial for reproducible results. The compound is available as a water-soluble isoleucine derivative, often in a dihydrochloride salt form.[3][8]
| Preparation and Storage Guidelines |
| In Vitro Preparation |
| Solvents: Soluble in water, DMSO, and ethanol.[8][9] For cell culture, it is recommended to dissolve LM11A-31 in water or DMSO to create a concentrated stock solution, which can then be further diluted in the culture medium to the final working concentration.[5][10] |
| Storage of Stock Solutions: Aliquot stock solutions to avoid repeated freeze-thaw cycles. Store at -20°C for up to one month or -80°C for up to one year when dissolved in a solvent.[9][11] |
| In Vivo Preparation |
| Vehicle: For oral administration, LM11A-31 can be dissolved in water.[5][10] |
| Storage: Aqueous solutions for in vivo use can be stored at -20°C.[5][10] |
Troubleshooting Inconsistent Results
Problem 1: High variability between experimental replicates in cell-based assays.
High variability can obscure the true effects of LM11A-31. Several factors related to the compound and experimental setup can contribute to this issue.
Potential Cause & Troubleshooting Steps
-
Inconsistent LM11A-31 Activity:
-
Solution Preparation: Ensure complete dissolution of the LM11A-31 powder when making stock solutions. Use fresh, high-quality solvents. For DMSO stocks, be aware that moisture absorption can reduce solubility.[9]
-
Storage: Avoid multiple freeze-thaw cycles of your stock solution by preparing single-use aliquots.[9][11] Confirm that the storage temperature is appropriate.
-
-
Cell-Based Factors:
-
Cell Health and Density: Use cells that are in the logarithmic growth phase and have high viability (>95%).[12] Inconsistent cell seeding density is a major source of variability.[13]
-
Passage Number: Use cells within a consistent and low passage number range for all experiments, as high passage numbers can lead to phenotypic changes.[14]
-
Edge Effects: Avoid using the outer wells of microplates for experimental samples, as these are prone to evaporation and temperature fluctuations. Fill these wells with sterile media or PBS.[12][13]
-
-
Assay Protocol:
-
Incubation Times: Ensure consistent incubation times for compound treatment and any subsequent steps.[12]
-
Pipetting Accuracy: Use calibrated pipettes and proper technique to ensure accurate dispensing of cells, compound, and reagents.
-
Problem 2: Lack of expected biological effect or weaker than anticipated results.
This can be a frustrating issue, suggesting a problem with the experimental setup or the compound itself.
Potential Cause & Troubleshooting Steps
-
Sub-optimal LM11A-31 Concentration:
-
Cellular Context and p75NTR Expression:
-
Receptor Expression: The effects of LM11A-31 are dependent on the expression of its target, the p75NTR.[2] Verify the expression level of p75NTR in your cell model. Low or absent expression will result in a lack of response.
-
Signaling Environment: The cellular response to LM11A-31 can be influenced by the presence of other signaling molecules, such as neurotrophins and pro-neurotrophins.[1]
-
-
Compound Stability:
-
In-solution Stability: While generally stable, the stability of LM11A-31 in your specific culture medium over long incubation periods should be considered.
-
-
Experimental Endpoint:
-
Timing of Analysis: The timing of your assay is critical. Perform a time-course experiment to identify the optimal time point to observe the desired effect after LM11A-31 treatment.[12]
-
Experimental Protocols & Methodologies
Key Experimental Protocol: Assessing Neuroprotection against Amyloid-β (Aβ) Toxicity in Primary Neuronal Cultures
This protocol provides a general framework for evaluating the neuroprotective effects of LM11A-31.
-
Cell Culture:
-
Culture primary cortical or hippocampal neurons from embryonic rodents according to standard protocols.
-
Plate neurons at a suitable density in multi-well plates pre-coated with an appropriate substrate (e.g., poly-D-lysine).
-
-
Compound Preparation:
-
Prepare a stock solution of LM11A-31 (e.g., 10 mM in sterile water or DMSO).
-
On the day of the experiment, prepare serial dilutions of LM11A-31 in your neuronal culture medium.
-
-
Treatment:
-
After allowing the neurons to mature in culture (typically 7-10 days), pre-treat the cells with various concentrations of LM11A-31 for a specified period (e.g., 1-2 hours).
-
Following pre-treatment, add oligomeric Aβ (e.g., Aβ1-42) to the cultures at a concentration known to induce neurotoxicity.
-
Include appropriate controls: vehicle-treated cells, cells treated with LM11A-31 alone, and cells treated with Aβ alone.
-
-
Incubation:
-
Incubate the treated cells for a duration sufficient to observe Aβ-induced toxicity (e.g., 24-48 hours).
-
-
Assessment of Viability/Apoptosis:
-
Quantify neuronal viability using assays such as MTT, MTS, or by measuring lactate dehydrogenase (LDH) release into the medium.
-
Assess apoptosis using methods like TUNEL staining or caspase-3 activity assays.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control group.
-
Plot the results as cell viability or apoptosis versus LM11A-31 concentration to determine the neuroprotective efficacy.
-
Visualizations
Signaling Pathways
Caption: LM11A-31 signaling pathway.
Experimental Workflow
Caption: Neuroprotection assay workflow.
Troubleshooting Logic
Caption: Troubleshooting inconsistent results.
References
- 1. alzforum.org [alzforum.org]
- 2. Modulation of the p75 neurotrophin receptor using LM11A-31 prevents diabetes-induced retinal vascular permeability in mice via inhibition of inflammation and the RhoA kinase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Small Molecule p75NTR Ligand, LM11A-31, Reverses Cholinergic Neurite Dystrophy in Alzheimer's Disease Mouse Models with Mid- to Late-Stage Disease Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small Molecule p75NTR Ligands Reduce Pathological Phosphorylation and Misfolding of Tau, Inflammatory Changes, Cholinergic Degeneration, and Cognitive Deficits in AβPPL/S Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alzdiscovery.org [alzdiscovery.org]
- 6. Small molecule modulation of the p75 neurotrophin receptor suppresses age- and genotype-associated neurodegeneration in HIV gp120 transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LM11A-31, a modulator of p75 neurotrophin receptor, suppresses HIV-1 replication and inflammatory response in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. alzdiscovery.org [alzdiscovery.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Minimizing Variability in (Rac)-LM11A-31 In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and minimize variability in in vivo studies involving (Rac)-LM11A-31.
Frequently Asked Questions (FAQs)
1. What is (Rac)-LM11A-31 and what is its primary mechanism of action?
(Rac)-LM11A-31 is an orally available, brain-penetrant, small-molecule ligand of the p75 neurotrophin receptor (p75NTR).[1] Its primary mechanism is to modulate p75NTR signaling, promoting neuronal survival pathways while inhibiting apoptotic (pro-death) signaling.[1][2] It has been shown to be neuroprotective in various models of neurodegenerative diseases by preventing neuronal death and promoting recovery of dendrites.[1][3]
2. What are the common routes of administration for LM11A-31 in vivo?
The most common route of administration for LM11A-31 in rodent studies is oral gavage.[4][5][6][7] Intraperitoneal (i.p.) injection has also been used.[2] The choice of administration route can significantly impact the compound's bioavailability and subsequent efficacy.
3. What is a typical dose for LM11A-31 in mouse models?
A frequently used oral gavage dose in mice is 50 mg/kg/day.[2][4][5][6][7] This dose has been shown to achieve brain concentrations that are effective in vivo.[5][6][7] However, doses as low as 25 mg/kg administered intraperitoneally twice daily have also been reported to be effective in an acute stroke model.[2] It is crucial to perform pilot studies to determine the optimal dose for your specific animal model and experimental paradigm.
4. What vehicle should I use to formulate LM11A-31?
LM11A-31 is water-soluble and is typically dissolved in sterile water for oral gavage.[5][6][7] For other routes of administration, sterile saline can also be used.[4] It is important to ensure the compound is fully dissolved to maintain a homogenous formulation.
5. What is the reported half-life of LM11A-31 in the mouse brain?
The half-life of LM11A-31 in the mouse brain has been reported to be 3-4 hours following a single oral gavage dose of 50 mg/kg.[5] This pharmacokinetic property should be considered when designing the dosing schedule.
Troubleshooting Guides
Variability in in vivo studies can arise from multiple sources. The following guides address specific issues you may encounter.
Guide 1: High Variability in Behavioral Outcomes
| Potential Cause | Troubleshooting Steps |
| Inconsistent Drug Exposure | - Verify Formulation: Ensure LM11A-31 is completely dissolved in the vehicle before each administration. Prepare fresh solutions regularly. - Standardize Administration Technique: For oral gavage, ensure proper technique to avoid accidental administration into the lungs. For injections, use consistent sites and depths.[8] - Fasting: Withholding food for a few hours (e.g., 4 hours) before oral gavage can aid in compound absorption and reduce variability.[5][6][7] |
| Animal-Related Factors | - Strain and Sex: Use a consistent mouse or rat strain and sex throughout the study, as these can influence drug metabolism and behavior.[9][10] - Age and Weight: Ensure animals are age and weight-matched across experimental groups. - Acclimation: Properly acclimate animals to the housing and testing environments to reduce stress-induced variability.[9] |
| Experimental Design | - Blinding: The experimenter conducting the behavioral tests and analyzing the data should be blinded to the treatment groups. - Positive Control: Include a positive control group with a well-established compound to validate the experimental model.[9] - Randomization: Randomize animals into treatment groups to avoid bias. |
Guide 2: Lack of Efficacy or Unexpected Results
| Potential Cause | Troubleshooting Steps |
| Suboptimal Dose or Dosing Regimen | - Dose-Response Study: Conduct a pilot study with a range of doses to determine the optimal dose for your model. - Dosing Frequency: Given the 3-4 hour half-life in the brain, consider if the dosing frequency is adequate to maintain therapeutic concentrations.[5] For some models, twice-daily dosing might be necessary. |
| Issues with Compound Integrity | - Purity and Stability: Ensure the purity of your LM11A-31 stock. Store the compound under recommended conditions to prevent degradation. - Formulation Stability: Check for any precipitation in your formulation, especially if prepared in advance. |
| Model-Specific Resistance | - Target Engagement: If possible, measure downstream markers of p75NTR signaling in your target tissue to confirm that LM11A-31 is engaging its target.[7] - Disease Stage: The timing of treatment initiation can be critical. Efficacy may vary depending on whether the treatment is started before or after the onset of pathology.[6] |
| Off-Target Effects or Toxicity | - Monitor Animal Health: Closely monitor animals for any signs of toxicity, such as weight loss or changes in general appearance. - Vehicle Control: Always include a vehicle-only control group to differentiate between compound-specific effects and vehicle effects. |
Experimental Protocols and Data
Representative In Vivo Study Protocol
This protocol is a generalized example based on published studies.[5][6][7]
-
Animal Model: C57BL/6J mice are a common background strain.[4][11]
-
Housing: House animals in a controlled environment with a standard light-dark cycle and ad libitum access to food and water.
-
Formulation: Dissolve LM11A-31 in sterile water to a final concentration for a 50 mg/kg dose in a volume of 10 ml/kg.
-
Administration:
-
Duration: Treatment duration can range from a few weeks to several months depending on the study's endpoints.[2][4]
-
Outcome Measures: Assess behavioral outcomes (e.g., cognitive tests), and collect tissue for histological or biochemical analysis.
Quantitative Data Summary
| Parameter | Value | Species | Route | Reference |
| Common Dose | 50 mg/kg/day | Mouse | Oral Gavage | [2][4][5][6][7] |
| Brain Half-life | 3-4 hours | Mouse | Oral Gavage | [5] |
| Brain Concentration (at 50 mg/kg) | ~1904 nM | Mouse | Oral Gavage | [6][7] |
Visualizations
Signaling Pathways
References
- 1. alzforum.org [alzforum.org]
- 2. alzdiscovery.org [alzdiscovery.org]
- 3. biorxiv.org [biorxiv.org]
- 4. Modulation of the p75 neurotrophin receptor using LM11A-31 prevents diabetes-induced retinal vascular permeability in mice via inhibition of inflammation and the RhoA kinase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroimaging, Urinary, and Plasma Biomarkers of Treatment Response in Huntington’s Disease: Preclinical Evidence with the p75NTR Ligand LM11A-31 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.plos.org [journals.plos.org]
- 7. A Small Molecule p75NTR Ligand, LM11A-31, Reverses Cholinergic Neurite Dystrophy in Alzheimer's Disease Mouse Models with Mid- to Late-Stage Disease Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. A small molecule p75NTR ligand prevents cognitive deficits and neurite degeneration in an Alzheimer’s mouse model - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Preclinical Showdown: (Rac)-LM11A-31 Versus Other p75NTR Modulators in Neuroprotection
A comprehensive comparison of (Rac)-LM11A-31 against other p75 neurotrophin receptor (p75NTR) modulators in preclinical studies reveals a landscape of promising therapeutic strategies for neurodegenerative diseases. While (Rac)-LM11A-31 has been extensively studied and shows broad efficacy, other molecules like LM11A-24, EVT901, and cyclic decapeptide antagonists present alternative mechanisms and distinct preclinical profiles.
The p75 neurotrophin receptor (p75NTR) is a double-edged sword in the nervous system. Its signaling can either promote neuronal survival and growth or trigger cell death pathways, making it a critical target for therapeutic intervention in a range of neurological disorders, including Alzheimer's disease, Huntington's disease, and spinal cord injury. This guide provides a comparative overview of the preclinical data for (Rac)-LM11A-31 and other notable p75NTR modulators.
Mechanism of Action: A Diverse Approach to Targeting p75NTR
The p75NTR modulators discussed herein employ different strategies to manipulate receptor signaling:
-
(Rac)-LM11A-31: This small molecule acts as a modulator of p75NTR, promoting pro-survival signaling pathways while inhibiting degenerative signals. It is thought to bind to the receptor and induce a conformational change that favors the recruitment of intracellular adaptors that activate pro-survival cascades.[1][2]
-
LM11A-24: A close analog of LM11A-31, LM11A-24 is also a small molecule modulator of p75NTR. It shares a similar neuroprotective profile in several preclinical models.[1]
-
EVT901: This novel piperazine-derived compound functions by interfering with the oligomerization of p75NTR. By preventing receptor dimerization, EVT901 can block the initiation of downstream signaling cascades associated with neurodegeneration.[3][4]
-
Cyclic Decapeptide Antagonist: This peptide-based modulator acts as a direct antagonist, competing with natural ligands like nerve growth factor (NGF) for binding to p75NTR. By blocking ligand binding, it can prevent the activation of receptor-mediated apoptotic pathways.[5]
In Vitro Efficacy: A Quantitative Comparison
The following table summarizes the available quantitative data for the in vitro activity of these p75NTR modulators. It is important to note that direct comparisons of potency can be challenging due to variations in experimental assays and conditions.
| Modulator | Assay | Target | Value | Reference |
| (Rac)-LM11A-31 | Inhibition of NGF binding to p75NTR-Fc | p75NTR | A₂ = 1192 nM | [2] |
| LM11A-24 | Neuroprotection against Aβ in vitro | p75NTR-mediated signaling | EC₅₀ = 20 nM | [1] |
| EVT901 | Inhibition of AP-p75NTR binding | p75NTR oligomerization | Dose-dependent inhibition | [3] |
| Cyclic Decapeptide Antagonist | Inhibition of NGF-induced cell death | p75NTR | Significant blockade | [5] |
In Vivo Preclinical Studies: Evidence of Neuroprotection Across Disease Models
These p75NTR modulators have been evaluated in a variety of animal models of neurological diseases, demonstrating their potential therapeutic utility.
Alzheimer's Disease Models
In mouse models of Alzheimer's disease, both (Rac)-LM11A-31 and LM11A-24 have shown significant neuroprotective effects. Oral administration of these compounds has been reported to reduce the pathological phosphorylation and misfolding of tau protein, decrease the activation of microglia and astrocytes, and prevent the degeneration of cholinergic neurites.[1] While both compounds showed efficacy, (Rac)-LM11A-31 demonstrated a broader range of effects in some studies.[1] A cyclic decapeptide antagonist has also been shown to reduce amyloid-beta-induced brain inflammation in mice.[6]
Huntington's Disease Models
In the R6/2 mouse model of Huntington's disease, oral administration of (Rac)-LM11A-31 has been shown to normalize aberrant p75NTR signaling, improve motor and cognitive function, reduce the formation of mutant huntingtin aggregates, and decrease neuroinflammation.[7]
Traumatic Brain and Spinal Cord Injury Models
EVT901 has demonstrated neuroprotective effects in rat models of traumatic brain injury (TBI). Intravenous administration of EVT901 reduced lesion size, protected neurons and oligodendrocytes, and improved neurological function.[4] In a mouse model of spinal cord injury, (Rac)-LM11A-31 has been shown to promote functional recovery.[8]
Signaling Pathways Modulated by p75NTR Ligands
The therapeutic effects of these modulators are rooted in their ability to influence the complex signaling cascades downstream of p75NTR.
Caption: Simplified signaling pathways of p75NTR and points of intervention for different modulators.
Experimental Protocols: A Look at the Methodologies
The preclinical evaluation of these compounds has relied on a variety of in vivo and in vitro experimental models.
In Vivo Administration
-
(Rac)-LM11A-31 and LM11A-24: These small molecules are orally bioavailable and are typically administered to mice via oral gavage at doses ranging from 50 to 100 mg/kg/day.[1][9]
-
EVT901: In preclinical studies, EVT901 has been administered intravenously to rats. For example, in a traumatic brain injury model, rats received daily intravenous injections for one week.[4][10]
-
Cyclic Decapeptide Antagonist: Due to its peptide nature, this antagonist is often administered directly to the central nervous system. In one study, it was co-injected with amyloid-beta into the cerebral cortex of mice.[6] For systemic administration to potentially cross the blood-brain barrier, it has been conjugated to a cell-penetrating peptide (TAT4).[5]
Key Experimental Models
-
Alzheimer's Disease Models: Transgenic mouse models such as the AβPP/PS1 and 3xTg-AD mice, which develop amyloid plaques and tau pathology, are commonly used.[1] Another approach involves the direct intracerebroventricular injection of amyloid-beta oligomers into the brains of wild-type mice to induce acute neuroinflammation and cognitive deficits.
-
Huntington's Disease Models: The R6/2 transgenic mouse model, which expresses a fragment of the human huntingtin gene with an expanded CAG repeat, is a widely used model that recapitulates many features of the human disease.[7]
-
Traumatic Brain and Spinal Cord Injury Models: Controlled cortical impact (CCI) and fluid percussion injury (FPI) are common methods to induce traumatic brain injury in rodents. For spinal cord injury, contusion models are frequently employed.[4][8]
Caption: A general experimental workflow for the preclinical evaluation of p75NTR modulators.
Conclusion
The preclinical data for (Rac)-LM11A-31 and other p75NTR modulators highlight the therapeutic potential of targeting this complex receptor. While (Rac)-LM11A-31 has a substantial body of evidence supporting its broad neuroprotective effects across various models, other modulators like EVT901 and cyclic decapeptide antagonists offer alternative and potentially more specific mechanisms of action. The choice of modulator for further development may depend on the specific disease indication and the desired signaling outcome. Further head-to-head comparative studies with standardized methodologies will be crucial to fully elucidate the relative strengths and weaknesses of these promising neuroprotective agents.
References
- 1. Small Molecule p75NTR Ligands Reduce Pathological Phosphorylation and Misfolding of Tau, Inflammatory Changes, Cholinergic Degeneration, and Cognitive Deficits in AβPPL/S Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jneurosci.org [jneurosci.org]
- 3. A novel inhibitor of p75-neurotrophin receptor improves functional outcomes in two models of traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel inhibitor of p75-neurotrophin receptor improves functional outcomes in two models of traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of p75 neurotrophin receptor antagonist on disease progression in transgenic amyotrophic lateral sclerosis mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. p75NTR antagonistic cyclic peptide decreases the size of beta amyloid-induced brain inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuroimaging, Urinary, and Plasma Biomarkers of Treatment Response in Huntington’s Disease: Preclinical Evidence with the p75NTR Ligand LM11A-31 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting p75 neurotrophin receptors ameliorates spinal cord injury-induced detrusor sphincter dyssynergia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
A Comparative Analysis of LM11A-31 and Other Small Molecule proNGF Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of neurodegenerative disease research, the pro-nerve growth factor (proNGF) and its receptor, p75NTR, have emerged as critical targets for therapeutic intervention. The binding of proNGF to p75NTR can trigger a signaling cascade leading to neuronal apoptosis and inflammation, processes implicated in a range of neurological disorders. Consequently, the development of small molecules that can inhibit this interaction is of significant interest. This guide provides a detailed comparison of LM11A-31, a prominent p75NTR modulator, with other small molecule inhibitors targeting the proNGF pathway.
Mechanism of Action: Modulating the p75NTR Signaling Pathway
LM11A-31 is a non-peptide, small molecule that acts as a modulator of the p75 neurotrophin receptor (p75NTR).[1] Its primary mechanism of action involves binding to p75NTR and preventing the interaction between proNGF and the receptor.[1] This blockade of proNGF binding inhibits the downstream signaling pathways that lead to apoptosis and inflammation. Furthermore, LM11A-31 has been shown to selectively activate pro-survival signaling pathways mediated by p75NTR.
Other small molecules have been developed to target this pathway, often with a similar goal of disrupting the proNGF-p75NTR interaction. These include other p75NTR ligands like LM11A-24 and p75NTR antagonists such as THX-B. While all aim to mitigate the detrimental effects of proNGF, their specific binding characteristics and downstream effects may vary.
Comparative Performance Data
Direct, head-to-head quantitative comparisons of binding affinities and inhibitory concentrations for a wide range of small molecule proNGF inhibitors are not extensively available in the public domain. However, preclinical studies in various models of neurodegeneration and nerve injury provide valuable insights into the relative efficacy of some of these compounds.
One of the most studied alternatives to LM11A-31 is LM11A-24 , another small molecule p75NTR ligand. In a mouse model of Alzheimer's disease, both LM11A-31 and LM11A-24 were shown to reduce the activation of microglia, a key component of neuroinflammation. Specifically, treatment with either compound significantly decreased the immunoreactivity of CD68, a marker for activated microglia, in the cortex and hippocampus.[2] While both compounds showed efficacy in reducing microglial activation, a study on cognitive deficits in the same Alzheimer's mouse model revealed a functional difference. LM11A-31 was able to prevent impairments in the delayed-matching-to-place water maze, whereas LM11A-24, at the tested doses, did not show a significant effect on this cognitive task.[3]
Another class of molecules relevant to this pathway are Rho-associated kinase (ROCK) inhibitors , such as Y-27632 . The proNGF-p75NTR signaling cascade can lead to the activation of RhoA, a small GTPase that plays a role in neuronal apoptosis. Therefore, inhibiting ROCK, a downstream effector of RhoA, represents an alternative strategy to counteract the effects of proNGF. While not a direct proNGF inhibitor, Y-27632 has been shown to be neuroprotective in various models. However, its mechanism is distinct from that of LM11A-31, as it acts further down the signaling pathway.
The following table summarizes the available comparative data:
| Compound | Target | Mechanism of Action | Observed Efficacy in Preclinical Models |
| LM11A-31 | p75NTR | Modulator; blocks proNGF binding and promotes survival signaling. | Reduces microglial activation, prevents cognitive deficits in Alzheimer's models.[2][3] |
| LM11A-24 | p75NTR | Ligand; presumed to modulate p75NTR signaling. | Reduces microglial activation in an Alzheimer's model.[2] |
| THX-B | p75NTR | Antagonist. | Limited publicly available comparative data against LM11A-31. |
| Y-27632 | ROCK | Inhibitor of a downstream effector in the p75NTR signaling pathway. | Neuroprotective in various models of neuronal injury. |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental approaches discussed, the following diagrams are provided in Graphviz DOT language.
Caption: The proNGF signaling pathway and points of intervention.
Caption: A typical experimental workflow for evaluating proNGF inhibitors.
Experimental Protocols
Detailed experimental protocols are crucial for the accurate interpretation and replication of research findings. Below are summaries of methodologies for key experiments cited in the comparison of LM11A-31 and related compounds.
p75NTR Binding Assay (General Protocol)
-
Objective: To determine the binding affinity of small molecules to the p75NTR.
-
Methodology (Surface Plasmon Resonance - SPR):
-
Immobilize recombinant human p75NTR extracellular domain onto a sensor chip.
-
Prepare a series of concentrations of the small molecule inhibitor (e.g., LM11A-31) in a suitable running buffer.
-
Inject the different concentrations of the inhibitor over the sensor chip surface and measure the change in the SPR signal in real-time to monitor binding.
-
After each injection, regenerate the sensor surface to remove the bound analyte.
-
Analyze the resulting sensorgrams to determine the association (ka) and dissociation (kd) rate constants, and calculate the equilibrium dissociation constant (KD) to quantify binding affinity.
-
Cell-Based proNGF Inhibition Assay
-
Objective: To assess the ability of small molecules to inhibit proNGF-induced cellular effects, such as apoptosis.
-
Methodology:
-
Culture a cell line that expresses p75NTR and is sensitive to proNGF-induced apoptosis (e.g., primary neurons or engineered cell lines).
-
Pre-incubate the cells with various concentrations of the small molecule inhibitor (e.g., LM11A-31, LM11A-24) for a specified period.
-
Add a known concentration of proNGF to induce apoptosis.
-
After an appropriate incubation time, assess cell viability using a standard method such as the MTT assay, TUNEL staining, or by counting condensed nuclei.
-
Calculate the concentration of the inhibitor that results in 50% inhibition of proNGF-induced cell death (IC50).
-
In Vivo Efficacy in an Alzheimer's Disease Mouse Model
-
Objective: To evaluate the therapeutic potential of proNGF inhibitors in a relevant animal model.
-
Methodology:
-
Use a transgenic mouse model of Alzheimer's disease (e.g., APP/PS1 mice).
-
Administer the small molecule inhibitor (e.g., LM11A-31 or LM11A-24) or vehicle to the mice via an appropriate route (e.g., oral gavage) for a specified duration.
-
Conduct behavioral tests to assess cognitive function, such as the Morris water maze or novel object recognition test.
-
At the end of the treatment period, sacrifice the animals and collect brain tissue.
-
Perform immunohistochemical analysis on brain sections using antibodies against markers of neuroinflammation (e.g., Iba1 or CD68 for microglia) and other pathological hallmarks of Alzheimer's disease.
-
Quantify the differences in cognitive performance and neuropathology between the treatment and vehicle groups.
-
Conclusion
LM11A-31 stands out as a well-characterized small molecule modulator of p75NTR with demonstrated efficacy in preclinical models of neurodegenerative diseases. While other molecules like LM11A-24 show promise in targeting similar pathways, comparative data suggests potential differences in their functional outcomes. The development of direct proNGF antagonists remains an active area of research, and future studies with direct head-to-head comparisons will be crucial for elucidating the most promising therapeutic candidates. The experimental protocols outlined in this guide provide a framework for the continued evaluation and comparison of these important compounds.
References
A Comparative Analysis of LM11A-31 and Other Neuroprotective Agents in Preclinical Models of Spinal Cord Injury
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quest for effective neuroprotective therapies following spinal cord injury (SCI) is a critical area of research. Secondary injury cascades, including inflammation, excitotoxicity, and apoptosis, significantly contribute to tissue damage and functional deficits. This guide provides a comparative overview of the efficacy of LM11A-31, a novel modulator of the p75 neurotrophin receptor (p75NTR), against established and other investigational neuroprotective agents, namely Methylprednisolone and Riluzole, in preclinical models of SCI. The information is presented to facilitate an objective assessment of their relative performance based on available experimental data.
Mechanism of Action: A Divergent Approach to Neuroprotection
The neuroprotective agents discussed herein employ distinct mechanisms to mitigate the deleterious effects of SCI.
LM11A-31: This small molecule selectively modulates the p75NTR. By binding to this receptor, LM11A-31 is thought to inhibit pro-neurotrophin-induced apoptotic signaling pathways, such as the c-Jun N-terminal kinase (JNK) pathway, while promoting pro-survival signals. This modulation helps to preserve oligodendrocytes and neurons, reduce demyelination, and support functional recovery.[1][2]
Methylprednisolone (MP): A synthetic glucocorticoid, MP has been a standard, albeit controversial, treatment for acute SCI. Its neuroprotective effects are attributed to its potent anti-inflammatory properties, including the inhibition of microglial activation and the suppression of pro-inflammatory cytokines like IL-1α and TNFα.[3][4] MP is also believed to reduce lipid peroxidation and edema in the injured spinal cord.[3][5]
Riluzole: Primarily known for its use in amyotrophic lateral sclerosis (ALS), Riluzole is a sodium channel blocker. By inhibiting voltage-gated sodium channels, it reduces glutamate release, thereby mitigating excitotoxicity, a major contributor to secondary neuronal damage in SCI.[4]
Comparative Efficacy in Preclinical Spinal Cord Injury Models
Locomotor Recovery
The Basso Mouse Scale (BMS) is a widely used 9-point scale to assess locomotor function in mice following SCI, where a higher score indicates better function.[6][7][8]
| Agent | Dosage | Animal Model | Treatment Initiation | BMS Score (vs. Control) at 4-6 weeks post-injury | Reference |
| LM11A-31 | 100 mg/kg, oral, twice daily | Mouse, spinal contusion | 4 hours post-injury | Significantly improved locomotor function and coordination.[2] | Tep et al., 2013 |
| Methylprednisolone | 30 mg/kg, i.v. | Mouse, spinal contusion | Immediately post-injury | Significantly higher BMS scores from day 14 onwards compared to saline-treated mice.[3] | Zou et al., 2021 |
| Riluzole | 6.5 mg/kg (average), i.p. | Rat, spinal contusion | 15 minutes post-injury | Significantly higher BBB (rat equivalent of BMS) locomotor scores than controls.[4] | Systematic Review |
Histological Outcomes
Preservation of white matter, which contains crucial axonal tracts for motor and sensory function, is a key indicator of neuroprotection.
| Agent | Dosage | Animal Model | Histological Findings | Reference |
| LM11A-31 | 100 mg/kg, oral, twice daily | Mouse, spinal contusion | Over 50% increase in surviving oligodendrocytes and a twofold increase in myelinated axons.[2] | Tep et al., 2013 |
| Methylprednisolone | 30 mg/kg, i.v. | Mouse, spinal contusion | Attenuated neuronal cell death and suppressed A1 neurotoxic reactive astrocyte activation.[3] | Zou et al., 2021 |
| Riluzole | N/A | Rat, spinal contusion | Histopathological tissue sparing.[4] | Systematic Review |
Experimental Protocols
Animal Models and Injury Induction
A common preclinical model for SCI involves a contusion injury in mice or rats.[2][3]
-
Surgical Procedure: Animals are anesthetized, and a laminectomy is performed at the thoracic level (e.g., T9-T10) to expose the spinal cord.
-
Injury: A standardized contusion injury is induced using a device such as the Infinite Horizon Impactor, which allows for precise control over the force and displacement of the impact.[9]
-
Drug Administration:
Functional Assessment: Basso Mouse Scale (BMS)
-
Procedure: Mice are placed in an open field and observed for a set period (e.g., 4 minutes). Two independent, blinded observers score the hindlimb movements based on a 9-point scale that assesses joint movement, stepping, coordination, paw placement, and trunk stability.[6][7][8]
-
Frequency: BMS scoring is typically performed at regular intervals post-injury (e.g., weekly) to track the progression of recovery.[3][10]
Histological Analysis: White Matter Sparing
-
Tissue Processing: At the study endpoint, animals are euthanized, and the spinal cord tissue is perfusion-fixed and cryoprotected.
-
Staining: Spinal cord sections are stained with specific markers to visualize different cellular and structural components.
-
Quantification: The area of spared white matter or the number of surviving cells is quantified using image analysis software.[15][16]
Conclusion
Based on the available preclinical data, LM11A-31 demonstrates significant neuroprotective efficacy in a mouse model of spinal cord injury, promoting both functional recovery and the preservation of crucial neural structures. While direct comparative studies are lacking, the data suggests that LM11A-31, with its targeted mechanism of action on the p75NTR, presents a promising therapeutic strategy. Methylprednisolone also shows efficacy in improving locomotor outcomes and reducing secondary injury markers, though its clinical use remains debated due to potential side effects.[5] Riluzole has shown promise in preclinical models, primarily by mitigating excitotoxicity.
Further head-to-head comparative studies are warranted to definitively establish the relative efficacy of these neuroprotective agents. The detailed methodologies provided in this guide can serve as a reference for designing such future investigations. The distinct mechanisms of action of these compounds may also suggest potential for combination therapies, which could offer a multi-faceted approach to neuroprotection following spinal cord injury.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. alzdiscovery.org [alzdiscovery.org]
- 3. Methylprednisolone Induces Neuro-Protective Effects via the Inhibition of A1 Astrocyte Activation in Traumatic Spinal Cord Injury Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Impact of Riluzole on Neurobehavioral Outcomes in Preclinical Models of Traumatic and Nontraumatic Spinal Cord Injury: Results From a Systematic Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. limav.org [limav.org]
- 6. researchgate.net [researchgate.net]
- 7. Basso Mouse Scale for locomotion detects differences in recovery after spinal cord injury in five common mouse strains. | Semantic Scholar [semanticscholar.org]
- 8. Basso Mouse Scale for locomotion detects differences in recovery after spinal cord injury in five common mouse strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enhanced Functional Recovery from Spinal Cord Injury in Aged Mice after Stem Cell Transplantation through HGF Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A combined scoring method to assess behavioral recovery after mouse spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of methylprednisolone and treadmill training on spinal cord injury in experimental rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enhancement of Motor Function Recovery after Spinal Cord Injury in Mice by Delivery of Brain-Derived Neurotrophic Factor mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cervical spinal cord injury-induced neuropathic pain in male mice is associated with a persistent pro-inflammatory macrophage/microglial response in the superficial dorsal horn - PMC [pmc.ncbi.nlm.nih.gov]
- 14. escholarship.org [escholarship.org]
- 15. Post-mortem assessment of rat spinal cord injury and white matter sparing using inversion recovery-supported proton density magnetic resonance imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pathological changes in the white matter after spinal contusion injury in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of LM11A-31 and Other p75NTR Antagonists for Neurodegenerative Disease Research
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the performance and mechanisms of leading p75 neurotrophin receptor antagonists, supported by experimental data.
The p75 neurotrophin receptor (p75NTR) has emerged as a critical therapeutic target in a range of neurodegenerative diseases. Its ability to mediate both cell survival and apoptosis makes it a complex but promising molecule for intervention. This guide provides a comparative analysis of the first-in-class small molecule LM11A-31 against other notable p75NTR antagonists, offering a resource for researchers navigating the landscape of p75NTR-targeted therapeutics.
Executive Summary
This guide compares LM11A-31 with other p75NTR antagonists such as THX-B, EVT901, and the peptide-based inhibitor TAT-pep5. While direct head-to-head studies are limited, this analysis consolidates available preclinical and clinical data to highlight their distinct mechanisms of action and therapeutic potential. LM11A-31 has the most extensive data, including promising results from a Phase 2a clinical trial in Alzheimer's disease.[1][2][3][4] Other antagonists show efficacy in specific preclinical models, suggesting diverse therapeutic applications.
Introduction to p75NTR Signaling
The p75NTR is a member of the tumor necrosis factor receptor superfamily and plays a multifaceted role in the nervous system.[5] It can promote neuronal survival and neurite growth, but also mediate programmed cell death (apoptosis). This dual functionality depends on the ligand it binds, the presence of co-receptors (such as Trk receptors and sortilin), and the cellular context. Dysregulation of p75NTR signaling is implicated in the pathology of Alzheimer's disease, Parkinson's disease, Huntington's disease, and other neurological disorders.[6][7][8]
The diagram below illustrates the major signaling pathways activated by p75NTR, leading to either cell survival or apoptosis.
Comparative Analysis of p75NTR Antagonists
This section details the mechanisms of action and available performance data for LM11A-31 and its alternatives.
Mechanism of Action
The antagonists employ different strategies to modulate p75NTR signaling, as depicted below.
-
LM11A-31 and THX-B: These are small molecule antagonists that are thought to act by inhibiting the binding of pro-neurotrophins to p75NTR.[9] LM11A-31 is described as a modulator that is neither a strict agonist nor antagonist, promoting pro-survival signaling while inhibiting degenerative pathways.[1][10]
-
EVT901: This small molecule inhibitor functions by preventing the dimerization of the p75NTR, a crucial step for its activation.[1]
-
TAT-pep5: This is a cell-permeable peptide that acts intracellularly to uncouple p75NTR from the RhoA signaling pathway, thereby inhibiting downstream apoptotic signals.[11][12][13][14]
Performance Data
The following tables summarize the available quantitative data for each antagonist. It is crucial to note that these data are from different studies and experimental systems, and therefore direct comparisons of potency should be made with caution.
Table 1: In Vitro Efficacy of p75NTR Antagonists
| Antagonist | Model System | Assay | Endpoint | Result | Reference |
| LM11A-31 | SH-SY5Y cells (rotenone-induced PD model) | Cell Viability | Neuroprotection | Significant reduction in cell death at 100 nM | [10] |
| Hippocampal neurons (Aβ-induced toxicity) | Neuronal Viability | Neuroprotection | Inhibition of Aβ-induced neuronal death | [15] | |
| THX-B | C2C12 myoblasts | Western Blot | ERK1/2 Phosphorylation | 90% inhibition of proNGF-induced phosphorylation at 10 µM | [14] |
| rd10 mouse retinal cultures | Immunofluorescence | Photoreceptor death | Decreased photoreceptor cell death at 20 µM | [14] | |
| EVT901 | SKN-BE-p75NTR cells | Binding Assay | proNGF binding | Dose-dependent reduction of proNGF binding | [16] |
| Cortical oligodendrocyte cultures | Cell Viability | proNGF-induced cell death | Reduction in cell death | [16] | |
| TAT-pep5 | Cultured hippocampal neurons (Aβ-induced toxicity) | Cell Viability (DAPI staining) | Neuroprotection | Rescued ~50% of neurons from Aβ-induced death at 1.0 µM | [11] |
| Primary cortical neuronal cultures (in vitro ischemia) | MTS Assay | Neuroprotection | IC50 of 7.1 µM | [17] |
Table 2: In Vivo Efficacy of p75NTR Antagonists
| Antagonist | Animal Model | Disease Model | Dosing Regimen | Key Findings | Reference |
| LM11A-31 | APPL/S mice | Alzheimer's Disease | 50 mg/kg/day, oral | Reduced cholinergic neurite dystrophy; normalized p75NTR levels | [18] |
| R6/2 mice | Huntington's Disease | 50 mg/kg/day, oral | Alleviated brain atrophy; normalized diffusion tensor imaging metrics | [17] | |
| Streptozotocin-induced diabetic mice | Diabetic Retinopathy | 50 mg/kg/day, oral | Preserved blood-retinal barrier integrity; reduced inflammation | [9] | |
| THX-B | Streptozotocin-induced diabetic mice | Diabetic Voiding Dysfunction | 50 µ g/mouse , i.p. weekly | 37% reduction in bladder weight increase; partially restored proNGF/NGF ratio | [19] |
| EVT901 | Rat | Traumatic Brain Injury (CCI) | IV daily for 1 week | Reduced lesion size; protected cortical neurons and oligodendrocytes | [16] |
| Cyclic decapeptide | B57BL/6 mice | Amyloid-beta induced inflammation | Co-injection with Aβ | Significantly less inflammation compared to control peptide | [20] |
Clinical Trial Data: LM11A-31 in Alzheimer's Disease
LM11A-31 is the only antagonist in this comparison with publicly available human clinical trial data. A 26-week, randomized, double-blind, placebo-controlled Phase 2a trial in 242 participants with mild to moderate Alzheimer's disease met its primary endpoint of safety and tolerability.[1][2][3][4]
While no significant effect on cognitive tests was observed in this exploratory study, LM11A-31 treatment resulted in significant positive changes in several cerebrospinal fluid (CSF) and imaging biomarkers compared to placebo:[1][2][3]
-
Reduced Aβ40 and Aβ42 levels
-
Slowed longitudinal increases in synaptic degeneration markers (SNAP25 and neurogranin)
-
Slowed increases in the glial activation marker YKL40
-
Reduced gray matter loss in specific cortical regions
-
Slowed decline in glucose metabolism in key brain areas
These findings suggest that LM11A-31 may slow the progression of pathophysiological features of Alzheimer's disease and warrant further investigation in larger, longer-term clinical trials.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below is a generalized workflow for evaluating p75NTR antagonists.
References
- 1. The new wave of p75 neurotrophin receptor targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. neurologylive.com [neurologylive.com]
- 4. benchchem.com [benchchem.com]
- 5. p75NTR: A study in contrasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vivo functions of p75NTR: challenges and opportunities for an emerging therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A small molecule p75NTR ligand prevents cognitive deficits and neurite degeneration in an Alzheimer’s mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small molecule p75NTR ligand prevents cognitive deficits and neurite degeneration in an Alzheimer's mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Modulation of the p75 neurotrophin receptor using LM11A-31 prevents diabetes-induced retinal vascular permeability in mice via inhibition of inflammation and the RhoA kinase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. p75NTR Modulation by LM11A-31 Counteracts Oxidative Stress and Cholesterol Dysmetabolism in a Rotenone-Induced Cell Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. merckmillipore.com [merckmillipore.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Protocol for an in vitro assay to study HIV-1 Tat methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Neuroprotective Efficacy of Cell-Penetrating Peptides TAT, Penetratin, Arg-9, and Pep-1 in Glutamic Acid, Kainic Acid, and In Vitro Ischemia Injury Models Using Primary Cortical Neuronal Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A Small Molecule p75NTR Ligand, LM11A-31, Reverses Cholinergic Neurite Dystrophy in Alzheimer's Disease Mouse Models with Mid- to Late-Stage Disease Progression | PLOS One [journals.plos.org]
- 19. Antagonism of proNGF or its receptor p75NTR reverses remodelling and improves bladder function in a mouse model of diabetic voiding dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. p75NTR antagonistic cyclic peptide decreases the size of beta amyloid-induced brain inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison: LM11A-31 and LM11A-24 in Neurodegenerative Disease Models
This guide provides a detailed, data-driven comparison of two small molecule modulators of the p75 neurotrophin receptor (p75NTR), LM11A-31 and LM11A-24. Both compounds have emerged as promising therapeutic candidates for neurodegenerative diseases, particularly Alzheimer's disease, by targeting the multifaceted role of p75NTR in neuronal survival and death. This document is intended for researchers, scientists, and drug development professionals, offering an objective analysis of their performance based on available preclinical data.
Mechanism of Action: Modulating the p75NTR Signaling Cascade
LM11A-31 and LM11A-24 are non-peptide, small molecule ligands that selectively interact with the p75NTR.[1] Unlike endogenous ligands, these compounds are designed to modulate the receptor's signaling output, promoting pro-survival pathways while inhibiting degenerative signals.[2][3] The p75NTR, a member of the tumor necrosis factor receptor superfamily, can trigger distinct downstream cascades depending on the ligand and co-receptors present. In the context of neurodegenerative diseases, aberrant p75NTR signaling is implicated in amyloid-beta (Aβ)-induced neuronal damage, tau pathology, and neuroinflammation.[4]
LM11A-31 has been shown to selectively activate p75NTR survival pathways while inhibiting apoptosis signaling.[2] It does not interact with the TrkA receptor, the high-affinity receptor for nerve growth factor (NGF), indicating its specificity for p75NTR-mediated pathways.[5] Preclinical studies have demonstrated that LM11A-31 can prevent Aβ-induced degeneration of neurites and spines, and inhibit the activation of downstream effectors like GSK3β and cdk5, which are involved in tau hyperphosphorylation.[1][6]
Comparative In Vivo Efficacy in an Alzheimer's Disease Mouse Model
A key study directly compared the efficacy of LM11A-31 and the chemically unrelated LM11A-24 in the AβPPL/S transgenic mouse model of Alzheimer's disease.[1] The following tables summarize the quantitative data from this comparative study.
Table 1: Reduction of Tau Pathology
| Treatment Group | p-Tau (AT8) Immunoreactivity (% of Vehicle Control) |
| Vehicle | 100% |
| LM11A-31 (50 mg/kg) | 58% |
| LM11A-24 (50 mg/kg) | 65% |
| LM11A-24 (100 mg/kg) | 62% |
Data adapted from Nguyen, T.V. et al., J Alzheimer's Dis, 2014.[1]
Table 2: Modulation of Neuroinflammation
| Treatment Group | Activated Microglia (CD68) in Cortex (% of Vehicle Control) | Activated Microglia (CD68) in Hippocampus (% of Vehicle Control) |
| Vehicle | 100% | 100% |
| LM11A-31 (50 mg/kg) | 67% | 72% |
| LM11A-24 (50 mg/kg) | 75% | Not reported |
| LM11A-24 (100 mg/kg) | 70% | Not reported |
Data adapted from Nguyen, T.V. et al., J Alzheimer's Dis, 2014.[1][7]
Table 3: Neuroprotection of Cholinergic Neurons
| Treatment Group | Cholinergic Neurite Length in Basal Forebrain (% of Wild-Type) |
| Vehicle | ~60% |
| LM11A-31 (50 mg/kg) | ~90% |
| LM11A-24 (50 mg/kg) | ~85% |
| LM11A-24 (100 mg/kg) | ~88% |
Data estimated from graphical representations in Nguyen, T.V. et al., J Alzheimer's Dis, 2014.[1]
Table 4: Cognitive Deficits
| Treatment Group | Fear Conditioning (% Freezing) |
| Wild-Type Vehicle | ~50% |
| AβPPL/S Vehicle | ~25% |
| LM11A-31 (50 mg/kg) | ~45% |
| LM11A-24 (50 or 100 mg/kg) | ~40% |
Data estimated from graphical representations in Nguyen, T.V. et al., J Alzheimer's Dis, 2014.[1][4]
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and validation of these findings.
In Vivo Drug Administration and Tissue Processing
-
Animal Model: Male AβPPL/S transgenic mice and wild-type littermates were used.[1]
-
Dosing: Mice received daily oral gavage of either vehicle, LM11A-31 (50 mg/kg), or LM11A-24 (50 or 100 mg/kg) for a specified duration (e.g., 3 months).[1]
-
Tissue Collection: Following treatment, mice were anesthetized and transcardially perfused with saline followed by 4% paraformaldehyde. Brains were harvested and post-fixed, then cryoprotected in sucrose solution before sectioning on a freezing microtome.[1]
Immunohistochemistry for Tau Pathology and Microglia
-
Antigen Retrieval: Brain sections were subjected to antigen retrieval methods, such as incubation in sodium citrate buffer at elevated temperatures.
-
Blocking: Non-specific binding was blocked using a solution containing normal serum and a detergent like Triton X-100.
-
Primary Antibody Incubation: Sections were incubated with primary antibodies targeting phosphorylated tau (e.g., AT8) or activated microglia (e.g., CD68) overnight at 4°C.[1]
-
Secondary Antibody and Visualization: After washing, sections were incubated with a biotinylated secondary antibody, followed by an avidin-biotin complex reagent. The signal was visualized using a chromogen such as diaminobenzidine (DAB).[1]
-
Quantification: Images were captured using a light microscope, and the immunoreactive area or intensity was quantified using image analysis software.[1][8]
Assessment of Cholinergic Neurite Dystrophy
-
Staining: Brain sections containing the basal forebrain were stained for choline acetyltransferase (ChAT), a marker for cholinergic neurons.[1]
-
Image Analysis: The length and morphology of ChAT-positive neurites were analyzed. Dystrophic neurites often appear fragmented or swollen.[1]
-
Quantification: The total length of cholinergic neurites per unit area was measured to assess the extent of degeneration and the neuroprotective effects of the compounds.[1]
Fear Conditioning Test for Cognitive Function
-
Apparatus: A conditioning chamber with a grid floor capable of delivering a mild foot shock and a distinct context.
-
Training: Mice were placed in the chamber and, after a period of exploration, received a conditioned stimulus (e.g., a tone) paired with an unconditioned stimulus (a mild foot shock).[1]
-
Testing: The following day, mice were returned to the same chamber (contextual fear) or a modified chamber with the presentation of the tone (cued fear). Freezing behavior, a measure of fear memory, was recorded and scored.[1]
Summary and Conclusion
Both LM11A-31 and LM11A-24 demonstrate significant efficacy in a preclinical model of Alzheimer's disease by targeting the p75NTR. The available data suggests that both compounds can effectively reduce tau pathology, mitigate neuroinflammation by reducing microglial activation, and protect cholinergic neurons from degeneration.[1][4] In cognitive tests, both compounds showed an ability to rescue fear conditioning deficits.[1][4]
While both molecules show promise, LM11A-31 has been more extensively studied and has progressed to Phase 2a clinical trials, where it met its primary safety endpoint and demonstrated favorable effects on several cerebrospinal fluid biomarkers of Alzheimer's disease. The comparative in vivo study suggests that LM11A-31 and LM11A-24 have broadly similar effects, supporting the therapeutic potential of modulating p75NTR. However, subtle differences in their efficacy profiles may exist and warrant further investigation. For drug development professionals, these findings validate p75NTR as a viable target and highlight LM11A-31 as a lead candidate with a more advanced clinical development profile. Future head-to-head studies with expanded endpoints and in different disease models will be crucial to fully delineate the therapeutic potential of each compound.
References
- 1. biorxiv.org [biorxiv.org]
- 2. alzforum.org [alzforum.org]
- 3. Small molecule p75NTR ligands reduce pathological phosphorylation and misfolding of tau, inflammatory changes, cholinergic degeneration, and cognitive deficits in AβPP(L/S) transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. Small molecule modulation of the p75 neurotrophin receptor inhibits multiple amyloid beta-induced tau pathologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Small Molecule p75NTR Ligands Reduce Pathological Phosphorylation and Misfolding of Tau, Inflammatory Changes, Cholinergic Degeneration, and Cognitive Deficits in AβPPL/S Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. news-medical.net [news-medical.net]
Assessing the Specificity of (Rac)-LM11A-31 for p75NTR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the specificity of the p75 neurotrophin receptor (p75NTR) ligand, (Rac)-LM11A-31, against alternative modulators. The information presented herein is intended to assist researchers in making informed decisions regarding the selection of small molecules for studying p75NTR-mediated signaling pathways and for potential therapeutic development. This document summarizes key experimental data, provides detailed methodologies for cited experiments, and visualizes relevant biological pathways and workflows.
Introduction to (Rac)-LM11A-31 and p75NTR Modulation
(Rac)-LM11A-31 is a small molecule designed to specifically modulate the p75 neurotrophin receptor, a transmembrane protein involved in diverse cellular processes including neuronal survival, apoptosis, and neurite outgrowth.[1][2] Given the multifaceted role of p75NTR in both physiological and pathological conditions, the development of specific ligands is of significant interest for therapeutic intervention in neurodegenerative diseases and other disorders. This guide assesses the specificity of (Rac)-LM11A-31 for p75NTR by comparing its on-target potency and off-target interactions with another p75NTR modulator, LM11A-24.
Comparative Analysis of p75NTR Ligands
The following tables summarize the available quantitative data for (Rac)-LM11A-31 and the comparator compound, LM11A-24.
Table 1: On-Target Potency at p75NTR
| Compound | Assay Type | Parameter | Value | Reference |
| (Rac)-LM11A-31 | Competitive Binding (NGF displacement) | A₂ | 1,192 nM | [3] |
| LM11A-24 | Electrophysiological Assay (inhibition of persistent firing) | EC₅₀ | <10 nM | [4] |
Note: The A₂ value represents the concentration of an antagonist that requires a doubling of the agonist concentration to elicit the same response, providing a measure of antagonist potency. A lower EC₅₀ value indicates higher potency.
Table 2: Off-Target Binding Profile
A comprehensive off-target binding profile for (Rac)-LM11A-31 and LM11A-24 from a broad panel, such as the Eurofins CEREP SafetyScreen, is not publicly available in the reviewed literature. However, qualitative statements from multiple sources indicate a high degree of specificity for LM11A-31. Studies have shown that LM11A-31 does not bind to or affect the signaling of Trk receptors, the other major class of neurotrophin receptors.[1][5] Furthermore, the biological effects of LM11A-31 are reported to be absent in p75NTR knockout animal models, strongly supporting its on-target specificity.
Signaling Pathways and Experimental Workflows
To visually represent the biological context and experimental procedures discussed, the following diagrams have been generated using the Graphviz DOT language.
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Towards the PET radiotracer for p75 neurotrophin receptor: [(11)C]LM11A-24 shows biological activity in vitro, but unfavorable ex vivo and in vivo profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Evaluating the Therapeutic Window of LM11A-31: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the therapeutic window of LM11A-31, a novel p75 neurotrophin receptor (p75NTR) modulator, with other prominent Alzheimer's disease therapeutics. The following sections detail the mechanism of action, preclinical and clinical efficacy, safety profiles, and relevant experimental protocols to facilitate a comprehensive evaluation.
Executive Summary
LM11A-31 is an orally available, small-molecule ligand of the p75 neurotrophin receptor that modulates its signaling to promote neuronal survival and inhibit apoptosis.[1] Preclinical studies have demonstrated its neuroprotective effects in various models of neurodegeneration. A recent Phase 2a clinical trial in patients with mild to moderate Alzheimer's disease has established its safety and tolerability. This guide compares the therapeutic window of LM11A-31 with established Alzheimer's treatments, including cholinesterase inhibitors (Donepezil), NMDA receptor antagonists (Memantine), and recently approved amyloid-beta (Aβ)-targeting monoclonal antibodies (Lecanemab and Donanemab).
Mechanism of Action
LM11A-31 selectively binds to the p75NTR, a receptor with a dual role in neuronal survival and death. By modulating p75NTR signaling, LM11A-31 is designed to down-regulate degenerative signaling pathways and up-regulate survival signals.[2] This is in contrast to other therapeutic classes for Alzheimer's disease which act on different targets. Cholinesterase inhibitors, like donepezil, increase the levels of acetylcholine in the brain. Memantine, an NMDA receptor antagonist, protects neurons from excitotoxicity. Amyloid-beta targeting antibodies, such as lecanemab and donanemab, aim to clear Aβ plaques, a pathological hallmark of Alzheimer's disease.
Comparative Analysis of Therapeutic Windows
The therapeutic window of a drug is a critical measure of its safety and efficacy, representing the range between the minimum effective dose and the dose at which toxicity occurs. The following tables summarize the available preclinical and clinical data for LM11A-31 and its comparators.
Preclinical Efficacy and Safety
| Drug | Animal Model | Effective Dose Range | Key Efficacy Findings | Observed Adverse Effects/Toxicity |
| LM11A-31 | Alzheimer's Disease Mouse Models (APP/PS1, 3xTg-AD) | 10-50 mg/kg/day (oral) | Reduced Aβ and tau pathology, decreased neuroinflammation, improved cognitive function in behavioral tests (e.g., Morris water maze, Y-maze). | No obvious adverse effects observed; transient decreases in hematocrit reported in some animal models.[1][3] |
| Donepezil | Scopolamine-induced amnesia rat models | 0.5-2 mg/kg (oral) | Improved performance in passive avoidance and Morris water maze tests. | Cholinergic side effects at higher doses (e.g., salivation, tremors). |
| Memantine | NMDA-induced excitotoxicity rat models | 5-20 mg/kg (intraperitoneal) | Reduced neuronal damage in the hippocampus. | Ataxia and motor impairment at higher doses. |
| Lecanemab | APP transgenic mouse models | 10 mg/kg (intravenous, weekly) | Reduced Aβ plaque burden and improved synaptic function. | No significant toxicity reported in preclinical models. |
| Donanemab | APP transgenic mouse models | 10 mg/kg (intravenous, weekly) | Significant reduction in Aβ plaque load. | No significant toxicity reported in preclinical models. |
Clinical Efficacy and Safety
| Drug | Target Population | Dose Range | Key Efficacy Findings | Common Adverse Events (Incidence >5% and >Placebo) |
| LM11A-31 | Mild to moderate Alzheimer's Disease | 400 mg/day, 800 mg/day | Phase 2a trial met primary safety endpoint. No significant cognitive improvement over 26 weeks, but showed positive changes in CSF biomarkers (Aβ40, Aβ42, SNAP25, neurogranin, YKL40).[4] | Nasopharyngitis, diarrhea, headache, eosinophilia.[4] |
| Donepezil | Mild to severe Alzheimer's Disease | 5-23 mg/day | Modest improvement in cognitive function (ADAS-Cog, MMSE) and global function (CIBIC-Plus). | Nausea, diarrhea, insomnia, vomiting, muscle cramps. |
| Memantine | Moderate to severe Alzheimer's Disease | 20 mg/day | Small improvement in cognition (SIB), function (ADCS-ADL), and global status (CIBIC-Plus). | Dizziness, headache, confusion, constipation.[5] |
| Lecanemab | Mild Cognitive Impairment & Mild Alzheimer's Disease | 10 mg/kg bi-weekly (IV) | Slowed cognitive decline by 27% on CDR-SB at 18 months. Reduced brain amyloid levels. | Infusion-related reactions, Amyloid-Related Imaging Abnormalities (ARIA-E and ARIA-H), headache.[6] |
| Donanemab | Early symptomatic Alzheimer's Disease | 700 mg then 1400 mg every 4 weeks (IV) | Slowed cognitive decline by 20-30% on iADRS and CDR-SB at 76 weeks. Significant amyloid plaque clearance. | Infusion-related reactions, ARIA-E and ARIA-H, nausea, headache.[7] |
Signaling Pathways and Experimental Workflows
p75NTR Signaling Pathway Modulated by LM11A-31
The following diagram illustrates the dual signaling pathways of the p75 neurotrophin receptor and the proposed mechanism of action for LM11A-31.
Caption: p75NTR signaling and LM11A-31's mechanism.
Amyloid-Beta (Aβ) Cascade and Antibody Targeting
This diagram shows the amyloidogenic pathway leading to the formation of Aβ plaques and the site of action for amyloid-targeting antibodies.
Caption: Amyloid cascade and antibody action.
Experimental Workflow for Preclinical Behavioral Testing
The following diagram outlines a typical workflow for assessing cognitive function in mouse models of Alzheimer's disease.
Caption: Preclinical behavioral testing workflow.
Detailed Experimental Protocols
Open Field Test
Objective: To assess general locomotor activity and anxiety-like behavior in mice.
Materials:
-
Open field arena (e.g., 50 x 50 x 40 cm)
-
Video camera mounted above the arena
-
Video tracking software (e.g., EthoVision XT)
-
70% ethanol for cleaning
Procedure:
-
Acclimate mice to the testing room for at least 30 minutes prior to testing.
-
Clean the open field arena thoroughly with 70% ethanol and allow it to dry completely between each mouse.
-
Gently place the mouse in the center of the arena.
-
Start the video recording and allow the mouse to explore the arena for a predetermined duration (e.g., 10-20 minutes).[4]
-
After the session, return the mouse to its home cage.
-
Analyze the recorded video using the tracking software to quantify parameters such as total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency.
Y-Maze Spontaneous Alternation Test
Objective: To assess short-term spatial working memory.
Materials:
-
Y-shaped maze with three identical arms
-
Video camera and tracking software
-
70% ethanol for cleaning
Procedure:
-
Acclimate mice to the testing room.
-
Clean the maze with 70% ethanol before each trial.
-
Place the mouse at the end of one arm and allow it to freely explore the maze for a set time (e.g., 8 minutes).[6]
-
Record the sequence of arm entries.
-
An alternation is defined as consecutive entries into all three arms without repetition.
-
Calculate the percentage of spontaneous alternation: (Number of alternations / (Total number of arm entries - 2)) x 100.
Immunohistochemistry for Neuronal Nuclei (NeuN)
Objective: To quantify the number of surviving neurons in a specific brain region.
Materials:
-
4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS)
-
Cryostat or vibratome
-
Microscope slides
-
Blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100)
-
Primary antibody: anti-NeuN
-
Secondary antibody: fluorescently-labeled anti-mouse IgG
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Anesthetize the mouse and perfuse transcardially with PBS followed by 4% PFA.
-
Dissect the brain and post-fix in 4% PFA overnight at 4°C.
-
Cryoprotect the brain in a sucrose solution (e.g., 30% in PBS).
-
Cut coronal brain sections (e.g., 40 µm thick) using a cryostat or vibratome.[8]
-
Mount sections on slides or perform free-floating staining.
-
Permeabilize sections with Triton X-100.
-
Block non-specific antibody binding with blocking solution for 1 hour.
-
Incubate with primary anti-NeuN antibody overnight at 4°C.
-
Wash sections with PBS.
-
Incubate with the fluorescently-labeled secondary antibody for 1-2 hours at room temperature.
-
Counterstain with DAPI.
-
Mount coverslips and image using a fluorescence microscope.
-
Quantify NeuN-positive cells using stereological methods.
Conclusion
LM11A-31 presents a novel therapeutic approach for Alzheimer's disease by targeting the p75NTR. Its favorable preclinical safety profile and the successful completion of a Phase 2a safety trial are promising.[4] Compared to existing Alzheimer's treatments, LM11A-31 offers a distinct mechanism of action focused on neuroprotection rather than neurotransmitter modulation or amyloid clearance. While the initial clinical trial did not demonstrate cognitive improvement, the observed changes in CSF biomarkers suggest a potential disease-modifying effect that warrants further investigation in larger, longer-term clinical trials. This guide provides a foundational comparison to aid researchers in evaluating the therapeutic potential of LM11A-31 in the context of the current Alzheimer's disease treatment landscape.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. ARIA in patients treated with lecanemab (BAN2401) in a phase 2 study in early Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. Fluoro-Jade B Staining for Neuronal Cell Death [bio-protocol.org]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Lecanemab - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of (Rac)-LM11A-31 Dihydrochloride: A Safety and Operations Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of (Rac)-LM11A-31 dihydrochloride, ensuring compliance with standard laboratory safety protocols.
This compound is a non-peptide p75 neurotrophin receptor (p75NTR) modulator.[1][2][3] While the safety data sheet (SDS) for this compound indicates that it is not classified as a hazardous substance, it is imperative to follow prudent laboratory practices to minimize personal exposure and environmental contamination.[4]
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn. This includes safety goggles, a laboratory coat, and nitrile gloves.[5] All handling of this compound, including preparation for disposal, should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or aerosols.[4][5] An accessible safety shower and eye wash station should be nearby.[4]
Quantitative Data Summary
For quick reference, the following table summarizes key chemical and safety information for this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₂₅N₃O₂ · 2HCl | [3][4] |
| Molecular Weight | 316.27 g/mol | [2][4] |
| CAS Number | 1243259-19-9 | [3][4] |
| Appearance | Powder | [2] |
| Solubility | Soluble in water (up to 100 mM) and DMSO (up to 100 mM) | [3] |
| Storage | Recommended at 4°C, stored under nitrogen, away from moisture. For solutions: -80°C for 6 months or -20°C for 1 month. | [1][4] |
Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedure for the disposal of this compound. This procedure is based on general guidelines for laboratory chemical waste and information from the compound's safety data sheet.
1. Waste Identification and Segregation:
-
Designate a specific, clearly labeled waste container for this compound waste.
-
Do not mix this waste with incompatible materials.[6]
-
Since the compound contains chlorine, it should be treated as halogenated organic waste.[5]
2. Disposal of Small Quantities (e.g., residual amounts on labware):
-
Decontamination of Glassware and Surfaces: Wash contaminated surfaces and labware thoroughly with alcohol, followed by copious amounts of water.[4] Collect the initial alcohol rinse as chemical waste.
-
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent (e.g., water or ethanol). The rinsate must be collected and disposed of as hazardous waste. After rinsing, the container labels should be defaced before disposal in regular trash.[7]
3. Disposal of Bulk or Unused Product:
-
Solid Waste: Unused or expired solid this compound should be collected in a designated, sealed, and properly labeled container for hazardous waste.[8]
-
Liquid Waste (Solutions):
-
Do not dispose of solutions containing this compound down the drain.[5][9]
-
Collect all aqueous and solvent-based solutions in a designated "Halogenated Organic Waste" container.[5]
-
Ensure the waste container is kept closed except when adding waste and is stored in a well-ventilated area, preferably within a fume hood.[5][6]
-
4. Accidental Spills:
-
In the event of a spill, evacuate non-essential personnel from the area.[4]
-
Wear full personal protective equipment, including respiratory protection if necessary.[4]
-
For liquid spills, absorb the material with a non-combustible absorbent material like diatomite or universal binders.[4]
-
For solid spills, carefully sweep or vacuum the material, avoiding dust generation.
-
Collect the spilled material and absorbent in a sealed container for disposal as chemical waste.[4]
-
Decontaminate the spill area with alcohol and then wash with water.[4]
5. Final Disposal:
-
Arrange for the collection of the designated waste containers by your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.[5][6][7][10]
-
Maintain detailed records of the disposed chemical, including quantity and date of disposal.[5]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
This comprehensive guide ensures that the disposal of this compound is handled in a manner that prioritizes the safety of laboratory personnel and minimizes environmental impact. Always consult your institution's specific waste management protocols.[5]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. rndsystems.com [rndsystems.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. vumc.org [vumc.org]
- 8. Laboratory waste | Staff Portal [staff.ki.se]
- 9. nems.nih.gov [nems.nih.gov]
- 10. slu.edu [slu.edu]
Personal protective equipment for handling (Rac)-LM11A-31 dihydrochloride
For Researchers, Scientists, and Drug Development Professionals: Your Go-To Resource for Laboratory Safety and Chemical Handling.
This guide provides immediate, essential safety and logistical information for the handling of (Rac)-LM11A-31 dihydrochloride. By offering clear, procedural guidance, we aim to be your trusted partner in laboratory safety, extending value beyond the product itself.
This compound is a research chemical. Its toxicological properties have not been fully investigated. Although the Safety Data Sheet (SDS) classifies it as a non-hazardous substance, it is crucial to handle it with the appropriate precautions to minimize any potential risk. [1]
Personal Protective Equipment (PPE) Requirements
Even when handling substances classified as non-hazardous, a comprehensive PPE protocol is a cornerstone of good laboratory practice.[2][3] The following table outlines the recommended PPE for handling this compound, ensuring the safety of all personnel.
| Protection Type | Required PPE | Specifications and Best Practices |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. | Must meet ANSI Z87.1 standards. Goggles are recommended when handling solutions to protect against splashes.[4][5] |
| Hand Protection | Nitrile gloves. | Inspect gloves for any tears or perforations before use. Remove and replace gloves immediately if contaminated. Wash hands thoroughly after removing gloves.[6] |
| Body Protection | Laboratory coat. | A standard lab coat is sufficient to protect clothing and skin from accidental spills. |
| Respiratory Protection | Generally not required under normal handling conditions with adequate ventilation. | If weighing or handling large quantities of the powder where dust may be generated, a dust mask or working in a fume hood is recommended to avoid inhalation.[1] |
| Foot Protection | Closed-toe shoes. | Shoes should fully cover the feet to protect from spills and falling objects.[5] |
Operational and Handling Plan
A systematic approach to handling this compound is essential for maintaining a safe laboratory environment. The following workflow provides a step-by-step guide for its use.
Experimental Protocols
Weighing the Compound:
-
Don clean nitrile gloves, a lab coat, and safety glasses.
-
Use a chemical fume hood or a ventilated balance enclosure, especially when working with larger quantities, to minimize dust inhalation.
-
Use a clean spatula and weighing paper or a weighing boat.
-
Carefully transfer the desired amount of the powdered compound.
-
Close the container tightly after use.
-
Clean the balance and surrounding area of any residual powder.
Preparing a Solution:
-
Following the weighing procedure, add the desired solvent to the vessel containing the this compound.
-
If necessary, gently agitate or sonicate the mixture to ensure complete dissolution.
-
Clearly label the container with the compound name, concentration, solvent, and date of preparation.
Disposal Plan
Proper disposal of chemical waste is critical to ensure environmental safety and regulatory compliance.
Solid Waste:
-
Empty Containers: Rinse empty containers thoroughly with an appropriate solvent. Deface the label and dispose of the container in the regular trash, provided it is free of any chemical residue.
-
Contaminated Materials: Any materials such as gloves, weighing paper, or paper towels that are contaminated with this compound should be placed in a sealed bag and disposed of in the designated laboratory chemical waste container.
Liquid Waste:
-
Since this compound is classified as non-hazardous, small quantities of aqueous solutions may be permissible for drain disposal with copious amounts of water, depending on your institution's policies.[7][8][9]
-
It is imperative to consult and adhere to your institution's specific guidelines for chemical waste disposal. For organic solvent solutions or larger quantities, disposal should be through your institution's hazardous waste management program.[10]
By adhering to these safety protocols, you contribute to a secure and productive research environment. Always prioritize safety and consult your institution's safety officer for any specific questions or concerns.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 3. Personal Protective Equipment – Lab Safety [ehs.lbl.gov]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 6. artsci.usu.edu [artsci.usu.edu]
- 7. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 8. sfasu.edu [sfasu.edu]
- 9. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 10. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
